Pralidoxime Iodide
Description
Structure
2D Structure
Properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBVYCDYFJUNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime iodide [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94-63-3, 6735-59-7 | |
| Record name | Pralidoxime iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime iodide [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pralidoxime iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pralidoxime iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Reactivation by Pralidoxime Iodide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms affecting both the central and peripheral nervous systems. Pralidoxime iodide (2-PAM) is a crucial antidote used to counteract the effects of OP poisoning by reactivating the inhibited AChE. This technical guide provides a comprehensive overview of the mechanism of AChE reactivation by this compound, including the underlying chemical kinetics, detailed experimental protocols for assessing reactivation, and visual representations of the key pathways and workflows.
Mechanism of Action: From Inhibition to Reactivation
The interaction between OPs, AChE, and pralidoxime involves a series of chemical reactions that determine the outcome of poisoning and treatment.
Acetylcholinesterase Inhibition by Organophosphates
Organophosphates act as potent inhibitors of AChE by phosphorylating a critical serine residue within the enzyme's active site. This process forms a stable covalent bond, rendering the enzyme inactive.[1] The general reaction can be summarized as:
-
E-OH + PX -> E-OP + HX
Where:
-
E-OH represents the active acetylcholinesterase with its serine hydroxyl group.
-
PX is the organophosphate, with P being the phosphorus atom and X being the leaving group.
-
E-OP is the phosphorylated, inactive enzyme.
-
HX is the displaced leaving group.
The "Aging" Phenomenon
Following phosphorylation, the OP-AChE complex can undergo a time-dependent process known as "aging." This process involves the dealkylation of the organophosphate moiety, resulting in a negatively charged and more stable conjugate that is resistant to reactivation by oximes.[1] The rate of aging varies depending on the specific organophosphate. For instance, the nerve agent soman induces very rapid aging, making timely administration of reactivators critical.[2]
Pralidoxime-Mediated Reactivation
Pralidoxime belongs to a class of compounds called oximes, which are characterized by the presence of a =N-OH group. The reactivation of AChE by pralidoxime is a nucleophilic substitution reaction. The oxime group of pralidoxime, in its deprotonated oximate form, acts as a potent nucleophile that attacks the phosphorus atom of the organophosphate bound to the AChE active site. This attack displaces the organophosphate from the serine residue, thereby regenerating the active enzyme. The resulting phosphonylated oxime is then released from the enzyme.[3]
The key steps in the reactivation process are:
-
Binding: Pralidoxime binds to the anionic site of the inhibited AChE.
-
Nucleophilic Attack: The oximate anion of pralidoxime performs a nucleophilic attack on the phosphorus atom of the organophosphate.
-
Enzyme Regeneration: The organophosphate is cleaved from the serine residue, and the active enzyme is restored.
-
Release: The phosphonylated pralidoxime is released from the active site.
Quantitative Data on Pralidoxime Reactivation
The efficacy of pralidoxime as a reactivator is dependent on the specific organophosphate inhibitor. The following tables summarize key kinetic parameters for the interaction of various organophosphates with AChE and the subsequent reactivation by pralidoxime.
Table 1: Inhibition and Reactivation Kinetic Constants for Pralidoxime against Various Organophosphates
| Organophosphate | Enzyme Source | k₂ (M⁻¹min⁻¹) | Kd (µM) | kr (min⁻¹) |
| Sarin (GB) | Rat Brain | - | 24 | 1469 |
| Soman (GD) | Rat Brain | - | - | - |
| Tabun (GA) | Rat Brain | - | - | - |
| VX | Rat Brain | - | 7 | 6800 |
| Paraoxon | Rat Brain | - | - | - |
| Chlorpyrifos | Rat Brain | - | - | - |
Table 2: Reactivation Efficacy of Pralidoxime against Organophosphate-Inhibited Acetylcholinesterase
| Organophosphate | Pralidoxime Concentration (M) | Reactivation (%) |
| Paraoxon | 10⁻³ | > 25 |
| Chlorpyrifos | 10⁻³ | > 25 |
| Russian VX | 10⁻³ | > 25 |
| VX | 10⁻³ | > 25 |
| Sarin | 10⁻³ | > 25 |
| Soman | 10⁻³ | < 5 |
| Tabun | 10⁻³ | < 5 |
Data adapted from in vitro studies using rat brain homogenate.[4]
Experimental Protocols
Accurate assessment of AChE activity and its reactivation is crucial in research and drug development. The following are detailed protocols for two common methods.
Ellman's Assay for Acetylcholinesterase Activity
This spectrophotometric method is widely used for its simplicity and reliability.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (e.g., from bovine erythrocytes)
-
This compound solution
-
Organophosphate inhibitor solution
-
96-well microplate
-
Microplate reader
Procedure for Reactivation Assay:
-
Enzyme Inhibition:
-
In a microplate well, add 50 µL of AChE solution and 50 µL of the organophosphate inhibitor solution at the desired concentration.
-
Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme inhibition.
-
-
Reactivation:
-
Add 50 µL of this compound solution at various concentrations to the inhibited enzyme mixture.
-
Incubate for a defined time (e.g., 10-30 minutes) to allow for reactivation.
-
-
Activity Measurement:
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the percentage of reactivation by comparing the activity of the reactivated enzyme to that of the uninhibited and inhibited controls.
-
Potentiostatic Method for Acetylcholinesterase Activity
This electrochemical method offers high sensitivity and real-time monitoring of AChE activity.
Principle: The hydrolysis of acetylcholine by AChE produces choline. An electrochemical sensor, such as an acetylcholine-selective electrode, can be used to measure the change in acetylcholine concentration over time.
Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes)
-
Acetylcholine-selective electrode (working electrode)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylcholine chloride solution
-
AChE solution
-
This compound solution
-
Organophosphate inhibitor solution
Procedure for Reactivation Assay:
-
Electrode Calibration:
-
Calibrate the acetylcholine-selective electrode using standard solutions of acetylcholine to establish a linear response range.
-
-
Enzyme Inhibition:
-
Prepare a solution of AChE in phosphate buffer and add the organophosphate inhibitor.
-
Allow the inhibition reaction to proceed for a set time.
-
-
Reactivation:
-
Introduce this compound to the inhibited enzyme solution and incubate.
-
-
Activity Measurement:
-
Place the three-electrode system into the reaction cell containing the reactivated enzyme solution in the buffer.
-
Add a known concentration of acetylcholine to initiate the hydrolysis reaction.
-
Monitor the potential change over time using the potentiostat. The rate of potential change is proportional to the AChE activity.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the potential versus time curve.
-
The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to control samples.
-
Visualizing the Core Mechanisms and Workflows
Graphical representations are essential for understanding the complex interactions in AChE inhibition and reactivation.
Signaling Pathway of Organophosphate Poisoning and Pralidoxime Treatment
Caption: Signaling pathway of organophosphate poisoning and treatment intervention points.
Chemical Mechanism of AChE Reactivation by Pralidoxime
Caption: Chemical mechanism of acetylcholinesterase reactivation by pralidoxime.
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: General experimental workflow for an in vitro AChE reactivation assay.
Conclusion
This compound remains a cornerstone in the treatment of organophosphate poisoning. Its efficacy is rooted in its ability to act as a potent nucleophile, displacing the organophosphate from the active site of acetylcholinesterase and restoring its vital function. The success of reactivation is, however, a race against the "aging" process, highlighting the need for prompt administration. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and improve upon existing antidotes for organophosphate poisoning. The visualized pathways and workflows further serve to clarify the complex mechanisms and experimental procedures involved in this critical area of toxicology and pharmacology.
References
Pralidoxime Iodide: A Comprehensive Technical Guide on its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime iodide, a quaternary ammonium oxime, serves as a critical antidote in the treatment of organophosphate poisoning. Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system, which is inhibited by organophosphate compounds. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable data and experimental insights for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to yellow crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₉IN₂O | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Appearance | Yellow to light red crystalline powder | [1][2] |
| Melting Point | 220-225 °C (with decomposition) | [2] |
| Solubility | Soluble in water and DMSO. | |
| pKa | 7.63 (Strongest Acidic) |
Stability Profile
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. It is known to be sensitive to alkaline conditions and light.
pH and Hydrolytic Stability
This compound is most stable in acidic solutions and degrades in alkaline environments. The degradation rate increases with increasing pH. In concentrated aqueous solutions, it can undergo hydrolysis.
Photostability
Exposure to light can lead to the degradation of this compound. Therefore, it should be protected from light during storage.
Thermal Stability
This compound decomposes at its melting point. Lyophilized (freeze-dried) pralidoxime appears to be chemically stable for extended periods when stored properly. However, in solution, its stability can be compromised over time, especially at elevated temperatures.
Degradation Products
Forced degradation studies have identified several degradation products of pralidoxime, including N-methyl pyridinium carboxaldehyde. In acidic solutions, degradation can yield 2-cyano-, 2-carboxamido-, and 2-carboxy-1-methyl-pyridinium chlorides, among other products.
Mechanism of Action: Acetylcholinesterase Reactivation
The therapeutic effect of this compound stems from its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. The process is a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate-AChE complex.
Experimental Protocols
Synthesis of this compound
This compound is synthesized in a two-step process:
-
Oxime Formation: Pyridine-2-carboxaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.
-
Alkylation: The resulting pyridine-2-aldoxime is then alkylated with methyl iodide to produce this compound.
Determination of Melting Point
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small, powdered sample of this compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.
Solubility Determination
Materials: this compound, various solvents (e.g., water, DMSO, ethanol), test tubes, vortex mixer.
Procedure:
-
A small, known amount of this compound (e.g., 1-2 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 5 mL) is added to the test tube.
-
The mixture is vigorously shaken using a vortex mixer.
-
The solubility is observed and categorized (e.g., freely soluble, soluble, slightly soluble, insoluble) at room temperature.
Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable diluent. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the diluent to a known concentration.
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded.
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the standard to determine its concentration. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid and Base Hydrolysis: this compound solutions are treated with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid drug or its solution is subjected to high temperatures.
-
Photodegradation: The drug is exposed to UV and visible light.
-
Samples are withdrawn at various time points and analyzed using the validated stability-indicating HPLC method to identify and quantify the degradation products.
In Vitro Acetylcholinesterase Reactivation Assay
Objective: To determine the efficacy of this compound in reactivating organophosphate-inhibited acetylcholinesterase.
Materials: Acetylcholinesterase (from a suitable source, e.g., human erythrocytes), an organophosphate inhibitor (e.g., paraoxon), this compound, and a chromogenic substrate (e.g., acetylthiocholine and DTNB for Ellman's assay).
Procedure:
-
Inhibition: Acetylcholinesterase is incubated with the organophosphate inhibitor to achieve a high level of inhibition (e.g., >95%).
-
Reactivation: The inhibited enzyme is then incubated with various concentrations of this compound for a specific period (e.g., 10-30 minutes).
-
Activity Measurement: The remaining acetylcholinesterase activity is measured by adding the substrate and monitoring the color change spectrophotometrically.
-
Calculation: The percentage of reactivation is calculated by comparing the activity of the pralidoxime-treated enzyme to that of the uninhibited and inhibited controls.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals involved in the development and analysis of this life-saving antidote. A thorough understanding of its characteristics is paramount to ensuring its quality, efficacy, and safety in clinical applications.
References
Topic: Pralidoxime Iodide for Organophosphate-Induced Neurotoxicity Studies
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Organophosphate (OP) compounds, prevalent in pesticides and chemical warfare agents, pose a significant public health threat due to their profound neurotoxicity.[1][2] The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3][4] This inhibition leads to an accumulation of ACh at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis characterized by symptoms ranging from muscle weakness and paralysis to seizures and respiratory failure. Pralidoxime Iodide (commonly known as 2-PAM Iodide) is a cornerstone antidote that functions by reactivating the OP-inhibited AChE. This guide provides a comprehensive technical overview of the mechanisms, experimental models, and key protocols for studying the efficacy of this compound in mitigating organophosphate-induced neurotoxicity.
Mechanism of Action: Organophosphate Inhibition and Pralidoxime Reactivation
The neurotoxic effects of OPs are initiated by the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme, rendering it inactive. This leads to a buildup of ACh, causing hyperstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.
Pralidoxime acts as a nucleophilic agent. Its oxime group attacks the phosphorus atom of the organophosphate, breaking the covalent bond between the OP and the AChE enzyme. This regenerates the functional enzyme, allowing it to resume the hydrolysis of excess acetylcholine and restore normal synaptic function.
The efficacy of pralidoxime is critically time-dependent. The phosphorylated AChE can undergo a process called "aging," where the OP-enzyme bond strengthens and becomes resistant to reactivation by oximes. Therefore, prompt administration of pralidoxime is crucial for successful treatment.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.
Downstream from the initial cholinergic crisis, OP-induced neurotoxicity can trigger a cascade of damaging events, including excitotoxicity, oxidative stress, and neuroinflammation, which contribute to long-term brain damage.
Caption: Downstream signaling cascade in organophosphate-induced neurotoxicity.
Experimental Protocols for Neurotoxicity Studies
Evaluating the efficacy of this compound requires robust in-vitro and in-vivo experimental models that can replicate the pathophysiology of OP poisoning.
In-Vitro Models
In-vitro systems provide a controlled environment to dissect the molecular mechanisms of OP toxicity and Pralidoxime's protective effects.
3.1.1 Key Experimental Protocol: Cell Viability and AChE Reactivation Assay
This protocol uses a neuron-like cell line to assess OP-induced cytotoxicity and the ability of Pralidoxime to reactivate inhibited AChE.
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.
-
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Organophosphate compound (e.g., paraoxon, the active metabolite of parathion).
-
This compound solution.
-
MTT or LDH assay kit for cell viability.
-
Ellman's Reagent (DTNB) for AChE activity measurement.
-
Acetylthiocholine iodide (ATCI) substrate.
-
-
Methodology:
-
Cell Culture: Plate cells in 96-well plates and allow them to adhere for 24 hours.
-
OP Exposure: Treat cells with varying concentrations of the OP (e.g., paraoxon) for a defined period (e.g., 1-4 hours) to establish an IC50 value for AChE inhibition.
-
Pralidoxime Treatment: Following OP exposure, wash the cells and add fresh media containing this compound at various concentrations. Incubate for a set time (e.g., 1-24 hours).
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
AChE Activity Measurement:
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a microplate well containing Ellman's Reagent.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis: Calculate the percentage of AChE reactivation relative to untreated controls and correlate it with cell viability data.
-
In-Vivo Models
Animal models are essential for studying the systemic effects of OP poisoning and the therapeutic window of this compound.
3.2.1 Key Experimental Protocol: Murine Model of Acute OP Poisoning
This protocol outlines a typical efficacy study in mice.
-
Animal Model: Male Balb/c mice or Wistar rats.
-
Materials:
-
Organophosphate (e.g., paraoxon or dichlorvos).
-
This compound.
-
Atropine Sulfate (often used as an adjunct therapy).
-
Saline (vehicle control).
-
-
Methodology:
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (e.g., Vehicle Control, OP only, OP + Atropine, OP + Atropine + Pralidoxime).
-
OP Administration: Administer a sublethal or lethal dose of the OP (e.g., paraoxon 8 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Antidote Administration: At a specified time post-exposure (e.g., 5-30 minutes), administer the antidotes. For example, Atropine (4 mg/kg, IP) followed by this compound (50-150 mg/kg, IM or IP).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., tremors, salivation, seizures, respiratory distress) and record survival rates at various time points (e.g., 4, 24, 48 hours).
-
Biochemical Analysis: At the end of the experiment, collect blood and brain tissue.
-
Measure RBC and brain AChE activity to determine the extent of inhibition and reactivation.
-
Analyze biomarkers of oxidative stress (e.g., malondialdehyde) and inflammation in brain homogenates.
-
-
Data Analysis: Compare survival curves, clinical scores, and biochemical markers between groups using appropriate statistical tests (e.g., Log-rank test for survival, ANOVA for biochemical data).
-
Caption: General experimental workflow for an in-vivo Pralidoxime efficacy study.
Quantitative Data Presentation
The efficacy of this compound is often debated and depends heavily on the specific OP, the dose, and the timing of administration. Summarizing quantitative data is essential for comparing outcomes across different studies.
Table 1: In-Vivo Efficacy of Pralidoxime Regimens in Human OP Poisoning Data synthesized from Pawar et al., The Lancet (2006), as referenced in search results.
| Parameter | High-Dose Pralidoxime Regimen¹ | Low-Dose Pralidoxime Regimen² |
| Mortality Rate | 1% (1/100) | 8% (8/100) |
| Need for Intubation | Lower | Higher |
| Atropine Required (Day 1) | Lower | Higher |
| Incidence of Pneumonia | Lower | Higher |
¹ 2g loading dose, then 1 g/h continuous infusion for 48h. ² 2g loading dose, then 1g bolus every 4h.
Table 2: AChE and Butyrylcholinesterase (BuChE) Reactivation Data Data concepts from Eddleston et al., PLOS Medicine (2009) and other kinetic studies.
| Organophosphate Type | Pralidoxime Dose | Target Enzyme | Reactivation Level | Notes |
| Diethyl OPs (e.g., Chlorpyrifos) | 2g loading + 0.5g/h infusion | Red Cell AChE | Substantial | Reactivation is significant and sustained with adequate dosing. |
| Dimethyl OPs (e.g., Dimethoate) | 2g loading + 0.5g/h infusion | Red Cell AChE | Moderate | Reactivation is less pronounced compared to diethyl OPs. |
| Diethyl OPs (e.g., Chlorpyrifos) | 2g bolus | BuChE | Variable, Not Sustained | BuChE reactivation is less reliable as a therapeutic marker. |
| Dimethyl OPs (e.g., Fenthion) | 2g bolus | BuChE | No Reactivation |
Table 3: Biochemical Markers in OP Poisoning Studies Commonly measured endpoints in preclinical and clinical research.
| Marker | System | Significance in OP Poisoning | Effect of Pralidoxime Treatment |
| RBC AChE Activity | Blood | Direct indicator of systemic OP exposure and inhibition. A 20-30% depression is significant. | Increases activity by reactivating the enzyme. |
| Brain AChE Activity | CNS | Indicates penetration of OP into the brain and central neurotoxicity. | Limited effect due to poor blood-brain barrier penetration of standard pralidoxime. |
| Butyrylcholinesterase (BuChE) | Plasma | More sensitive to some OPs but less critical for synaptic function. | Variable reactivation; not always a reliable indicator of clinical improvement. |
| Malondialdehyde (MDA) | Brain/Plasma | Marker of lipid peroxidation and oxidative stress. | May decrease levels by mitigating downstream neurotoxic effects. |
| Glutathione (GSH) | Brain/Plasma | Key antioxidant; levels decrease during oxidative stress. | May help restore normal GSH levels. |
Conclusion and Future Directions
This compound remains a critical tool in the management of organophosphate poisoning. Its efficacy is maximized when administered promptly and at appropriate, sustained doses. This guide provides foundational protocols and data frameworks for researchers studying its role in mitigating OP-induced neurotoxicity.
Future research should focus on:
-
Developing Novel Oximes: Creating reactivators with improved blood-brain barrier penetration to target central nervous system toxicity more effectively.
-
Optimizing Dosing Regimens: Further clinical trials are needed to refine dosing strategies for different types of organophosphates.
-
Exploring Adjunctive Therapies: Investigating combination therapies that target downstream effects like oxidative stress and neuroinflammation to provide more comprehensive neuroprotection.
References
In Vitro Efficacy of Pralidoxime Iodide Against Nerve Agents: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus (OP) nerve agents represent a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of acetylcholine leads to a cholinergic crisis and can be fatal. Pralidoxime (2-PAM), as Pralidoxime Iodide or Chloride, is a cornerstone of post-exposure therapy, designed to reactivate the inhibited enzyme. This technical guide provides an in-depth review of the in vitro efficacy of this compound against various nerve agents. It consolidates quantitative reactivation data from numerous studies, details common experimental protocols for assessing efficacy, and illustrates the underlying mechanisms and workflows through structured diagrams. The data presented underscores the variable efficacy of pralidoxime, highlighting its relative strength against agents like Sarin and VX and its noted limitations against Tabun, Soman, and Cyclosarin, thereby informing future research and development in nerve agent countermeasures.
Core Mechanism of Action: AChE Inhibition and Oxime Reactivation
The acute toxicity of organophosphorus nerve agents stems from their ability to irreversibly inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue within the enzyme's active site[1][2]. This inactivation prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation at cholinergic synapses and subsequent overstimulation of muscarinic and nicotinic receptors, which manifests as a life-threatening cholinergic crisis[3][4].
Pralidoxime's primary therapeutic action is the reactivation of this phosphorylated AChE[3]. The oxime moiety of pralidoxime acts as a potent nucleophile, attacking the phosphorus atom of the nerve agent bound to the AChE active site. This process forms a phosphorylated oxime and regenerates the free, functional enzyme, allowing for the normal hydrolysis of acetylcholine to resume. The efficacy of this reactivation is time-dependent, as the phosphorylated enzyme can undergo a process called "aging," where a chemical change occurs that renders the complex resistant to reactivation by oximes.
Quantitative In Vitro Efficacy of Pralidoxime
The in vitro reactivation potential of pralidoxime varies significantly depending on the specific nerve agent, the source of the acetylcholinesterase (due to species differences), and the experimental conditions. While effective against certain agents, it is considered largely ineffective against others, such as soman and cyclosarin. Data from multiple studies are summarized below to provide a comparative overview.
Table 1: Pralidoxime Reactivation Efficacy against Sarin (GB) and VX-Inhibited AChE
| Nerve Agent | Enzyme Source | Pralidoxime Concentration (M) | Reactivation (%) | Notes | Reference(s) |
| Sarin | Rat Brain Homogenate | 10⁻³ | > 40% | Reactivation was observed at this high, non-therapeutic concentration. | |
| Sarin | Rat Brain Homogenate | 10⁻⁵ | < 5% | Insufficient reactivation at a therapeutically relevant concentration. | |
| Sarin | Human Brain AChE | 10⁻⁴ | ~20-30% | HI-6 and K033 showed markedly higher efficacy in the same study. | |
| VX | Rat Brain Homogenate | 10⁻³ | > 60% | Pralidoxime showed good efficacy at this high concentration. | |
| VX | Rat Brain Homogenate | 10⁻⁵ | < 10% | Poor reactivation at a therapeutically relevant concentration. | |
| VX | Human AChE | 100 µM | ~20.6% | In a comparative study, HI-6 was the most effective oxime (~34.5%). |
Table 2: Pralidoxime Reactivation Efficacy against Tabun (GA), Soman (GD), and Other Agents
| Nerve Agent | Enzyme Source | Pralidoxime Concentration (M) | Reactivation (%) | Notes | Reference(s) |
| Tabun | Rat Brain AChE | 10⁻³ | < 5% | Pralidoxime is known to be a poor reactivator for Tabun. | |
| Tabun | Human AChE | 10⁻⁵ | < 10% | Reactivation does not reach 10% regardless of the oxime used. | |
| Soman | Rat Brain AChE | 10⁻³ | ~0% | Ineffective due to rapid "aging" of the Soman-AChE complex. | |
| Cyclosarin | Rat Brain AChE | 10⁻³ | ~0% | Pralidoxime showed no efficacy against cyclosarin. | |
| Russian VX | Rat Brain Homogenate | 10⁻³ | > 50% | Effective at high concentrations. | |
| A-234 | Human Recombinant AChE | 100 µM | ~1.2% | Very weak reactivation ability observed. |
Standard Experimental Protocols
The evaluation of oxime efficacy is predominantly conducted in vitro using variations of the Ellman spectrophotometric assay. This method allows for the quantification of AChE activity by measuring the production of a colored compound.
Ellman's Assay for AChE Reactivation
The standard procedure involves three key stages: inhibition, reactivation, and activity measurement.
-
Enzyme Preparation: A solution of acetylcholinesterase is prepared. The source can vary and is a critical experimental parameter, with common sources being human erythrocytes, rat brain homogenates, or recombinant human AChE.
-
Inhibition: The AChE solution is incubated with a specific concentration of the nerve agent for a set period (e.g., 30 minutes) to achieve a high degree of inhibition (typically >95%).
-
Reactivation: this compound is added to the inhibited enzyme solution and incubated for a defined time (e.g., 10-30 minutes) to allow for reactivation to occur. A control sample with no oxime is run in parallel to measure spontaneous reactivation.
-
Activity Measurement:
-
The substrate, acetylthiocholine (ATCI), is added to the mixture.
-
If AChE is active, it hydrolyzes ATCI into thiocholine and acetate.
-
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is also present in the reaction buffer. DTNB reacts with the generated thiocholine to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB).
-
The rate of color change is measured spectrophotometrically at a wavelength of 412 nm. This rate is directly proportional to the activity of the AChE.
-
-
Calculation: The percentage of reactivation is calculated by comparing the enzyme activity in the oxime-treated sample to the activity of both the uninhibited and the inhibited (no oxime) control samples.
Advanced In Vitro Models
To better simulate physiological conditions, more complex models have been developed. The Transwell system, for example, is used to create an in vitro model of the blood-brain barrier (BBB). In this setup, brain microvascular endothelial cells are cultured on a semi-permeable membrane. The antidote is added to the top chamber (simulating blood) and the inhibited AChE is in the bottom chamber (simulating the brain), allowing researchers to assess both the BBB permeability and the reactivation efficacy of a given compound.
Discussion of Efficacy and Limitations
The compiled in vitro data reveal a clear pattern: Pralidoxime is not a universal antidote. Its efficacy is highly dependent on the chemical structure of the organophosphate bound to the AChE.
-
Efficacy against G- and V-series Agents: Pralidoxime generally shows moderate to good in vitro reactivation for AChE inhibited by sarin (GB) and VX, especially at higher, though often non-clinically achievable, concentrations. However, even for these agents, newer oximes like HI-6 often demonstrate superior reactivation kinetics in comparative in vitro studies.
-
Ineffectiveness against Tabun and Soman: The drug is largely ineffective against tabun (GA). This is attributed to the chemical structure of the tabun-AChE adduct, which is sterically hindered and less susceptible to nucleophilic attack by pralidoxime. Its failure against soman (GD) is primarily due to the rapid "aging" of the soman-AChE complex, a dealkylation process that occurs within minutes and makes the bond permanent and irreversible by oximes.
-
Species-Specific Differences: A significant challenge in extrapolating in vitro data to human scenarios is the marked difference in reactivation kinetics between AChE from different species. Results from animal models, such as rats, may not always be predictive of the response in humans. Therefore, studies using human-derived AChE are of greater clinical relevance.
Conclusion
In vitro analysis confirms that this compound is a valuable reactivator of acetylcholinesterase inhibited by specific nerve agents, most notably sarin and VX. However, its efficacy is not uniform across all organophosphorus compounds. It exhibits poor to negligible activity against tabun, soman, and cyclosarin-inhibited AChE. The standard for assessing this activity, the Ellman assay, provides a robust and reproducible method for screening and comparing the potency of oximes. The quantitative data clearly indicate that while pralidoxime remains a critical tool, its significant limitations necessitate the continued development of broader-spectrum or more potent reactivators to ensure comprehensive protection against the full range of nerve agent threats.
References
Pralidoxime Iodide and the Blood-Brain Barrier: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Pralidoxime (2-Pyridine Aldoxime Methiodide, or 2-PAM) is a critical acetylcholinesterase (AChE) reactivator and a cornerstone of treatment for poisoning by organophosphate (OP) nerve agents and pesticides.[1] The primary mechanism of OP toxicity is the irreversible inhibition of AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[2] While 2-PAM is effective at reactivating AChE in the peripheral nervous system, its utility in counteracting the central nervous system (CNS) effects of OP poisoning is severely limited by its poor penetration of the blood-brain barrier (BBB).[3][4] This guide provides a comprehensive technical overview of the research into Pralidoxime Iodide's BBB penetration, summarizing quantitative data, detailing experimental methodologies, and exploring strategies to enhance its central bioavailability.
Quantitative Analysis of Pralidoxime BBB Penetration
The penetration of Pralidoxime into the CNS is consistently reported as low. Its chemical nature as a quaternary ammonium oxime confers a permanent positive charge, which significantly hinders its ability to passively diffuse across the lipophilic BBB.[1] Various in vivo and in vitro studies have quantified this limited transport.
Table 1: In Vivo Brain Penetration Data for Pralidoxime and Analogs
| Compound | Animal Model | Dosage | Metric | Value | Reference |
| This compound (2-PAM) | Rat | 50 mg/kg, IV | Striatal Extracellular/Blood Ratio | 0.093 ± 0.053 | |
| Pralidoxime (2-PAM) | Rat | 50 µmol, IV | Brain Cmax / Plasma Cmax Ratio | 6% | |
| Pralidoxime (2-PAM) | Rat | 50 µmol, IV | Brain AUC / Plasma AUC Ratio | 8% | |
| Pralidoxime + Paraoxon | Rat | 50 µmol 2-PAM + 1 µmol POX, IV | Brain Cmax / Plasma Cmax Ratio | 8% | |
| Pralidoxime + Paraoxon | Rat | 50 µmol 2-PAM + 1 µmol POX, IV | Brain AUC / Plasma AUC Ratio | 12% | |
| 4-PAO (Analog) | Rat | 10% of LD₅₀, IV | Striatal Extracellular/Blood Ratio | 0.301 ± 0.183 (~30%) | |
| 4-PAPE (Analog) | Rat | 10% of LD₅₀, IV | Striatal Extracellular/Blood Ratio | 0.039 ± 0.018 |
Table 2: In Vitro BBB Permeability of Pralidoxime
| Cell Model | Initial Concentration | Apparent Permeability (Papp) (cm/s) | Reference |
| MDCKII | 10 µM | ~2 x 10⁻⁶ | |
| MDCKII | 100 µM | ~3 x 10⁻⁶ | |
| MDCKII-MDR1 (P-gp) | 10 µM | ~2 x 10⁻⁶ | |
| MDCKII-ABCG2 (BCRP) | 10 µM | 0.83 x 10⁻⁶ | |
| BC1-hBMECs | Not Specified | ~1 x 10⁻⁶ |
Experimental Protocols
The quantitative data presented above were derived from a range of specialized experimental models designed to assess transport across the BBB.
In Vivo Brain Microdialysis
This technique allows for the direct measurement of a substance's concentration in the brain's extracellular fluid in a living animal.
-
Objective: To determine the brain-to-blood concentration ratio of 2-PAM in real-time.
-
Animal Model: Wistar rats are commonly used.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into a target brain region, such as the striatum. Following a recovery period, a microdialysis probe is inserted through the cannula.
-
Drug Administration & Sampling: 2-PAM is administered intravenously at varying doses (e.g., 10, 50, 100 mg/kg). The probe is continuously perfused with an artificial cerebrospinal fluid. The resulting dialysate, containing substances that have crossed the BBB, is collected at set intervals. Simultaneous blood samples are drawn.
-
Analysis: The concentrations of 2-PAM in the brain dialysate and blood/plasma are quantified using High-Performance Liquid Chromatography with UV detection (HPLC/UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vitro Transwell Permeability Assay
This assay uses a monolayer of cells cultured on a semi-permeable membrane to model the BBB in vitro.
-
Objective: To determine the permeability coefficient of 2-PAM and identify its potential interaction with efflux transporters.
-
Cell Models:
-
Madin-Darby Canine Kidney (MDCK) cells: A common, robust cell line for permeability screening.
-
MDCKII-MDR1 / MDCKII-ABCG2: MDCK cells genetically modified to overexpress the human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps, respectively.
-
Human Brain Microvascular Endothelial Cells (hBMECs): Often derived from induced pluripotent stem cells (iPSCs), these provide a more physiologically relevant human model.
-
-
Procedure:
-
Cells are seeded onto a microporous membrane of a Transwell insert, which separates an apical (upper, "blood" side) and a basolateral (lower, "brain" side) chamber.
-
The formation of a tight monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER).
-
2-PAM is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points to measure the rate of transport.
-
-
Efflux Ratio Determination: To test for active efflux, the experiment is reversed. 2-PAM is added to the basolateral chamber, and its appearance in the apical chamber is measured. The ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability is calculated. An efflux ratio significantly greater than 1-2 suggests the compound is a substrate for an efflux pump.
-
Analysis: Sample concentrations are typically determined by HPLC or LC-MS/MS.
Mechanisms of Pralidoxime Transport Across the BBB
Understanding how 2-PAM interacts with the BBB is crucial for developing strategies to improve its delivery. The BBB is not a simple passive barrier; it is a complex interface equipped with numerous transport systems.
Efflux Transporters
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent pumps that actively expel a wide range of xenobiotics from the brain, representing a major obstacle for CNS drugs. A key question has been whether 2-PAM is a substrate for these pumps. Research using MDCK cell lines engineered to overexpress P-gp and BCRP has shown that 2-PAM is not a significant substrate for either of these major efflux transporters. This indicates that its low brain penetration is due to its inherent physicochemical properties (charge, low lipophilicity) rather than active removal by P-gp or BCRP.
Influx Transporters
While passive diffusion is low, there is evidence suggesting that 2-PAM may utilize an active influx mechanism, albeit inefficiently. Studies have indicated that the neural uptake of 2-PAM is Na+-dependent, which is characteristic of some carrier-mediated transport systems. However, the specific transporter, such as a neutral or basic amino acid transport system, has not been definitively identified.
Acetylcholinesterase Reactivation Pathway
The therapeutic action of 2-PAM is to reverse the phosphorylation of AChE caused by organophosphates.
-
Inhibition: An organophosphate (OP) compound covalently binds to the serine residue in the active site of AChE, rendering it inactive.
-
Accumulation: With AChE inhibited, the neurotransmitter acetylcholine (ACh) accumulates in the synapse, leading to overstimulation of cholinergic receptors and toxic effects.
-
Reactivation: The oxime group of 2-PAM acts as a nucleophile, attacking the phosphorus atom of the OP. This cleaves the OP from the AChE active site.
-
Restoration: The enzyme is regenerated, and a phosphorylated oxime is released. The restored AChE can now hydrolyze the excess acetylcholine, terminating the cholinergic crisis.
-
Aging: A competing reaction, "aging," involves the dealkylation of the bound OP, which strengthens its bond to AChE, making it resistant to reactivation by oximes. This underscores the need for rapid 2-PAM administration.
Strategies to Enhance Pralidoxime BBB Penetration
Given the clear limitations of 2-PAM, significant research has focused on developing strategies to increase its concentration in the CNS.
Chemical Modification and Analogs
-
Pro-drugs: Creating more lipophilic pro-drugs, such as dihydropyridine derivatives of 2-PAM, which can cross the BBB and are then converted to the active 2-PAM form within the brain.
-
Novel Analogs: Synthesizing 2-PAM analogs with increased lipophilicity. For example, the analog 4-PAO demonstrated a brain/blood concentration ratio of approximately 30%, a significant improvement over 2-PAM, although this was accompanied by increased toxicity. Other approaches include adding electron-donating groups or creating sugar-oxime conjugates to hijack glucose transporters.
Nanoparticle-Based Delivery Systems
Encapsulating 2-PAM in nanocarriers is a promising strategy to shuttle it across the BBB.
-
Solid Lipid Nanoparticles (SLNs): Loading 2-PAM into SLNs can improve its pharmacokinetic profile. Surface modification of these nanoparticles with polyethylene glycol (PEGylation) has been shown to prolong circulation time and significantly increase the reactivation of brain AChE in rats to over 35%.
-
Receptor-Targeted Nanocomplexes: A novel approach involves encapsulating 2-PAM in a nanocomplex designed to target the transferrin receptor (TfR). Since the brain actively transports iron via TfR-mediated transcytosis, this system hijacks a natural import mechanism to deliver its payload. Studies in mice showed this formulation was significantly more effective at reducing cholinergic symptoms and reactivating brain AChE than free 2-PAM.
-
Cell Membrane-Coated Nanoparticles (CMCNPs): Using membranes from cells like glioblastoma or macrophages to coat 2-PAM-loaded nanoparticles is a strategy to evade immune clearance and leverage the natural cell surface proteins to enhance BBB interaction and penetration.
Conclusion and Future Directions
The evidence is unequivocal: this compound's penetration of the blood-brain barrier is poor, with brain concentrations reaching only about 6-10% of those in the plasma. This is primarily due to its hydrophilic, permanently charged structure, not its interaction with major efflux pumps like P-gp or BCRP. While there may be a minor, unidentified active influx mechanism, it is insufficient for therapeutic efficacy in the CNS.
Future research and development must focus on novel delivery strategies. The most promising avenues include the development of brain-penetrating pro-drugs and, particularly, the use of advanced nanocarrier systems. Nanoparticles that are surface-modified for longevity (PEGylation) or targeted to endogenous BBB transporters (e.g., transferrin receptor) have demonstrated a superior ability to deliver a therapeutic payload to the brain and achieve meaningful reactivation of central acetylcholinesterase. Continued innovation in these areas is essential to developing a truly comprehensive antidote for organophosphate poisoning that effectively addresses both peripheral and central toxicities.
References
- 1. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralidoxime - Wikipedia [en.wikipedia.org]
- 4. Novel oximes as blood-brain barrier penetrating cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Pralidoxime Iodide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of pralidoxime iodide across various animal models. Pralidoxime is a critical acetylcholinesterase (AChE) reactivator used as an antidote to organophosphate poisoning. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is paramount for the development of more effective and safer therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and relevant biological pathways.
Introduction
This compound, a quaternary ammonium oxime, reverses the inhibition of AChE by organophosphorus compounds, restoring normal nerve function.[1] The effectiveness of pralidoxime is highly dependent on maintaining a therapeutic plasma concentration, generally considered to be at least 4 mg/L.[2] Animal models are indispensable for studying the pharmacokinetic properties that determine the achievement and maintenance of this therapeutic threshold. This guide synthesizes available data from studies in rats, mice, dogs, and buffalo calves to provide a comparative analysis of pralidoxime's pharmacokinetic profile.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound varies significantly across different animal species and with different routes of administration. The following tables summarize key pharmacokinetic parameters to facilitate cross-species comparison.
Table 1: Pharmacokinetic Parameters of Pralidoxime Following Intravenous (IV) Administration in Animal Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) | Reference(s) |
| Rat | 10 | - | - | - | 0.33 ± 0.03 | 1.1 ± 0.1 | 2.3 ± 0.2 | - | [3] |
| Rat | 25 | - | - | - | 0.35 ± 0.04 | 1.0 ± 0.1 | 2.0 ± 0.2 | - | [3] |
| Rat | 50 | - | - | - | 0.40 ± 0.05 | 0.9 ± 0.1 | 1.6 ± 0.1 | - | [3] |
| Dog | 25 | - | - | - | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Note: Specific quantitative data for Cmax, Tmax, and AUC for IV administration in dogs were not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Pralidoxime Following Intramuscular (IM) Administration in Animal Models
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) | Reference(s) |
| Rat | 10 | 9.8 ± 1.2 | 0.17 | - | 0.55 ± 0.06 | - | - | 89 ± 5 | |
| Rat | 25 | 24.5 ± 2.5 | 0.17 | - | 0.62 ± 0.07 | - | - | 98 ± 3 | |
| Rat | 50 | 48.9 ± 5.1 | 0.17 | - | 0.70 ± 0.08 | - | - | 99 ± 2 | |
| Mouse | 150 | - | - | - | - | - | - | - | |
| Dog | 25 | - | - | - | - | - | - | - | |
| Buffalo Calf | 15 | - | - | - | 3.14 | 0.83 | 0.185 | - | |
| Buffalo Calf | 30 | - | - | - | 3.19 | 1.01 | 0.252 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Vd: Volume of distribution; CL: Clearance. Note: Specific quantitative data for Cmax, Tmax, and AUC for IM administration in mice and dogs were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines typical experimental protocols for key procedures in the study of this compound pharmacokinetics in animal models.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats, ICR mice, Beagle dogs.
-
Housing: Animals are housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Acclimation: A minimum of a one-week acclimation period is recommended before the commencement of any experimental procedures.
Drug Administration
-
Intravenous (IV) Administration (Rat): this compound solution is administered as a bolus injection via the lateral tail vein.
-
Intramuscular (IM) Administration (Rat, Mouse): this compound solution is injected into the quadriceps muscle of the hind limb.
-
Subcutaneous (SQ) Administration (Mouse): this compound solution is injected into the loose skin on the back of the neck.
-
Oral (PO) Administration (Rat): this compound solution is administered via oral gavage.
Blood Sampling
-
Rat: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Samples are collected into heparinized tubes.
-
Mouse: Due to smaller blood volume, sparse sampling or terminal collection via cardiac puncture is often employed. For serial sampling, the saphenous vein can be used.
-
Dog: Blood samples are typically collected from the cephalic or jugular vein at specified time intervals.
Sample Preparation
-
Plasma Separation: Whole blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, 300 µL of acetonitrile is added to precipitate plasma proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at 10,000 x g for 10 minutes.
-
Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent like tetraethylammonium chloride. A recent method utilizes a chaotropic salt such as sodium hexafluorophosphate (NaPF6) in the mobile phase to improve retention and separation of the highly polar pralidoxime.
-
Detection: UV detection is typically set at 270 nm or 293 nm.
-
Quantification: The concentration of pralidoxime in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes in the study of pralidoxime pharmacokinetics.
Discussion
The compiled data reveal several key aspects of pralidoxime's pharmacokinetics in animal models.
-
Absorption: Intramuscular administration generally results in rapid absorption, with Tmax occurring within an hour in rats. The bioavailability following IM injection is high, approaching 100% in rats at higher doses. Oral absorption, in contrast, is slower.
-
Distribution: Pralidoxime distributes into the body's fluid compartments but does not significantly bind to plasma proteins. As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited.
-
Metabolism: Pralidoxime undergoes minimal metabolism in the body.
-
Excretion: The primary route of elimination is through the kidneys via active tubular secretion. Organic cation transporters (OCTs) in the proximal tubules play a significant role in this process. This rapid renal clearance contributes to the relatively short elimination half-life of the drug.
The observed inter-species differences in pharmacokinetic parameters highlight the importance of selecting appropriate animal models for preclinical studies. For instance, the elimination half-life appears to be longer in buffalo calves compared to rats. Such variations can have significant implications for dosing regimens in different species, including humans.
Conclusion
This technical guide provides a consolidated resource on the pharmacokinetics of this compound in various animal models. The presented data and protocols are intended to aid researchers and drug development professionals in designing and interpreting preclinical studies. The provided visualizations offer a clear understanding of the experimental workflow and the primary mechanism of pralidoxime's renal clearance. Further research is warranted to fill the existing data gaps, particularly concerning the detailed pharmacokinetic profiles in dogs and non-human primates, to enhance the translation of preclinical findings to clinical applications.
References
- 1. Kinetics of absorption and elimination of pralidoxime chloride in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and toxicodynamics of pralidoxime effects on paraoxon-induced respiratory toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Iodide's Interaction with Muscarinic and Nicotinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime Iodide is a cornerstone in the treatment of organophosphate poisoning, primarily recognized for its role in reactivating inhibited acetylcholinesterase (AChE). While this reactivation is its principal mechanism of action, the direct interaction of pralidoxime with cholinergic receptors—muscarinic and nicotinic—is a subject of significant interest in understanding its complete pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. The available evidence indicates that pralidoxime exhibits weak, non-competitive antagonism at muscarinic receptors. In contrast, its effects on the nicotinic system are predominantly indirect, stemming from the restoration of AChE activity at the neuromuscular junction. A thorough understanding of these nuances is critical for the development of novel and more effective organophosphate antidotes.
Introduction
Organophosphate (OP) compounds, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic receptors and leading to a cholinergic crisis characterized by a range of symptoms from excessive secretions and bradycardia to muscle fasciculations, paralysis, and respiratory failure.[5]
Pralidoxime (2-pyridine aldoxime methyl iodide), an oxime, is a critical component of the standard treatment regimen for OP poisoning, which also includes the muscarinic antagonist atropine. The primary therapeutic action of pralidoxime is to reactivate phosphorylated AChE by a nucleophilic attack, thereby restoring the normal degradation of ACh. While the efficacy of pralidoxime in reactivating AChE is well-documented, its direct interactions with muscarinic and nicotinic receptors are less pronounced and often considered secondary. This guide delves into the specifics of these direct receptor interactions, providing the available quantitative data and experimental context.
Interaction with Muscarinic Receptors
Pralidoxime has been shown to possess a direct, albeit weak, antagonistic effect on muscarinic acetylcholine receptors (mAChRs). This interaction is characterized as non-competitive, meaning that pralidoxime does not compete with acetylcholine for the same binding site on the receptor.
Quantitative Data: Binding Affinity and Functional Antagonism
The following table summarizes the quantitative data on the interaction of pralidoxime with muscarinic receptors, as determined by radioligand binding assays and functional studies.
| Parameter | Value | Receptor Subtype(s) | Tissue Source | Experimental Method | Reference |
| Ki | 100 - 400 µM | M1, M2, M3 (putative) | Rat Cortex, Heart, Submandibular Glands | Radioligand Displacement Assay | |
| pKB | 3.67 ± 0.09 | M3 (predominantly) | Guinea Pig Ileum | Functional Assay (Acetylcholine-induced contraction) |
-
Ki (Inhibition Constant): Represents the concentration of a ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand or substrate. A higher Ki value indicates lower binding affinity. The Ki values for pralidoxime are in the micromolar range, indicating a weak affinity for muscarinic receptors compared to high-affinity muscarinic antagonists.
-
pKB: The negative logarithm of the antagonist's dissociation constant (KB). It is a measure of the antagonist's potency. The pKB value of 3.67 further supports the characterization of pralidoxime as a weak muscarinic antagonist.
Experimental Protocols
This protocol outlines a general method for determining the binding affinity of a compound like pralidoxime for muscarinic receptors in different tissues.
Objective: To determine the Ki value of pralidoxime for muscarinic receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Tissue homogenates (e.g., rat cerebral cortex for M1, heart for M2, submandibular glands for M1/M3)
-
Radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the desired tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of pralidoxime.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pralidoxime concentration. Determine the IC50 (the concentration of pralidoxime that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Radioligand binding assay workflow.
This protocol describes a classic organ bath experiment to characterize the functional antagonism of pralidoxime on smooth muscle contraction.
Objective: To determine the pKB value and the nature of antagonism of pralidoxime on acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Isotonic transducer and data acquisition system
-
Acetylcholine (ACh)
-
This compound
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Response: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of pralidoxime to the bath and incubate for a predetermined period.
-
Test Response: In the presence of pralidoxime, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of pralidoxime. A rightward shift in the curve that is not parallel and a depression of the maximal response are indicative of non-competitive antagonism. Calculate the pKB value from the dose-ratios.
Workflow for Isolated Guinea Pig Ileum Functional Assay
Isolated tissue functional assay workflow.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gq-Coupled Muscarinic Receptor Signaling Pathway
Gq-coupled muscarinic receptor signaling.
Interaction with Nicotinic Receptors
The interaction of pralidoxime with nicotinic acetylcholine receptors (nAChRs) is primarily indirect and a consequence of its main function as an AChE reactivator. In the context of OP poisoning, the accumulation of ACh at the neuromuscular junction leads to initial muscle fasciculations followed by depolarizing blockade and paralysis. By reactivating AChE, pralidoxime restores the normal breakdown of ACh, thereby alleviating the overstimulation of nAChRs and reversing muscle paralysis.
Lack of Quantitative Data on Direct Interaction
Despite extensive research into the mechanism of action of pralidoxime, there is a notable absence of quantitative data (e.g., Ki or IC50 values) from radioligand binding or functional assays that would indicate a direct and significant interaction of pralidoxime with nicotinic receptors. This suggests that any direct binding or allosteric modulation of nAChRs by pralidoxime is likely to be pharmacologically insignificant, especially when compared to its potent AChE reactivating capabilities. The clinical effects of pralidoxime on the nicotinic system are almost entirely attributed to the restoration of normal synaptic function at the neuromuscular junction.
Nicotinic Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the receptor undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily sodium (Na+) and to a lesser extent potassium (K+) and calcium (Ca2+). The influx of Na+ leads to depolarization of the postsynaptic membrane, which, at the neuromuscular junction, triggers an action potential and subsequent muscle contraction.
Ionotropic Nicotinic Receptor Signaling
Nicotinic acetylcholine receptor signaling.
Conclusion
For researchers and professionals in drug development, these findings underscore the importance of focusing on the optimization of AChE reactivation and the development of oximes with improved blood-brain barrier penetration. While direct receptor interactions should not be entirely dismissed, the current body of evidence indicates that the therapeutic efficacy of pralidoxime is overwhelmingly dependent on its enzymatic reactivation capabilities. Future research could explore whether subtle allosteric modulation of cholinergic receptors by pralidoxime or its derivatives might contribute to its overall pharmacological profile, but this remains a speculative area.
References
- 1. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Pralidoxime Iodide: A Technical Guide for Scientists
An in-depth examination of the foundational research from the 1950s and 1960s that established Pralidoxime Iodide (2-PAM) as a cornerstone antidote for nerve agent poisoning. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the seminal in vitro and in vivo studies, including experimental protocols, quantitative efficacy data, and the underlying mechanism of action.
Introduction
The mid-20th century saw the emergence of highly toxic organophosphorus compounds, developed both as agricultural insecticides and as chemical warfare nerve agents. These agents exert their lethal effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a toxic accumulation of acetylcholine, resulting in a cholinergic crisis characterized by convulsions, respiratory distress, and ultimately, death. In response to this threat, a concerted effort was launched to develop effective antidotes. A pivotal breakthrough in this endeavor was the synthesis and characterization of this compound (2-formyl-1-methylpyridinium iodide oxime), commonly known as 2-PAM.
Pioneering work in the 1950s by researchers such as I.B. Wilson, S. Ginsburg, and F. Hobbiger laid the scientific groundwork for the use of 2-PAM as a reactivator of inhibited AChE.[1][2] This technical guide delves into this early research, presenting the key findings, experimental methodologies, and quantitative data that established this compound as a critical medical countermeasure against nerve agent poisoning.
Mechanism of Action: Reversing Paralysis at the Molecular Level
The primary mechanism of action of this compound is the reactivation of phosphorylated acetylcholinesterase. Organophosphate nerve agents covalently bind to the serine hydroxyl group within the active site of AChE, rendering it inactive. Pralidoxime, an oxime, possesses a nucleophilic oxime group that attacks the phosphorus atom of the organophosphate, breaking the bond with the enzyme. This action regenerates the functional acetylcholinesterase, allowing it to resume its role in hydrolyzing acetylcholine and restoring normal neuromuscular function.[3]
dot
Figure 1: Signaling pathway of nerve agent inhibition of acetylcholinesterase and reactivation by this compound.
Core Early Research: Quantitative Data and Experimental Protocols
The foundational studies in the 1950s provided the first quantitative evidence of this compound's efficacy. These experiments, primarily conducted in vitro, laid the groundwork for subsequent in vivo testing and clinical use.
In Vitro Acetylcholinesterase Reactivation Studies
The seminal work of Wilson and Ginsburg in 1955 demonstrated the potent ability of this compound to reactivate acetylcholinesterase inhibited by organophosphates. Their in vitro experiments provided the first quantitative measures of this reactivation.
Table 1: In Vitro Reactivation of Inhibited Acetylcholinesterase by this compound
| Organophosphate Inhibitor | Enzyme Source | Pralidoxime Concentration | Reactivation (%) | Reference |
| Tetraethyl pyrophosphate (TEPP) | Electric Eel Acetylcholinesterase | 1 x 10-5 M | ~50% in 1 minute | Wilson & Ginsburg, 1955[2] |
| Diisopropyl fluorophosphate (DFP) | Electric Eel Acetylcholinesterase | 1 x 10-5 M | Significant reactivation | Wilson & Ginsburg, 1955[2] |
| Sarin (GB) | Human Erythrocyte AChE | 1 x 10-5 M | ~80% in 60 minutes | Hobbiger, 1956 |
| Tabun (GA) | Human Erythrocyte AChE | 1 x 10-5 M | ~20% in 60 minutes | Hobbiger, 1956 |
Experimental Protocol: In Vitro Acetylcholinesterase Reactivation Assay (Adapted from Wilson & Ginsburg, 1955)
-
Enzyme Preparation: A purified solution of acetylcholinesterase from the electric eel (Electrophorus electricus) was prepared and its baseline activity determined.
-
Inhibition: The enzyme solution was incubated with a specific concentration of an organophosphate inhibitor (e.g., TEPP or DFP) for a sufficient period to achieve near-complete inhibition of enzymatic activity.
-
Reactivation: this compound was added to the inhibited enzyme solution at a specified concentration.
-
Activity Measurement: The rate of acetylcholine hydrolysis was measured at various time points following the addition of this compound. This was typically done using a titrimetric method, measuring the acid produced from the hydrolysis of acetylcholine.
-
Calculation of Reactivation: The percentage of reactivation was calculated by comparing the rate of hydrolysis in the presence of the reactivator to the initial activity of the uninhibited enzyme.
dot
Figure 2: Experimental workflow for the in vitro acetylcholinesterase reactivation assay.
In Vivo Protection Studies
Following the promising in vitro results, research shifted to evaluating the protective effect of this compound in animal models exposed to lethal doses of nerve agents. These studies were critical in establishing its potential as a therapeutic agent.
Table 2: In Vivo Efficacy of this compound Against Nerve Agent Poisoning in Mice
| Nerve Agent | This compound Dose (mg/kg) | Atropine Dose (mg/kg) | Protective Index* | Reference |
| Sarin (GB) | 50 | 10 | >10 | Kewitz & Wilson, 1956 |
| Tabun (GA) | 50 | 10 | ~2 | Askew, 1956 |
| Paraoxon | 100 | Not specified | Significant protection | Kewitz, Wilson & Nachmansohn, 1956 |
*Protective Index is defined as the ratio of the LD50 of the nerve agent in treated animals to the LD50 in untreated animals.
Experimental Protocol: In Vivo Protection Against Nerve Agent Poisoning (General Methodology from the 1950s)
-
Animal Model: Typically, mice were used as the animal model.
-
LD50 Determination: The median lethal dose (LD50) of the nerve agent (e.g., Sarin) was first determined in a control group of animals to establish a baseline for lethality.
-
Treatment Groups: Experimental groups of animals were pre-treated with this compound, often in combination with atropine, at varying doses and time intervals before being challenged with a lethal dose (e.g., 2x LD50) of the nerve agent.
-
Observation: Animals were observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
Data Analysis: The survival rates in the treated groups were compared to the control group to determine the protective efficacy of the antidote. The Protective Index was often calculated to provide a quantitative measure of this protection.
References
The Critical Role of Pralidoxime Iodide in Forestalling the Irreversible "Aging" of Inhibited Acetylcholinesterase: A Technical Guide
For Immediate Release
A deep dive into the molecular-level race against time, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of pralidoxime iodide's pivotal function in preventing the "aging" of organophosphate-inhibited acetylcholinesterase (AChE). This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biochemical pathways and research workflows.
Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, pose a significant threat by inhibiting the crucial enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The administration of oximes, such as this compound (2-PAM), is a critical component of treatment. However, the efficacy of pralidoxime is acutely time-dependent due to a process known as "aging." This guide elucidates the mechanism of aging and the indispensable role of pralidoxime in mitigating this irreversible inactivation of AChE.
The Onset of Irreversible Inhibition: Understanding AChE "Aging"
Upon exposure to an organophosphate, the serine residue in the active site of AChE becomes phosphorylated, forming a covalent bond with the OP molecule. This initial OP-AChE complex is in a "non-aged" state and is susceptible to reactivation by nucleophilic agents like pralidoxime.
However, this window of opportunity is transient. The inhibited enzyme complex can undergo a time-dependent chemical modification called "aging." This process typically involves the dealkylation of the phosphoryl-enzyme conjugate, where one of the alkyl groups attached to the phosphorus atom is cleaved off[1]. The resulting negatively charged oxygen atom forms a highly stable, resonance-stabilized bond with the enzyme's active site[1]. This "aged" AChE is refractory to reactivation by pralidoxime or other conventional oximes, rendering the enzyme permanently non-functional[2]. Recovery of cholinergic function then relies on the de novo synthesis of new AChE, a process that can take days to weeks.
The rate of aging is highly dependent on the specific organophosphate compound. For instance, AChE inhibited by the nerve agent soman has an aging half-life of only a few minutes, while for other agents like VX, it can be on the order of hours[2][3].
This compound: A Race Against the Molecular Clock
This compound acts as a cholinesterase reactivator. Its mechanism of action involves the nucleophilic oxime group directly attacking the phosphorus atom of the organophosphate bound to the non-aged AChE. This action displaces the organophosphate from the serine residue, thereby regenerating the active enzyme and restoring its ability to hydrolyze acetylcholine.
Crucially, pralidoxime is only effective on the "non-aged" OP-AChE complex. Once aging has occurred, the strengthened bond is no longer susceptible to nucleophilic attack by the oxime. Therefore, the timely administration of pralidoxime is paramount to prevent the accumulation of irreversibly inhibited AChE. By reactivating the enzyme before it ages, pralidoxime effectively "rescues" AChE molecules, preserving neuromuscular function and preventing the long-term consequences of cholinergic overstimulation.
Quantitative Analysis of Pralidoxime Efficacy and AChE Aging
The effectiveness of pralidoxime and the critical nature of timely administration are underscored by quantitative kinetic data. The following tables summarize the aging half-lives of AChE inhibited by various organophosphates and the reactivation kinetics of pralidoxime.
| Organophosphate | Chemical Class | Aging Half-life (t½) of Inhibited Human AChE |
| Soman (GD) | G-series Nerve Agent | ~2 - 6 minutes |
| Sarin (GB) | G-series Nerve Agent | ~3 hours |
| Tabun (GA) | G-series Nerve Agent | ~19 hours |
| VX | V-series Nerve Agent | ~36 - 138 hours |
| Paraoxon | Organophosphate Pesticide | ~31 hours (diethyl phosphate) |
| Dichlorvos | Organophosphate Pesticide | ~3.7 hours (dimethyl phosphate) |
Note: Aging half-lives can vary depending on experimental conditions and the source of the enzyme.
| Organophosphate Inhibitor | Pralidoxime Second-Order Reactivation Rate Constant (k_r2_) for Non-Aged AChE (M⁻¹min⁻¹) | Reactivation of Aged AChE |
| Sarin (GB) | ~1.4 x 10³ | Negligible to none |
| VX | ~3.7 x 10² | Negligible to none |
| Paraoxon | Varies depending on study | Negligible to none |
| Tabun (GA) | Very low to negligible | Negligible to none |
Note: Reactivation rates are dependent on factors such as pH, temperature, and oxime concentration. Data is compiled from various in vitro studies and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Acetylcholinesterase Activity using the Ellman Assay
This colorimetric method is widely used to measure AChE activity.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)
-
AChE sample (e.g., purified enzyme, red blood cell lysate, or brain homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCh.
-
Assay Mixture: In each well of a 96-well plate, add:
-
2.6 mL of phosphate buffer (pH 7.4)
-
100 µL of DTNB solution
-
AChE sample
-
-
Initiation: Start the reaction by adding 100 µL of ATCh solution.
-
Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 3 minutes) using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the AChE activity.
Protocol 2: In Vitro Determination of the Rate of AChE "Aging"
This protocol measures the time-dependent loss of reactivatability of inhibited AChE.
Principle: AChE is inhibited by an organophosphate and incubated for various time intervals. At each time point, an aliquot of the inhibited enzyme is treated with pralidoxime to reactivate the non-aged enzyme. The remaining AChE activity is then measured using the Ellman assay. The decrease in reactivatable enzyme over time reflects the rate of aging.
Materials:
-
All materials from Protocol 1
-
Organophosphate inhibitor solution
-
This compound solution (e.g., 100 µM)
-
Ice bath
Procedure:
-
Inhibition: Incubate the AChE sample with a sufficient concentration of the organophosphate to achieve >95% inhibition.
-
Time-Course Incubation: Maintain the inhibited enzyme solution at a constant temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the inhibited enzyme and immediately place it on ice to stop the aging process.
-
Reactivation: To one set of aliquots, add pralidoxime solution and incubate for a sufficient time to allow for maximum reactivation of the non-aged enzyme (e.g., 30 minutes). A parallel set of aliquots should receive a buffer control.
-
Activity Measurement: Measure the AChE activity in both the pralidoxime-treated and buffer-treated aliquots using the Ellman assay (Protocol 1).
-
Calculation: The aging half-life (t½) can be determined by plotting the percentage of reactivatable AChE (activity of pralidoxime-treated sample minus activity of buffer-treated sample) against time.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Deep Dive: The Binding of Pralidoxime Iodide to Acetylcholinesterase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime Iodide (2-PAM), a cornerstone in the treatment of organophosphate poisoning, functions by reactivating inhibited acetylcholinesterase (AChE). Understanding the precise structural and molecular interactions between 2-PAM and the AChE active site is paramount for the rational design of more efficacious reactivators. This technical guide provides a comprehensive overview of the structural analysis of 2-PAM binding to AChE, consolidating data from X-ray crystallography, molecular docking studies, and kinetic assays. Detailed experimental protocols, quantitative binding data, and visual representations of the key processes are presented to offer a complete picture of this critical biochemical interaction.
Introduction
Organophosphates (OPs) are a class of highly toxic compounds, including nerve agents and pesticides, that exert their primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including seizures, respiratory distress, and potentially death.[1][2]
Pralidoxime (2-PAM) is an oxime-containing compound that acts as a nucleophilic agent, capable of reactivating the phosphorylated AChE by displacing the OP from the enzyme's active site.[3][4][5] The efficacy of 2-PAM is dependent on several factors, including the specific organophosphate, the time elapsed since exposure, and its ability to reach the inhibited enzyme. A thorough understanding of the structural basis of its interaction with AChE is essential for the development of next-generation antidotes with improved efficacy and broader spectrum of activity.
The Mechanism of AChE Inhibition and Reactivation
The process of AChE inhibition by organophosphates and its subsequent reactivation by pralidoxime is a multi-step biochemical pathway.
Organophosphate Inhibition of AChE
Organophosphates act by phosphorylating a critical serine residue (Ser203) within the active site of AChE, forming a stable covalent bond. This phosphorylation effectively blocks the enzyme's ability to hydrolyze acetylcholine. Over time, this phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate group, rendering the enzyme resistant to reactivation by oximes.
Pralidoxime-mediated Reactivation of AChE
Pralidoxime functions by its oxime group launching a nucleophilic attack on the phosphorus atom of the organophosphate adduct. This results in the formation of a phosphorylated oxime and the regeneration of the active AChE. The positively charged pyridinium ring of 2-PAM is thought to orient the molecule within the active site gorge through interactions with key aromatic residues.
Structural Analysis of Pralidoxime Binding
The precise orientation and interaction of pralidoxime within the AChE active site are critical for its reactivating potential. X-ray crystallography and molecular docking have been instrumental in elucidating these structural details.
X-ray Crystallography Insights
The crystal structure of human acetylcholinesterase inhibited by the organophosphate paraoxon in complex with pralidoxime (PDB ID: 5HFA) provides a valuable, albeit static, snapshot of the binding. In this structure, 2-PAM is observed in what is described as an "unproductive binding mode," where the oxime moiety is not optimally positioned for nucleophilic attack on the phosphylated serine. The pyridinium ring of 2-PAM is situated in the cation-π box of the active site, engaging in π-stacking interactions with Trp86. This highlights the dynamic nature of the binding process and suggests that 2-PAM may adopt multiple conformations within the active site gorge before achieving a productive orientation for reactivation.
Molecular Docking Studies
Molecular docking simulations complement crystallographic data by exploring potential binding poses and predicting binding affinities. These studies often employ computational models to position 2-PAM within the active site of OP-inhibited AChE. A common protocol involves restricting the docking search to the active site gorge, often defined by a grid box encompassing key residues. The distance between the oxime oxygen of 2-PAM and the phosphorus atom of the organophosphate is a critical parameter for identifying potentially productive binding modes.
Quantitative Analysis of Pralidoxime-AChE Interaction
The efficacy of pralidoxime as a reactivator is quantified through various kinetic parameters, primarily determined using in vitro enzyme assays.
Key Kinetic Parameters
-
Dissociation Constant (Kd): Represents the affinity of the reactivator for the phosphorylated enzyme. A lower Kd indicates a higher affinity.
-
Reactivation Rate Constant (kr): Describes the rate at which the oxime reactivates the inhibited enzyme.
-
Second-order Reactivation Rate Constant (kr2): Combines the affinity and reactivation rate (kr / Kd) and is a good overall measure of reactivator efficiency.
Tabulated Quantitative Data
The following tables summarize key quantitative data for the interaction of pralidoxime with AChE from various sources and under different inhibitory conditions.
Table 1: Kinetic Constants for Pralidoxime Reactivation of Organophosphate-Inhibited Human AChE
| Organophosphate | Oxime Concentration (µM) | Reactivation (%) | Second-order Rate Constant (kr2, M-1min-1) | Reference |
| Paraoxon | 100 | ~25 | Not Reported | |
| Sarin | Not Specified | Not Specified | Varies | |
| Cyclosarin | Not Specified | Ineffective | Not Applicable | |
| VX | Not Specified | Effective | Varies | |
| Tabun | Not Specified | Ineffective | Not Applicable |
Table 2: Dissociation and Inhibition Constants of Pralidoxime for Human AChE
| Parameter | Value (µM) | Reference |
| KD | 100 | |
| Ki | 150-500 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of 2-PAM's interaction with AChE.
AChE Activity and Reactivation Assay (Modified Ellman's Method)
The Ellman's assay is a widely used colorimetric method to measure cholinesterase activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
This compound solution
-
Source of AChE (e.g., purified human erythrocyte AChE)
-
Organophosphate inhibitor solution
Procedure for Reactivation Kinetics:
-
Inhibition: Incubate the AChE solution with a known concentration of the organophosphate inhibitor for a specific duration to achieve a desired level of inhibition (e.g., >95%).
-
Reactivation: Initiate the reactivation by adding a specific concentration of this compound to the inhibited enzyme solution.
-
Activity Measurement: At various time points, take aliquots of the reactivation mixture and add them to a cuvette containing phosphate buffer, DTNB, and acetylthiocholine.
-
Spectrophotometric Reading: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: Calculate the AChE activity at each time point. The rate of reactivation can be determined by plotting the recovery of enzyme activity against time.
X-ray Crystallography of the 2-PAM-AChE Complex
Obtaining a high-resolution crystal structure provides definitive evidence of the binding mode.
General Protocol:
-
Protein Expression and Purification: Express and purify a large quantity of highly pure and homogenous AChE.
-
Inhibition: Inhibit the purified AChE with the desired organophosphate.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the OP-inhibited AChE in the presence of pralidoxime.
-
Soaking: Grow crystals of the OP-inhibited AChE and then soak them in a solution containing pralidoxime.
-
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the 2-PAM-AChE complex.
Molecular Docking Protocol
Computational docking predicts the preferred binding mode of a ligand to a receptor.
General Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the OP-inhibited AChE (e.g., from the PDB or homology modeling). Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Generate a 3D structure of pralidoxime and optimize its geometry.
-
-
Grid Generation: Define a grid box that encompasses the active site of the AChE to define the search space for the docking algorithm.
-
Docking Simulation: Run the docking simulation using software such as AutoDock Vina. The program will generate a series of possible binding poses for pralidoxime within the defined grid box.
-
Pose Analysis and Scoring: Analyze the generated poses based on their predicted binding energies (scoring functions) and clustering. Select the most favorable and relevant binding modes for further analysis.
Conclusion and Future Directions
The structural analysis of pralidoxime's interaction with acetylcholinesterase reveals a complex and dynamic process. While X-ray crystallography has provided a foundational understanding of a potential binding mode, it also underscores the need to consider conformational flexibility. Molecular docking and kinetic studies are essential for building a more complete picture of the reactivation mechanism.
Future research should focus on:
-
Obtaining crystal structures of 2-PAM in a "productive" binding pose with various OP-inhibited AChE complexes.
-
Utilizing advanced molecular dynamics simulations to explore the entire binding pathway and the conformational changes involved.
-
Synthesizing and evaluating new 2-PAM analogs with modified structures to improve binding affinity, reactivation efficacy, and blood-brain barrier penetration.
A deeper understanding of the structural determinants of pralidoxime binding will undoubtedly pave the way for the development of superior antidotes for organophosphate poisoning.
References
- 1. Methyl Scanning and Revised Binding Mode of 2-Pralidoxime, an Antidote for Nerve Agent Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pralidoxime Iodide Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo administration of Pralidoxime Iodide for animal studies, particularly in the context of organophosphate poisoning research.
Introduction
This compound is a crucial cholinesterase reactivator used as an antidote to organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and nerve agents, inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent neuromuscular dysfunction.[3] Pralidoxime works by reactivating the phosphorylated AChE, thereby restoring its function.[1][2] This document outlines detailed protocols for the formulation and administration of this compound in animal models for preclinical research.
Mechanism of Action
This compound's primary mechanism of action is the nucleophilic reactivation of acetylcholinesterase (AChE) that has been inactivated by organophosphates. The oxime group of pralidoxime attacks the phosphorus atom of the organophosphate bound to the serine residue in the AChE active site. This breaks the bond between the organophosphate and the enzyme, regenerating active AChE.
Formulation and Preparation
Solubility and Stability
This compound is a light yellow crystalline powder. It is soluble in water, with a solubility of 48 mg/mL at 25°C. The chloride salt is often preferred due to its excellent water solubility at all temperatures. Solutions of pralidoxime are susceptible to degradation in alkaline conditions and when exposed to light. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 48 mg/mL at 25°C | |
| Dimethyl sulfoxide (DMSO) | ~52 mg/mL |
Preparation Protocol for Injectable Solution
This protocol describes the preparation of a this compound solution for intravenous (IV) or intramuscular (IM) injection in animal studies. All procedures should be performed under sterile conditions.
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Sterile Saline
-
Sterile vials
-
Syringes and needles
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the this compound solution needed based on the animal's weight and the desired dosage.
-
Weigh the powder: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Dissolve the powder: Add the sterile diluent (Sterile Water for Injection or 0.9% Saline) to the this compound powder in a sterile vial. For example, to prepare a 50 mg/mL solution, dissolve 1000 mg of pralidoxime in 20 mL of diluent.
-
Ensure complete dissolution: Gently swirl the vial until the powder is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Label and store: Label the vial with the compound name, concentration, preparation date, and store appropriately. For immediate use, solutions can be kept at room temperature, but for longer storage, refrigeration or freezing is recommended.
In Vivo Administration Protocols
The following protocols are generalized for rodent models. Doses and administration routes should be optimized based on the specific animal model and experimental design.
Experimental Workflow
Protocol for Organophosphate Poisoning Model (Mouse)
Materials:
-
This compound injectable solution (prepared as in 3.2)
-
Organophosphate agent (e.g., paraoxon)
-
Atropine sulfate solution (often used in conjunction with pralidoxime)
-
Sterile syringes and needles for injection
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment. Weigh each animal on the day of the experiment to calculate the exact dosage.
-
Induction of Poisoning: Induce organophosphate poisoning by administering a predetermined dose of the OP agent (e.g., paraoxon at a dose that induces clear signs of toxicity or a specific LD50). The route of administration (e.g., subcutaneous, intraperitoneal) will depend on the specific OP agent and experimental goals.
-
Treatment Administration:
-
Treatment Group: At the onset of clinical signs of poisoning (e.g., tremors, salivation, respiratory distress), administer this compound via the desired route (e.g., intramuscularly). Doses can range from 10 to 150 mg/kg. In some studies, a combination of atropine and pralidoxime has shown improved survival.
-
Control Group: Administer a corresponding volume of the vehicle (e.g., sterile saline) to the control group.
-
-
Monitoring: Observe the animals continuously for a set period (e.g., 24 hours) for clinical signs of toxicity and survival.
-
Data Collection: Record the time of onset of symptoms, severity scores, and survival times. If required by the study design, collect blood samples at specified time points for pharmacokinetic analysis.
Quantitative Data
The efficacy and toxicity of this compound can vary depending on the animal species, the specific organophosphate, and the dosage regimen.
Table 2: Efficacy of this compound in Animal Models of Organophosphate Poisoning
| Animal Model | Organophosphate | This compound Dose (Route) | Outcome | Reference |
| Mice | Paraoxon | 10, 50, 100, 150 mg/kg (IM) | 150 mg/kg completely reversed respiratory toxicity. | |
| Mice | Paraoxon | 100 mg/kg (oral, with atropine) | Significantly improved survival to 24 hours. | |
| Rats | Paraoxon | 50 mg/kg (IM) | Rapid but transient correction of respiratory toxicity. |
Table 3: Pharmacokinetic Parameters of Pralidoxime
| Animal Model | Dose (Route) | Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |
| Buffalo Calves | 15 or 30 mg/kg (IM) | 3.14 - 3.19 h | 0.83 - 1.01 L/kg | 184.9 - 252.1 ml/(kg·h) | |
| Rats | 50 mg/kg (infused over 30 mins) | Rapid elimination | - | - |
Note: A minimum plasma concentration of 4 mg/L is generally considered necessary for the therapeutic effect of pralidoxime.
Safety and Handling
This compound should be handled with appropriate personal protective equipment. Rapid intravenous injection can lead to side effects such as tachycardia and hypertension. Therefore, slow intravenous infusion is recommended. When using the iodide salt, large doses may carry a risk of iodine toxicity.
Conclusion
These application notes provide a framework for the formulation and in vivo use of this compound in animal research. Adherence to sterile preparation techniques and careful consideration of dosage and administration routes are essential for obtaining reliable and reproducible results. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Measuring Pralidoxime Iodide Activity using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Ellman's assay to determine the activity of Pralidoxime Iodide (2-PAM) as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE).
Introduction
Organophosphorus compounds (OPs), commonly found in pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by neuromuscular dysfunction, which can be fatal.[1]
This compound is a crucial antidote for OP poisoning. It belongs to the oxime class of compounds that function by reactivating the phosphorylated AChE.[1][2] The nucleophilic oxime group of pralidoxime attacks the phosphorus atom of the organophosphate bound to the active site of AChE, displacing the OP and regenerating the active enzyme.[3] The efficacy of this reactivation is a critical parameter in the development and evaluation of antidotes for OP poisoning.
Ellman's assay is a simple, robust, and widely used colorimetric method for measuring AChE activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. This method can be adapted to measure both the inhibition of AChE by OPs and the subsequent reactivation by compounds like this compound.
Data Presentation
The following tables summarize representative quantitative data on the inhibition of acetylcholinesterase by the organophosphate paraoxon and its subsequent reactivation by this compound (2-PAM).
| Organophosphate | This compound (2-PAM) Concentration (M) | % Reactivation of Paraoxon-Inhibited AChE |
| Paraoxon | 1 x 10⁻⁵ | Insufficient Reactivation |
| Paraoxon | 1 x 10⁻³ | Sufficient Reactivation |
Data synthesized from Kuca et al., 2006. The study concluded that a concentration of 10⁻⁵ M pralidoxime, which is achievable with therapeutic doses, resulted in insufficient reactivation, while a higher concentration of 10⁻³ M was effective in reactivating paraoxon-inhibited AChE in vitro.
| This compound (2-PAM) Concentration (µM) | % Reduction of Paraoxon Inhibitory Effect |
| 10 | < 15% |
| 100 | 42% |
| >100 | Inhibition of AChE activity observed |
Data from Jafari and Pourheidari, 2006. This study investigated the reactivation of paraoxon-inhibited human erythrocyte AChE. It was noted that while 10 µM and 100 µM of pralidoxime showed a reduction in the inhibitory effect of paraoxon, concentrations higher than 100 µM began to inhibit AChE activity.
Experimental Protocols
The following are detailed protocols for the determination of AChE inhibition by an organophosphate and its reactivation by this compound using Ellman's assay in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human erythrocytes)
-
This compound (2-PAM)
-
Organophosphate inhibitor (e.g., Paraoxon)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol 1: Determination of AChE Inhibition by an Organophosphate
This protocol is designed to determine the concentration of the organophosphate required to achieve a high level of AChE inhibition (e.g., >90%).
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically for an optimal reaction rate.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 100 mM) in deionized water. Prepare this solution fresh daily.
-
Prepare a series of dilutions of the organophosphate inhibitor in phosphate buffer or a suitable solvent (e.g., ethanol or DMSO, ensuring the final solvent concentration in the assay does not exceed 1%).
-
-
Assay Procedure:
-
Set up the following reactions in a 96-well plate:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB solution.
-
Control (Uninhibited AChE): 160 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution.
-
Test (Inhibited AChE): 150 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution + 10 µL of the organophosphate inhibitor dilution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) to allow for the inhibition of AChE by the organophosphate.
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution to all wells (except the blank, to which 20 µL of phosphate buffer is added).
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each organophosphate concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Protocol 2: Measurement of AChE Reactivation by this compound
This protocol measures the ability of this compound to reactivate organophosphate-inhibited AChE.
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
Step 1: AChE Inhibition
-
In a set of microcentrifuge tubes or a separate 96-well plate, incubate the AChE solution with the concentration of organophosphate determined from Protocol 1 to cause >90% inhibition. For example, mix 10 µL of AChE solution with 10 µL of the selected organophosphate concentration and 130 µL of phosphate buffer.
-
Incubate for 30 minutes at the chosen temperature.
-
-
Step 2: Reactivation
-
Set up the following reactions in a new 96-well plate:
-
Blank: 190 µL of phosphate buffer + 10 µL of DTNB solution.
-
Control (Uninhibited AChE): 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of DTNB solution.
-
Inhibited Control (No Reactivator): 150 µL of the inhibited AChE mixture from Step 1 + 30 µL of phosphate buffer + 10 µL of DTNB solution.
-
Test (Reactivated AChE): 150 µL of the inhibited AChE mixture from Step 1 + 30 µL of this compound dilution + 10 µL of DTNB solution.
-
-
Incubate the plate for a set period (e.g., 10 minutes) to allow for the reactivation of AChE by this compound.
-
-
Step 3: Measurement
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution to all wells (except the blank).
-
Immediately measure the change in absorbance at 412 nm over time as described in Protocol 1.
-
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of reactivation for each this compound concentration using the following formula: % Reactivation = [(Rate of Test Well - Rate of Inhibited Control Well) / (Rate of Control Well - Rate of Inhibited Control Well)] * 100
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of AChE inhibition and reactivation.
Experimental Workflow for this compound Activity Measurement
Caption: Workflow for Ellman's assay.
References
Application Notes and Protocols for High-Throughput Screening of Pralidoxime Iodide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Iodide (2-PAM) is a critical antidote for organophosphate (OP) poisoning, functioning by reactivating acetylcholinesterase (AChE), an enzyme essential for nerve signal transmission that is inhibited by OPs.[1][2][3] The effectiveness of Pralidoxime is limited by factors such as its inability to efficiently cross the blood-brain barrier (BBB) and the "aging" process of the phosphorylated enzyme, which renders it resistant to reactivation.[1][2] This necessitates the development of novel Pralidoxime analogs with improved therapeutic profiles.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogs. The protocols herein detail methods for assessing three key characteristics of potential drug candidates: acetylcholinesterase (AChE) reactivation efficacy, in vitro cytotoxicity, and blood-brain barrier (BBB) permeability. The aim is to provide a robust platform for the identification and characterization of new and more effective AChE reactivators.
Signaling Pathway of Acetylcholinesterase Reactivation
Organophosphates act by phosphorylating a serine residue in the active site of AChE, leading to its inactivation. This results in the accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. Pralidoxime and its analogs, being oximes, possess a nucleophilic oxime group that can attack the phosphorus atom of the organophosphate, breaking the covalent bond with the enzyme and restoring its function.
Acetylcholinesterase (AChE) Reactivation Pathway.
High-Throughput Screening Workflow
The screening process for Pralidoxime analogs is designed as a multi-stage funnel to efficiently identify promising candidates. It begins with a primary screen for AChE reactivation, followed by secondary assays for cytotoxicity and BBB permeability for the initial hits.
High-Throughput Screening Workflow for Pralidoxime Analogs.
Experimental Protocols
Primary Screening: High-Throughput AChE Reactivation Assay (Fluorometric)
This protocol is adapted from methods utilizing the Amplex® Red reagent, which provides a sensitive fluorescent readout of AChE activity.
Principle: Reactivated AChE hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase (HRP), reacts with the non-fluorescent Amplex® Red to generate the highly fluorescent resorufin. The increase in fluorescence is proportional to the AChE activity.
Materials:
-
Human recombinant AChE
-
Organophosphate inhibitor (e.g., paraoxon or a sarin surrogate like nitrophenyl isopropyl methylphosphonate (NIMP))
-
This compound (as a positive control)
-
Library of Pralidoxime analogs
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (ACh)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Protocol:
-
Enzyme Inhibition:
-
Prepare a solution of human recombinant AChE in assay buffer.
-
Add the organophosphate inhibitor to the AChE solution and incubate to achieve >95% inhibition. This is the "inhibited enzyme" stock.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each Pralidoxime analog from the library stock plates into the wells of a 384-well assay plate.
-
Dispense 50 nL of this compound (positive control) and DMSO (negative control) into designated wells.
-
-
Reactivation Step:
-
Add 10 µL of the inhibited enzyme stock to each well of the assay plate.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for reactivation.
-
-
Detection:
-
Prepare a detection master mix containing Amplex® Red, HRP, choline oxidase, and acetylcholine in assay buffer.
-
Add 10 µL of the detection master mix to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: The percentage of reactivation for each analog is calculated relative to the positive (this compound) and negative (DMSO) controls.
Secondary Screening: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pralidoxime analog hits from the primary screen
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Absorbance microplate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Pralidoxime analog hits.
-
Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting cell viability against the log of the compound concentration.
Secondary Screening: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeation Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability of compounds across the BBB.
Principle: A filter plate is coated with a lipid solution to form an artificial membrane that mimics the BBB. The test compound is added to the donor wells, and its permeation into the acceptor wells is measured after an incubation period.
Materials:
-
PAMPA sandwich plates (a donor plate and an acceptor plate)
-
Lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Pralidoxime analog hits
-
High-permeability and low-permeability control compounds
-
UV-Vis microplate reader or LC-MS/MS for quantification
Protocol:
-
Acceptor Plate Preparation:
-
Fill the wells of the acceptor plate with PBS.
-
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution.
-
-
Donor Plate Preparation:
-
Prepare solutions of the Pralidoxime analogs and control compounds in PBS.
-
Add these solutions to the wells of the coated donor plate.
-
-
Incubation:
-
Place the donor plate into the acceptor plate to form the PAMPA sandwich.
-
Incubate for 4-18 hours at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: The effective permeability (Pe) of each compound is calculated. Compounds are typically categorized as having high, medium, or low BBB permeability based on their Pe values.
Data Presentation
Quantitative data from the screening assays should be organized into clear and concise tables for easy comparison and hit selection.
Table 1: AChE Reactivation Data for Pralidoxime Analogs
| Compound ID | Concentration (µM) | % Reactivation |
| Pralidoxime (Control) | 10 | 45.2 ± 3.1 |
| Analog-001 | 10 | 62.5 ± 4.5 |
| Analog-002 | 10 | 15.8 ± 2.0 |
| Analog-003 | 10 | 75.1 ± 5.3 |
| ... | ... | ... |
Table 2: Cytotoxicity and BBB Permeability of Hit Compounds
| Compound ID | IC50 (µM) on SH-SY5Y | PAMPA-BBB Pe (10-6 cm/s) | Permeability Class |
| Pralidoxime (Control) | >100 | <2.0 | Low |
| Analog-001 | 85.3 | 5.2 | High |
| Analog-003 | >100 | 4.8 | High |
| ... | ... | ... | ... |
Hit-to-Lead Selection Logic
The selection of lead candidates for further development is based on a multi-parameter analysis of the screening data.
Decision-Making Logic for Lead Candidate Selection.
Criteria for Lead Candidate Selection:
-
High AChE Reactivation Potency: Significantly greater reactivation percentage compared to this compound.
-
Low Cytotoxicity: High IC50 value, indicating minimal impact on cell viability.
-
High BBB Permeability: High Pe value, suggesting the potential to cross the blood-brain barrier.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By systematically evaluating AChE reactivation, cytotoxicity, and BBB permeability, researchers can efficiently identify promising lead candidates for the development of next-generation antidotes for organophosphate poisoning.
References
Application Notes and Protocols for Pralidoxime Iodide in Cell Culture Models of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime iodide, also known as 2-pyridine aldoxime methyl iodide or 2-PAM, is a crucial antidote for organophosphate (OP) poisoning.[1][2][3] Organophosphates are a class of compounds widely used as pesticides and developed as nerve agents, which exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE).[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure and death. This compound functions as a cholinesterase reactivator. Its primary mechanism of action involves a nucleophilic attack on the phosphorus atom of the organophosphate bound to the AChE active site, which displaces the organophosphate and regenerates the functional enzyme.
While the clinical efficacy of this compound is well-established, particularly for peripheral nervous system effects, its utility in counteracting central nervous system (CNS) neurotoxicity is a subject of ongoing research. This is primarily due to its limited ability to cross the blood-brain barrier. Nevertheless, in vitro cell culture models provide a valuable platform to investigate the direct neuroprotective effects of this compound on neuronal cells, to study its mechanisms of action independent of BBB transport, and to screen for novel, more CNS-penetrant derivatives.
These application notes provide detailed protocols for utilizing this compound in cell culture models of organophosphate-induced neurotoxicity, focusing on the human neuroblastoma cell line SH-SY5Y as a primary model.
Data Presentation
The following tables summarize quantitative data from in vivo and in vitro studies relevant to the use of pralidoxime in models of organophosphate poisoning. It is important to note that specific in vitro neuroprotection data for this compound is limited in publicly available literature; therefore, some data is derived from animal models to provide context for potential in vitro experimental design.
Table 1: In Vivo Efficacy of Pralidoxime in Paraoxon-Induced Toxicity Models
| Animal Model | Organophosphate | Pralidoxime (2-PAM) Dose | Outcome Measure | Result | Reference |
| Mouse | Paraoxon (~2x LD50) | 12.5 mg/kg | Survival | 100% survival with scL-2PAM, 0% with free 2-PAM | |
| Mouse | Paraoxon (~4x LD50) | 25 mg/kg | Survival | 40% survival with scL-2PAM, 0% with free 2-PAM | |
| Mouse | Paraoxon (~4x LD50) | 37.5 mg/kg | Survival | >90% survival with scL-2PAM, 50% with free 2-PAM | |
| Mouse | Paraoxon (0.85x LD50) | 25 mg/kg | Brain AChE Reactivation (at 2h post-paraoxon) | Significant increase in AChE activity with scL-2PAM | |
| Mouse | Diethylparaoxon (0.5x LD50) | 10, 50, 100, 150 mg/kg | Reversal of Respiratory Toxicity | Dose-dependent reversal, significant at 150 mg/kg |
*scL-2PAM is a liposomal formulation of pralidoxime designed to enhance brain penetration.
Table 2: In Vitro Acetylcholinesterase Reactivation by Pralidoxime
| Enzyme Source | Inhibitor | Pralidoxime Concentration | Reactivation | Reference |
| Rat Brain Homogenate | Paraoxon, Chlorpyrifos, Sarin, VX | 10-3 M | Sufficient Reactivation | |
| Rat Brain Homogenate | Various OPs | 10-5 M | Insufficient Reactivation | |
| Human Plasma and Erythrocytes | Paraoxon | 100 µM (plasma), 10 µM (erythrocytes) | Reduced inhibitory effects of paraoxon |
Table 3: Cytotoxicity of Organophosphates in SH-SY5Y Cells
| Organophosphate | Exposure Time | Concentration for Significant Viability Decrease | Reference |
| Ethyl-parathion | 30 min | ≥ 10 µg/mL | |
| Paraoxon | 96 h | ≥ 1 µM |
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotective Effect Against Paraoxon-Induced Cytotoxicity in SH-SY5Y Cells using the MTT Assay
This protocol details the steps to evaluate the ability of this compound to protect SH-SY5Y neuroblastoma cells from cytotoxicity induced by the organophosphate paraoxon.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Paraoxon-ethyl
-
This compound (2-PAM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Paraoxon-Induced Neurotoxicity:
-
Prepare a stock solution of paraoxon in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in serum-free culture medium to the desired final concentrations. Based on literature, a concentration range of 1 µM to 100 µM can be tested.
-
After 24 hours of cell seeding, carefully remove the culture medium from the wells.
-
Add 100 µL of the paraoxon-containing medium to the appropriate wells. Include a vehicle control group (medium with the same concentration of solvent used for paraoxon).
-
Incubate the plate for a predetermined time, for example, 24 to 48 hours, to induce cytotoxicity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute in serum-free medium to achieve a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
After the paraoxon incubation period, remove the medium.
-
Add 100 µL of the this compound-containing medium to the designated wells.
-
Include control wells: untreated cells, cells treated only with paraoxon, and cells treated only with the highest concentration of this compound to check for its intrinsic toxicity.
-
Incubate for a further 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the this compound treatment, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group (100% viability).
-
Plot a dose-response curve for paraoxon to determine its IC50 (the concentration that causes 50% inhibition of cell viability).
-
Plot the cell viability of cells treated with paraoxon and different concentrations of this compound to assess the neuroprotective effect.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Reactivation Assay in Paraoxon-Treated SH-SY5Y Cell Lysates
This protocol describes how to measure the reactivation of AChE by this compound in lysates of SH-SY5Y cells previously exposed to paraoxon.
Materials:
-
SH-SY5Y cells
-
Paraoxon-ethyl
-
This compound (2-PAM)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed SH-SY5Y cells in 6-well plates or larger culture dishes.
-
Expose the cells to a sublethal concentration of paraoxon (e.g., below the IC50 determined in Protocol 1) for a defined period (e.g., 2-4 hours) to inhibit AChE. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
After paraoxon treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins, including AChE.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
AChE Reactivation Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer (pH 8.0)
-
Cell lysate (normalized for protein concentration)
-
This compound at various final concentrations (e.g., 10 µM to 1 mM). For the control and paraoxon-only wells, add the vehicle.
-
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for AChE reactivation.
-
Prepare the reaction mixture by adding DTNB and ATCI to the phosphate buffer.
-
Initiate the enzymatic reaction by adding the ATCI/DTNB reaction mixture to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well. This is proportional to the AChE activity.
-
Determine the AChE activity in the untreated control, paraoxon-treated, and pralidoxime-treated samples.
-
Calculate the percentage of AChE reactivation for each this compound concentration using the following formula: % Reactivation = [(Activity(Paraoxon+2-PAM) - ActivityParaoxon) / (ActivityControl - ActivityParaoxon)] x 100
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of organophosphate toxicity and pralidoxime action.
Caption: Workflow for assessing pralidoxime's neuroprotective effect.
Caption: Workflow for measuring AChE reactivation by pralidoxime.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Nanoparticles Loaded with Pralidoxime Wrapped in Tumor Cell Membranes: A New Strategy to Counteract the Central Nervous System Effects of Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate prodrugs in combination with atropine and pralidoxime protect cerebral mitochondrial function in a rodent model of acute organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Determining Pralidoxime Iodide Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Iodide (2-PAM) is a crucial acetylcholinesterase reactivator used as an antidote for organophosphate nerve agent and pesticide poisoning.[1] Its efficacy in the central nervous system (CNS) is contingent on its ability to cross the blood-brain barrier (BBB). In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of living animals, providing a dynamic measure of unbound drug concentrations at the site of action.[2][3] This document provides a detailed protocol for utilizing in vivo microdialysis in rats to quantify the brain penetration of this compound. The methodology is primarily based on the established work of Sakurada et al. (2003), which demonstrated that this compound penetrates the BBB in a dose-dependent manner.[4][5]
Principle of the Method
A microdialysis probe, featuring a semi-permeable membrane, is stereotaxically implanted into the striatum of an anesthetized rat. The probe is then perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate. This compound, administered systemically, crosses the BBB and enters the brain's extracellular space. Due to the concentration gradient, the unbound drug diffuses across the probe's membrane into the perfusion fluid (dialysate). The collected dialysate is subsequently analyzed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to determine the concentration of this compound. By comparing the concentration in the brain dialysate to that in the blood, the extent of BBB penetration can be quantified.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound (2-PAM) | Analytical Standard |
| Animal Model | |
| Male Wistar Rats | 250-300 g |
| Anesthesia | |
| Urethane or Isoflurane | Pharmaceutical Grade |
| Surgical and Microdialysis Equipment | |
| Stereotaxic frame for rats | |
| Microdialysis Probes | Concentric type, 2-4 mm membrane length, 20 kDa MWCO (example) |
| Guide Cannula | Sized to fit the microdialysis probe |
| Syringe Pump | Capable of low flow rates (e.g., 0.5-2.0 µL/min) |
| Gastight Syringes | 1 mL or 2.5 mL |
| Fraction Collector | Refrigerated, capable of collecting small volumes |
| Dental Cement | For securing the guide cannula |
| Surgical Instruments | Standard set for small animal surgery |
| Chemicals for aCSF | |
| Sodium Chloride (NaCl) | ACS Grade |
| Potassium Chloride (KCl) | ACS Grade |
| Calcium Chloride (CaCl2) | ACS Grade |
| Magnesium Chloride (MgCl2) | ACS Grade |
| Sodium Phosphate monobasic (NaH2PO4) | ACS Grade |
| Sodium Phosphate dibasic (Na2HPO4) | ACS Grade |
| Ultrapure Water | |
| HPLC Analysis | |
| Acetonitrile | HPLC Grade |
| Phosphoric Acid | HPLC Grade |
| Water | HPLC Grade |
| HPLC System with UV Detector | |
| C18 Reversed-Phase Column | e.g., 4.6 x 150 mm, 5 µm particle size |
Experimental Protocols
Animal Preparation and Surgical Procedure
-
Acclimatization: House male Wistar rats individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to surgery, with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the striatum (e.g., Anterior/Posterior: +0.5 mm from Bregma; Medial/Lateral: ±3.0 mm from midline; Dorsal/Ventral: -4.5 mm from dura).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Carefully excise the dura mater.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent until the microdialysis experiment.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion Setup:
-
Connect the probe inlet tubing to a gastight syringe mounted on a syringe pump.
-
Connect the probe outlet tubing to a microvial in a refrigerated fraction collector.
-
Prepare the artificial cerebrospinal fluid (aCSF) with the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 2.0 mM sodium phosphate.
-
-
Equilibration: Begin perfusing the probe with aCSF at a constant flow rate of 1.0 µL/min. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline before drug administration.
-
This compound Administration: Administer this compound intravenously (i.v.) via the tail vein at the desired doses (e.g., 10, 50, 100 mg/kg).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant if necessary, for a period of several hours post-administration.
-
Blood Sampling: Collect blood samples at time points corresponding to the dialysate collection intervals to determine the blood concentration of this compound.
-
Sample Storage: Immediately store dialysate and plasma samples at -80°C until HPLC analysis.
Probe Recovery Calculation (Retrodialysis Method)
To accurately determine the extracellular concentration of this compound, the in vivo recovery of the microdialysis probe must be calculated.
-
After the in vivo sample collection is complete, perfuse the probe with a known concentration of this compound in aCSF (Cin).
-
Collect the dialysate (Cout) after an equilibration period.
-
The in vivo recovery is calculated using the following formula: Recovery (%) = [(Cin - Cout) / Cin] x 100
HPLC-UV Analysis
-
Sample Preparation: Thaw dialysate and plasma samples. Plasma samples may require protein precipitation with an agent like trichloroacetic acid. Centrifuge and collect the supernatant.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid) in a ratio suitable for Pralidoxime separation (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 270-293 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Determine the concentration of this compound in the dialysate and plasma samples by comparing their peak areas to the standard curve.
-
The actual extracellular fluid (ECF) concentration in the brain is calculated by correcting the measured dialysate concentration for the probe's in vivo recovery: ECF Concentration = Dialysate Concentration / (Recovery / 100)
-
Data Presentation
Quantitative Data Summary
The following table summarizes key findings from the study by Sakurada et al. (2003), which this protocol is based upon.
| Parameter | Value |
| Animal Model | Male Wistar Rats |
| Administration Route | Intravenous (i.v.) |
| Dosages | 10, 50, 100 mg/kg |
| Brain Region Studied | Striatum |
| Analytical Method | HPLC/UV |
| Striatal Extracellular/Blood Concentration Ratio (at 1h, 50 mg/kg) | 0.093 ± 0.053 (mean ± SEM) |
| Mean Blood-Brain Barrier Penetration | Approximately 10% |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound.
This compound Brain Penetration Pathway
Caption: Pathway of this compound from blood to dialysate.
References
- 1. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Microdialysis Sampling Perfusion Fluid Components on the Foreign Body Reaction in Rat Subcutaneous Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (2-pAM) penetrates across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Pralidoxime Iodide Stability in DMSO and Saline Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime iodide, a quaternary ammonium oxime, serves as a critical acetylcholinesterase (AChE) reactivator. It is an essential antidote for poisoning by organophosphate nerve agents and pesticides. The efficacy of this compound in experimental settings is contingent on its stability in solution. This document provides detailed application notes and protocols for the preparation, storage, and stability assessment of this compound solutions in dimethyl sulfoxide (DMSO) and normal saline (0.9% sodium chloride). Understanding the stability profile of this compound in these commonly used laboratory solvents is paramount for obtaining reliable and reproducible experimental results.
Solubility and Solution Preparation
This compound is a yellow crystalline powder that is sensitive to light. Proper handling and storage of both the solid compound and its solutions are crucial to prevent degradation.
Solubility Data:
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~250 mg/mL[1][2] | ~946.75[1][2] | Ultrasonic assistance may be required for dissolution. Use of newly opened, non-hygroscopic DMSO is recommended as moisture can impact solubility.[1] |
| Water (25°C) | 48 mg/mL | ~181.76 | This compound is soluble in water. |
| Saline (0.9% NaCl) | Estimated to be similar to water | - | Pralidoxime chloride is soluble in 0.9% sodium chloride for injection. |
Protocol for Preparing a this compound Stock Solution in DMSO (e.g., 100 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, ultrasonic bath.
-
Procedure:
-
Weigh the required amount of this compound in a sterile container. For 1 mL of a 100 mM solution, weigh 26.41 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
If necessary, sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Protocol for Preparing a this compound Working Solution in Saline (e.g., 1 mg/mL)
-
Materials: this compound powder or a high-concentration DMSO stock solution, sterile 0.9% saline solution, sterile tubes.
-
Procedure from Powder:
-
Weigh 1 mg of this compound.
-
Add 1 mL of sterile 0.9% saline solution.
-
Vortex or mix gently until fully dissolved.
-
-
Procedure from DMSO Stock:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution with 0.9% saline to achieve the desired final concentration. Note: Ensure the final concentration of DMSO in the working solution is compatible with the experimental model and does not exceed cytotoxic levels (typically <0.5%).
-
Stability of this compound Solutions
The stability of this compound is influenced by the solvent, storage temperature, pH, and exposure to light. Aqueous solutions are known to be less stable than DMSO solutions, particularly at room temperature and in alkaline conditions.
Summary of Stability Data:
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage. |
| DMSO | -20°C | Up to 1 month | Suitable for short-term storage. |
| Saline | -20°C | Up to 6 months (for a 1.0 mg/mL solution of pralidoxime methylsulfate) | Provides good stability for aqueous solutions. |
| Saline | Room Temperature | At least 48 hours (from autoinjector) | Suitable for immediate use. Degradation rate increases over time. |
Factors Affecting Stability:
-
pH: Aqueous solutions of pralidoxime are most stable at a pH of 4-5. Degradation increases in alkaline solutions.
-
Light: this compound is light-sensitive. Solutions should be stored in amber vials or protected from light.
-
Concentration: Concentrated aqueous solutions of pralidoxime chloride have been shown to degrade more rapidly than dilute solutions.
-
Degradation Products: The major degradation products of pralidoxime in aqueous solutions include 2-cyano-N-methylpyridinium, 2-carboxy-N-methylpyridinium, N-methyl-2-pyridone, and 2-carbamoyl-N-methylpyridinium species.
Experimental Protocol for Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the concentration of this compound and the formation of its degradation products in solution under specific storage conditions.
Materials
-
This compound solution (in DMSO or saline)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A reported method uses 52% acetonitrile and 48% of an aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride.
-
Reference standards for this compound and its potential degradation products (if available).
Procedure
-
Sample Preparation:
-
Prepare a fresh solution of this compound at the desired concentration in the solvent to be tested (DMSO or saline). This is the T=0 sample.
-
Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
HPLC Analysis (Example Conditions):
-
Column: Reversed-phase C18
-
Mobile Phase: 52% Acetonitrile, 48% aqueous solution (0.005 M phosphoric acid, 0.001 M tetraethylammonium chloride)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Column Temperature: 30°C
-
-
Data Collection:
-
Analyze the T=0 sample immediately after preparation to establish the initial concentration and purity.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a stored sample.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Identify and, if possible, quantify any new peaks that appear, which may correspond to degradation products.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of AChE reactivation by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Conclusion
For optimal experimental outcomes, it is recommended to prepare fresh solutions of this compound, especially in aqueous media. If storage is necessary, DMSO stock solutions stored at -80°C offer the best long-term stability. When using saline, solutions should be prepared fresh or stored at -20°C for a limited time and always protected from light. The provided protocols offer a framework for preparing and evaluating the stability of this compound solutions, ensuring the integrity of experimental data. Researchers should validate these protocols within their specific laboratory conditions.
References
Application Notes and Protocols for the Spectrophotometric Determination of Pralidoxime Iodide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Iodide is a critical antidote for organophosphate poisoning, functioning as a cholinesterase reactivator. Its efficacy is directly related to its ability to restore the function of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system. Organophosphates inhibit AChE by phosphorylation of a serine residue in the enzyme's active site. Pralidoxime reactivates the enzyme by binding to the inhibited AChE and removing the phosphoryl group, thereby restoring its enzymatic activity.[1][2][3]
The determination of the concentration of the active pharmaceutical ingredient (API), pralidoxime, in a drug formulation is a key measure of its potential efficacy. Spectrophotometry, a widely accessible and cost-effective analytical technique, can be employed for this purpose. This document provides detailed protocols for two spectrophotometric methods for the quantification of this compound.
Mechanism of Action: Cholinesterase Reactivation
Pralidoxime's therapeutic effect stems from its ability to reverse the inhibition of acetylcholinesterase caused by organophosphates. The oxime group in pralidoxime has a high affinity for the phosphorus atom of the organophosphate bound to the enzyme. This interaction leads to the formation of a phosphorylated oxime and the regeneration of the active acetylcholinesterase enzyme.
Caption: Mechanism of Acetylcholinesterase Reactivation by Pralidoxime.
Method 1: Direct UV Spectrophotometric Determination
This method relies on the intrinsic ultraviolet absorbance of the pralidoxime cation. It is a rapid and straightforward approach suitable for routine quality control.
Experimental Protocol
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Reagents and Materials:
-
This compound Reference Standard
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations in the range of 5-25 µg/mL.
-
Preparation of Sample Solution: For a pharmaceutical formulation (e.g., powder for injection), accurately weigh a portion of the powder equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in a 100 mL volumetric flask with distilled water. Further dilute to a concentration within the calibration range.
-
Wavelength Selection: Scan a working standard solution from 400 nm to 200 nm against a distilled water blank to determine the wavelength of maximum absorbance (λmax). The expected λmax for the pralidoxime cation is in the range of 270-293 nm.[4]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration and perform a linear regression analysis.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the λmax.
-
Calculation: Determine the concentration of this compound in the sample solution from the linear regression equation of the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for a direct UV spectrophotometric method for pharmaceutical analysis.[5]
| Parameter | Specification |
| Linearity (Concentration Range) | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on instrument, typically < 1 µg/mL |
| Limit of Quantitation (LOQ) | Dependent on instrument, typically > 2 µg/mL |
| Specificity | Demonstrated by comparing the sample spectrum with the reference standard spectrum. |
Method 2: Colorimetric Determination via Palladium (II) Complexation
This method involves the formation of a colored complex between pralidoxime and palladium (II) chloride, which can be quantified in the visible region of the spectrum. This method offers enhanced specificity compared to direct UV measurement. While the cited literature uses Pralidoxime Chloride, the method is based on the reaction with the pralidoxime cation and is therefore applicable to this compound.
Experimental Protocol
Caption: Workflow for Palladium (II) Complexation Method.
-
Instrumentation: A calibrated UV-Visible spectrophotometer with 1 cm glass or quartz cuvettes.
-
Reagents and Materials:
-
This compound Reference Standard
-
Palladium (II) Chloride
-
Britton-Robinson buffer solution (pH 6.45)
-
Volumetric flasks and pipettes
-
-
Preparation of Britton-Robinson Buffer (pH 6.45): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 6.45 with 0.2 M sodium hydroxide.
-
Preparation of Palladium (II) Chloride Solution: Prepare a solution of Palladium (II) Chloride in the Britton-Robinson buffer.
-
Preparation of Standard and Sample Solutions: Prepare stock and working solutions of the this compound reference standard and the sample in the Britton-Robinson buffer (pH 6.45).
-
Color Development: To a set of volumetric flasks, add aliquots of the standard and sample solutions. Add a specified volume of the Palladium (II) Chloride solution to each flask, and dilute to volume with the buffer. Allow the reaction to proceed for a set time to ensure complete color development.
-
Measurement: Measure the absorbance of the yellow-colored complex at 327 nm against a reagent blank (containing all components except pralidoxime).
-
Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of pralidoxime in the sample from this curve.
Method Validation Summary
The following table summarizes validation parameters for the spectrophotometric determination of Pralidoxime Chloride using Palladium (II) complexation, which are expected to be similar for this compound.
| Parameter | Specification |
| Wavelength (λmax) | 327 nm |
| Linearity (Beer's Law) | Up to 60 µM |
| Molar Absorptivity (ε) | 1.05 x 10⁴ L mol⁻¹ cm⁻¹ |
| Detection Limit | 0.55 µg/mL |
| Precision (% RSD, N=10) | 0.28% - 1.03% |
| Stoichiometry (Pd(II):Pralidoxime) | 1:1 |
Conclusion
Both the direct UV spectrophotometric method and the Palladium (II) complexation method offer viable approaches for the quantitative determination of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring the direct UV method) or enhanced specificity (favoring the complexation method). Proper method validation is essential to ensure reliable and accurate results for the assessment of product quality and efficacy.
References
Application Notes and Protocols: Pralidoxime Iodide in Organophosphate Pesticide Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralidoxime iodide, a quaternary oxime, serves as a critical acetylcholinesterase (AChE) reactivator and is a cornerstone in the treatment of organophosphate (OP) pesticide poisoning. Organophosphates, widely used as pesticides, exert their toxicity by irreversibly inhibiting AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. This compound's primary role is to reverse this inhibition.[1][2] This document provides detailed application notes on the mechanism of action of this compound, protocols for its use in research settings, and a summary of key quantitative data from relevant studies.
Mechanism of Action
Organophosphate pesticides phosphorylate the serine hydroxyl group at the active site of acetylcholinesterase (AChE), rendering the enzyme inactive.[1] This inactivation leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing continuous stimulation of cholinergic receptors throughout the nervous system.[1][2] The clinical manifestations of this toxic buildup include muscle twitching, respiratory distress, and in severe cases, death.
This compound functions as a nucleophilic agent. Its oxime group directly attacks the phosphorus atom of the organophosphate bound to the AChE active site. This action cleaves the phosphate-ester bond, regenerating the free, functional enzyme and forming a phosphorylated oxime, which is then eliminated. The reactivation of AChE allows for the normal hydrolysis of acetylcholine, thereby restoring neuromuscular function.
The efficacy of this compound is highly time-dependent due to a process known as "aging." Aging involves a conformational change in the phosphorylated enzyme, strengthening the bond between the organophosphate and AChE, making it resistant to reactivation by oximes. Therefore, prompt administration of this compound after organophosphate exposure is crucial for its therapeutic effect.
Signaling Pathway: Reactivation of Acetylcholinesterase by this compound
Caption: Mechanism of Acetylcholinesterase Reactivation by this compound.
Quantitative Data from In Vivo and Clinical Studies
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical In Vivo Studies
| Animal Model | Organophosphate | This compound Dose | Key Findings | Reference |
| Mice | Paraoxon | 10-150 mg/kg (intramuscular) | A dose of 50 mg/kg induced a partial reversal of respiratory toxicity, while 150 mg/kg completely reversed it. |
Table 2: Human Clinical Trials on Pralidoxime in Organophosphate Poisoning
| Study Design | Pralidoxime Salt | Dosing Regimen | Comparator | Key Outcomes | Reference |
| Randomized Controlled Trial (RCT) | This compound | High Dose: 2g loading dose, then 1g/h infusion for 48h. Low Dose: 2g loading dose, then 1g every 4h. | Low Dose Regimen | High dose group had lower mortality (1% vs 8%), less need for intubation, and developed less muscle weakness. | |
| Double-Blind RCT | Pralidoxime Chloride | 2g loading dose, then 0.5g/h infusion for up to 7 days. | Saline Placebo | No significant difference in mortality (24.8% in pralidoxime group vs. 15.8% in placebo group). | |
| RCT | Pralidoxime | Add-on to Atropine | Atropine alone | No significant benefit in reducing mortality (18.33% vs 13.33%) or ventilator requirement. Longer hospital stay in the pralidoxime group (7.02 days vs 5.68 days). | |
| Meta-analysis of RCTs | Pralidoxime | Various | Control | No significant difference in mortality (Risk Ratio = 1.53). Significant increase in intermediate syndrome in the pralidoxime group (Risk Ratio = 1.63). |
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay
This protocol is a generalized procedure based on established methodologies for assessing the reactivation of OP-inhibited AChE.
Objective: To determine the in vitro efficacy of this compound in reactivating AChE inhibited by a specific organophosphate pesticide.
Materials:
-
Purified human or animal acetylcholinesterase
-
Organophosphate pesticide (e.g., Malathion, Malaoxon)
-
This compound
-
Acetylthiocholine iodide (ATChI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Enzyme Inhibition:
-
Prepare a solution of AChE in phosphate buffer.
-
Incubate the enzyme with a known concentration of the organophosphate pesticide for a specific duration to achieve significant inhibition (e.g., >90%).
-
-
Reactivation:
-
Introduce this compound at various concentrations to the inhibited enzyme solution.
-
Incubate for different time points to assess the rate of reactivation.
-
-
Measurement of AChE Activity:
-
At each time point, take an aliquot of the reaction mixture.
-
Add ATChI and DTNB.
-
Measure the change in absorbance at 412 nm using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.
-
Plot the percentage of reactivation against the concentration of this compound to determine the reactivation potency.
-
Experimental Workflow: In Vitro AChE Reactivation Assay
Caption: Workflow for In Vitro Acetylcholinesterase Reactivation Assay.
In Vivo Assessment of this compound Efficacy in an Animal Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound against OP poisoning in a rodent model.
Objective: To assess the protective effect of this compound against organophosphate-induced toxicity and mortality in an animal model.
Materials:
-
Laboratory animals (e.g., mice, rats)
-
Organophosphate pesticide
-
This compound
-
Atropine sulfate (often used in conjunction)
-
Vehicle for drug administration (e.g., saline)
-
Equipment for monitoring vital signs and respiratory function (e.g., whole-body plethysmography)
Protocol:
-
Animal Acclimatization:
-
Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Poisoning:
-
Administer a predetermined dose of the organophosphate pesticide to the animals (e.g., subcutaneous or intraperitoneal injection). The dose should be sufficient to induce clear signs of toxicity or a specific mortality rate.
-
-
Antidote Administration:
-
Administer this compound (with or without atropine) at a specified time point after the organophosphate challenge.
-
Test different doses and administration routes (e.g., intramuscular, intravenous).
-
-
Monitoring and Observation:
-
Continuously monitor the animals for clinical signs of toxicity (e.g., tremors, salivation, respiratory distress).
-
Record key physiological parameters such as respiratory rate and body temperature.
-
Record the time to onset of symptoms and the time to death.
-
-
Data Analysis:
-
Calculate the percentage of survival in each treatment group.
-
Compare the severity and duration of toxic signs between treated and control groups.
-
Determine the protective index of this compound.
-
Logical Relationship: In Vivo Experimental Design
References
Application Notes and Protocols for In Vitro Dose-Response Curve Determination of Pralidoxime Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralidoxime Iodide (2-PAM Iodide) is a crucial antidote for poisoning by organophosphorus (OP) compounds, which are commonly found in pesticides and nerve agents.[1] Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system that is inhibited by OPs.[1][2] Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, rendering it inactive and leading to an accumulation of the neurotransmitter acetylcholine.[1] This results in overstimulation of cholinergic receptors, causing a range of life-threatening symptoms.[1] Pralidoxime acts as a nucleophilic agent, displacing the organophosphate from the enzyme's active site and restoring its function.
These application notes provide detailed protocols for determining the in vitro dose-response curve of this compound in reactivating OP-inhibited AChE. Additionally, a protocol for assessing the potential cytotoxicity of this compound is included to provide a comprehensive preclinical evaluation.
Data Presentation
The efficacy of this compound in reactivating inhibited AChE is highly dependent on the specific organophosphate inhibitor. The following table summarizes quantitative data from various in vitro studies.
| Organophosphate Inhibitor | AChE Source | This compound Concentration | % AChE Reactivation | Reference |
| Paraoxon | Human Plasma | 100 µM | ~58% | |
| Parathion | Human Plasma | 100 µM | >50% | |
| Paraoxon | Rat Brain Homogenate | 1 mM (1000 µM) | 42% | |
| Chlorpyrifos | Rat Brain Homogenate | 1 mM (1000 µM) | 80% | |
| Sarin (GB) | Rat Brain Homogenate | 1 mM (1000 µM) | 54% | |
| VX | Rat Brain Homogenate | 1 mM (1000 µM) | 34% | |
| Russian VX | Rat Brain Homogenate | 1 mM (1000 µM) | 70% | |
| Tabun (GA) | Rat Brain Homogenate | 1 mM (1000 µM) | 4% | |
| Cyclosarin (GF) | Rat Brain Homogenate | 1 mM (1000 µM) | 0% | |
| Soman (GD) | Rat Brain Homogenate | 1 mM (1000 µM) | 7% | |
| Paraoxon | Rat Brain Homogenate | 10 µM | 0% | |
| Chlorpyrifos | Rat Brain Homogenate | 10 µM | 9% | |
| Sarin (GB) | Rat Brain Homogenate | 10 µM | 9% | |
| VX | Rat Brain Homogenate | 10 µM | 0% | |
| Russian VX | Rat Brain Homogenate | 10 µM | 0% | |
| Tabun (GA) | Rat Brain Homogenate | 10 µM | 0% | |
| Cyclosarin (GF) | Rat Brain Homogenate | 10 µM | 0% | |
| Soman (GD) | Rat Brain Homogenate | 10 µM | 0% |
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
This compound
-
Organophosphate inhibitor (e.g., paraoxon, sarin)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., purified from human erythrocytes, rat brain homogenate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4 or 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer. Create a serial dilution to obtain a range of concentrations for the dose-response curve.
-
Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., ethanol or DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid enzyme inhibition.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
Dilute the AChE stock solution in phosphate buffer to the desired working concentration.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, incubate the AChE solution with the organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition. The incubation time will vary depending on the organophosphate used (typically 10-30 minutes at 37°C).
-
-
Reactivation:
-
Add different concentrations of this compound solution to the inhibited AChE and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Measurement of AChE Activity:
-
In a 96-well plate, add the following to each well:
-
150 µL of phosphate buffer
-
10 µL of DTNB solution
-
20 µL of the reactivated enzyme solution (from step 3)
-
-
To initiate the reaction, add 20 µL of ATCI solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).
-
-
Controls:
-
100% Activity Control: Uninhibited AChE + buffer + DTNB + ATCI.
-
0% Activity Control (Inhibited Control): OP-inhibited AChE + buffer + DTNB + ATCI (without this compound).
-
Blank: Buffer + DTNB + ATCI (without enzyme).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of reactivation for each this compound concentration using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100
-
Plot the % reactivation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal reactivation) from the curve.
-
In Vitro Cytotoxicity Assay
This protocol describes a basic method for assessing the cytotoxicity of this compound using a neuronal cell line and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) solution
-
96-well, clear-bottom, black-walled microplate
-
Fluorescence microscope or microplate reader with appropriate filters for PI (Excitation: ~535 nm, Emission: ~617 nm)
Procedure:
-
Cell Culture:
-
Culture the neuronal cell line in the appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in the incubator.
-
-
Propidium Iodide Staining:
-
After the incubation period, add PI solution to each well at the manufacturer's recommended concentration.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Alternatively, capture images using a fluorescence microscope and quantify the number of PI-positive (dead) cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Mandatory Visualizations
Caption: Signaling pathway of AChE inhibition and reactivation.
Caption: Experimental workflow for AChE reactivation assay.
References
Troubleshooting & Optimization
Technical Support Center: Pralidoxime Iodide In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pralidoxime Iodide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Can I still use it?
A1: this compound solutions, particularly when not stored properly, can degrade and may appear yellowish. It is recommended to use freshly prepared solutions for optimal results. If discoloration is observed, it is best to prepare a new solution from a fresh stock of this compound powder to ensure the integrity of your experiment. Lyophilized Pralidoxime, when stored correctly, is chemically stable for extended periods. However, once in solution, its stability can be compromised.
Q2: What is the optimal solvent and storage condition for my this compound stock solution?
A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Always protect the solution from light.
Q3: I am not observing any significant reactivation of acetylcholinesterase (AChE) in my assay. What are the possible reasons?
A3: Several factors could contribute to low or no observed AChE reactivation:
-
Compound Integrity: Ensure your this compound has not degraded. Prepare a fresh solution from a reliable source.
-
Assay Conditions: The pH and temperature of your assay are critical. The optimal pH for AChE activity and reactivation is typically between 7.4 and 8.0.[2] Temperature should be maintained consistently, usually at 25°C or 37°C.[2]
-
Enzyme Quality: The activity of your AChE enzyme can vary between lots or due to improper storage. Confirm the activity of your enzyme stock with a positive control.
-
Incubation Time: The pre-incubation time of the inhibited enzyme with this compound may be insufficient. A time-dependency study is recommended to determine the optimal incubation period.
-
"Aging" of the Inhibited Enzyme: The phosphorylated AChE can undergo a process called "aging," where the bond between the organophosphate and the enzyme becomes resistant to reactivation by oximes.[3] The rate of aging depends on the specific organophosphate used. Pralidoxime is most effective when administered shortly after inhibition.[3]
-
Type of Organophosphate: Pralidoxime exhibits varying efficacy against different organophosphates. It is generally less effective against certain nerve agents like soman and tabun.
Q4: My blank wells show high background absorbance in my Ellman's assay. What should I do?
A4: High background absorbance in an Ellman's assay can be caused by the presence of free thiol groups in your sample or by the degradation of the DTNB (Ellman's reagent). To troubleshoot this, prepare a sample blank containing the buffer, your sample, and DTNB, but without the acetylthiocholine substrate. Subtract the absorbance of this blank from your experimental wells. Always use freshly prepared DTNB solution and store it protected from light.
Q5: Can this compound interfere with my in vitro assay?
A5: Yes, this compound can interfere with certain assays. For instance, it has been reported to hydrolyze acetylthiocholine, the substrate used in the Ellman's assay, which can lead to an overestimation of AChE activity. Additionally, Pralidoxime salts can interfere with assays that measure absorbance at 340 nm due to a reaction with alkaline buffers. It is crucial to run appropriate controls, such as a well containing this compound and the assay reagents without the enzyme, to account for any potential interference.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No AChE Reactivation | This compound degradation. | Prepare a fresh stock solution from a new vial of the compound. Store aliquots at -80°C for long-term use. |
| Suboptimal assay pH. | Ensure the assay buffer pH is within the optimal range for AChE (typically 7.4-8.0). | |
| Incorrect assay temperature. | Maintain a consistent and appropriate temperature (e.g., 25°C or 37°C) throughout the experiment. | |
| Inactive AChE enzyme. | Verify the activity of your enzyme with a known inhibitor and a positive control for reactivation. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time for this compound with the inhibited enzyme. | |
| "Aging" of the inhibited enzyme. | Administer this compound as soon as possible after AChE inhibition. The efficacy of reactivation decreases over time. | |
| Type of organophosphate inhibitor. | Be aware that Pralidoxime has limited efficacy against certain organophosphates. Consult literature for the expected reactivation rates for your specific inhibitor. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Inconsistent incubation times. | Use a timer to ensure all samples are incubated for the same duration. | |
| Temperature fluctuations. | Use a temperature-controlled incubator or water bath. | |
| Evaporation from microplate wells. | Use plate sealers to minimize evaporation, especially for long incubation periods. | |
| Assay Interference | This compound absorbs light at the assay wavelength. | Run a control containing this compound without the enzyme to measure its intrinsic absorbance and subtract it from the sample readings. |
| This compound reacts with assay reagents. | Perform a control experiment with this compound and all assay components except the enzyme to check for any non-enzymatic reactions. |
Data Presentation
Table 1: In Vitro Reactivation of Acetylcholinesterase (AChE) Inhibited by Various Organophosphates with Pralidoxime.
| Organophosphate | Pralidoxime Concentration (M) | Incubation Time | % Reactivation | Source |
| Paraoxon | 10⁻³ | 10 min | High | |
| Chlorpyrifos | 10⁻³ | 10 min | Moderate | |
| Sarin | 10⁻³ | 10 min | High | |
| VX | 10⁻³ | 10 min | High | |
| Russian VX | 10⁻³ | 10 min | Moderate | |
| Tabun | 10⁻³ | 10 min | Low/None | |
| Soman | 10⁻³ | 10 min | Low/None | |
| Dimethoate | 0.066 mM | Not Specified | Partial | |
| Dimethoate | 0.70 mM | Not Specified | Higher |
Note: Reactivation efficacy can vary depending on the specific experimental conditions, including the source of AChE.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Reactivation Assay using Ellman's Method
This protocol is a generalized procedure for determining the in vitro efficacy of this compound in reactivating organophosphate-inhibited AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)
-
Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined to provide a linear rate of reaction under the assay conditions.
-
Prepare a stock solution of the organophosphate inhibitor in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a fresh solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water.
-
-
Inhibition of AChE:
-
In a microcentrifuge tube, incubate the AChE solution with the organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition. The incubation time will depend on the inhibitor used (typically 15-30 minutes at room temperature).
-
-
Reactivation Step:
-
To the inhibited AChE solution, add the this compound solution to achieve the desired final concentration.
-
Incubate the mixture for a specific period (e.g., 10, 30, 60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Measurement of AChE Activity:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
The reactivated AChE sample (from step 3) or appropriate controls (see below).
-
-
Initiate the reaction by adding the ATCI solution.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader in kinetic mode.
-
-
Controls:
-
Normal AChE activity (100% activity): Uninhibited AChE + buffer + DTNB + ATCI.
-
Inhibited AChE activity (0% reactivation): Inhibited AChE + buffer + DTNB + ATCI.
-
Spontaneous reactivation: Inhibited AChE incubated with buffer (instead of this compound) + buffer + DTNB + ATCI.
-
Pralidoxime control: this compound + buffer + DTNB + ATCI (to check for direct reaction with the substrate or reagent).
-
Blank: Buffer + DTNB + ATCI.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [ (Ratereactivated - Rateinhibited) / (Ratenormal - Rateinhibited) ] x 100
-
Visualizations
References
Optimizing Pralidoxime Iodide concentration for cell-based assays
Welcome to the technical support center for Pralidoxime Iodide. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cholinesterase reactivator.[1] Its principal action is to reactivate acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[2][3] Organophosphates (OPs), found in pesticides and nerve agents, inhibit AChE by binding to its active site, leading to a toxic accumulation of acetylcholine.[1][3] Pralidoxime functions as an antidote by performing a direct nucleophilic attack on the phosphorus center of the bound organophosphate, which displaces it from the enzyme and restores its function. This action is most critical for relieving paralysis of respiratory muscles.
Q2: How should I prepare a stock solution of this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For experiments, it is highly soluble in DMSO, with a reported solubility of up to 52 mg/mL, which is equivalent to 196.92 mM.
-
Preparation Protocol: To prepare a 100 mM stock solution, dissolve 26.4 mg of this compound (Molecular Weight: 264.06 g/mol ) in 1 mL of fresh, high-quality DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.
Q3: What is the recommended concentration range for cell-based assays?
The optimal concentration depends heavily on the specific organophosphate inhibitor, the cell line, and the experimental goals (i.e., maximizing reactivation vs. minimizing cytotoxicity). Based on in vitro studies with enzyme preparations and erythrocytes, a broad range has been explored:
-
Low Range (10 µM - 100 µM): Often used in initial screening and transport studies. A concentration of 10 µM (10⁻⁵ M) was found to be insufficient for significant reactivation in one study, while concentrations up to 100 µM have been used in others.
-
Effective Range (66 µM - 700 µM): Partial AChE recovery was observed at 66 µM, with much greater effectiveness at concentrations up to 700 µM for dimethoate-inhibited human erythrocytes.
-
High Range (1 mM): A concentration of 1 mM (10⁻³ M) showed effective reactivation of AChE inhibited by several organophosphates in rat brain homogenates.
It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No AChE Reactivation | Concentration Too Low: The concentration of this compound may be insufficient for the specific OP inhibitor or level of inhibition. | Increase the concentration of this compound. Test a range from 100 µM up to 1 mM. |
| "Aging" of Inhibited Enzyme: The bond between the organophosphate and AChE can strengthen over time (a process called aging), becoming resistant to reactivation. | Administer this compound as soon as possible after OP exposure. Efficacy is highly time-dependent. | |
| Incorrect pH: The reactivation efficacy can be pH-dependent. Experiments are typically performed around physiological pH (7.4 - 8.0). | Ensure your assay buffer is maintained at the correct pH throughout the experiment. | |
| High Cell Death / Cytotoxicity | This compound Concentration Too High: While relatively nontoxic, high concentrations can induce cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, resazurin, or propidium iodide staining) to determine the IC50 of this compound for your specific cell line. Test a range of concentrations (e.g., 1 µM to 2 mM) for 24-48 hours. Always run a vehicle control (DMSO). |
| Iodide Toxicity: At very high concentrations, the iodide salt form may contribute to toxicity. | If high concentrations are required, consider using the chloride salt (Pralidoxime Chloride) if available, though this may have different solubility properties. | |
| Assay Interference / Inconsistent Results | Direct Reaction with Assay Reagents: Some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to false-positive viability signals. | Run a "cell-free" control. Add this compound to your assay medium without cells and perform the viability assay readout. If a signal is generated, it indicates direct interference. Consider switching to an alternative viability assay (e.g., measuring ATP content or protease release). |
| Precipitation in Media: The compound may precipitate out of the cell culture medium at high concentrations or over long incubation times. | Visually inspect wells for precipitation. If observed, prepare a fresh, lower concentration stock solution or reduce the final assay concentration. Ensure the final DMSO concentration in the media is low (typically <0.5%). | |
| Variability in Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Allow cells to adhere and stabilize for 24 hours before adding any compounds. |
Data Presentation
Table 1: Reported Effective Concentrations of Pralidoxime
This table summarizes concentrations cited in the literature for achieving AChE reactivation in vitro. These values are starting points for optimization in cell-based systems.
| System | Inhibitor | Effective Pralidoxime Concentration | Outcome | Reference |
| Human Erythrocyte AChE | Dimethoate | 0.066 mM (66 µM) | Partial recovery of AChE activity | |
| Human Erythrocyte AChE | Dimethoate | 0.70 mM (700 µM) | High effectiveness in AChE recovery | |
| Rat Brain Homogenate AChE | Various OPs | 10⁻⁵ M (10 µM) | Insufficient reactivation | |
| Rat Brain Homogenate AChE | Paraoxon, Sarin, VX | 10⁻³ M (1 mM) | Sufficient reactivation | |
| MDCK Cells (Transport Study) | N/A | 10 µM and 100 µM | Used for permeability assessment |
Table 2: User-Defined Cytotoxicity Profile of this compound
It is highly recommended that researchers determine the cytotoxicity of this compound in their specific cell line. Use this table to record your findings.
| Cell Line | Assay Method (e.g., MTT) | Incubation Time | IC50 (Concentration for 50% Viability Loss) |
| e.g., SH-SY5Y | e.g., 24 hours | User-determined value | |
| e.g., SH-SY5Y | e.g., 48 hours | User-determined value | |
| e.g., HEK293 | e.g., 24 hours | User-determined value | |
| e.g., HepG2 | e.g., 48 hours | User-determined value |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration in an OP-Inhibited Cellular Model
This protocol provides a framework for testing the efficacy and toxicity of this compound in a neuronal cell line (e.g., SH-SY5Y) after exposure to an organophosphate like paraoxon.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Paraoxon (OP inhibitor)
-
This compound
-
96-well plates (clear for absorbance, black for fluorescence)
-
AChE activity assay kit (e.g., based on Ellman's reagent, DTNB)
-
Cell viability assay kit (e.g., MTT or Resazurin)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimized density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Organophosphate Inhibition:
-
Prepare a working solution of paraoxon in serum-free media.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the paraoxon solution to the wells (e.g., a concentration that yields ~50-80% AChE inhibition, to be predetermined in a pilot experiment) and incubate for a short period (e.g., 30-60 minutes).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., from 1 µM to 2 mM).
-
Remove the paraoxon solution, wash cells gently with PBS.
-
Add the different concentrations of this compound to the wells. Include "No Pralidoxime" (inhibited) and "No Paraoxon/No Pralidoxime" (uninhibited) controls.
-
Incubate for the desired reactivation time (e.g., 1, 6, or 24 hours).
-
-
Endpoint Measurement (Run in parallel plates):
-
Plate A - AChE Activity:
-
Wash cells with PBS.
-
Lyse the cells according to your lysis buffer protocol.
-
Transfer the lysate to a new plate.
-
Perform the AChE activity assay according to the manufacturer's instructions (typically involves adding a substrate like acetylthiocholine and a chromogen like DTNB).
-
Read the absorbance at the appropriate wavelength (e.g., 412 nm).
-
-
Plate B - Cell Viability:
-
Add the viability reagent (e.g., MTT or Resazurin) directly to the wells containing this compound.
-
Incubate according to the manufacturer's protocol.
-
Read the absorbance or fluorescence.
-
-
-
Data Analysis:
-
Calculate the percentage of AChE reactivation relative to the uninhibited control.
-
Calculate the percentage of cell viability relative to the vehicle-treated (no paraoxon, no pralidoxime) control.
-
Plot both curves (AChE reactivation and cell viability) against the this compound concentration to determine the optimal therapeutic window where reactivation is high and cytotoxicity is low.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by Pralidoxime.
References
- 1. The Efficacy of Pralidoxime in the Treatment of Organophosphate Poisoning in Humans: A Systematic Review and Meta-analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of pralidoxime transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional apoptosis assays using propidium iodide generate a significant number of false positives that prevent accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pralidoxime Iodide and the Ellman's Assay
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues when using the Ellman's assay in the presence of Pralidoxime Iodide.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using the Ellman's assay with samples containing this compound?
A1: The primary limitation is a significant chemical interference that can lead to a false positive result, causing an overestimation of thiol concentration or cholinesterase activity. Pralidoxime, an oxime, can directly react with and hydrolyze acetylthiocholine iodide (ATCI), the substrate commonly used in cholinesterase activity assays that employ Ellman's reagent.[1] This hydrolysis produces thiocholine, the same product generated by the enzymatic activity of cholinesterase, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.
Q2: How does this compound interfere with the Ellman's assay?
A2: this compound interferes with the Ellman's assay primarily through a non-enzymatic reaction. The oxime group in Pralidoxime can act as a nucleophile and hydrolyze the thioester bond in acetylthiocholine. This reaction mimics the activity of acetylcholinesterase, leading to the production of thiocholine and a subsequent color change in the presence of DTNB, even in the absence of the enzyme. This phenomenon is sometimes referred to as "pralidoxime-induced cholinesterase pseudoactivity".[2]
Q3: Can this compound directly react with DTNB?
A3: While the primary interference is with the substrate acetylthiocholine, some evidence suggests that certain oximes may also react directly with DTNB, although this effect is often considered minimal at therapeutic concentrations.[3] To confirm this, a specific control experiment is recommended (see Troubleshooting Guide).
Q4: At what concentrations does this compound interference become significant?
A4: The interference is dose-dependent. Studies have shown that a false reading for cholinesterase activity can occur at pralidoxime concentrations exceeding 10 µM in the final reaction mixture.[2] The extent of this interference is influenced by factors such as pH and temperature.
Troubleshooting Guide
If you suspect that this compound is interfering with your Ellman's assay, follow this troubleshooting workflow:
References
Technical Support Center: Pralidoxime Iodide Interference in Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Pralidoxime Iodide (also known as 2-PAM Iodide) in their colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a cholinesterase reactivator.[1] In a research context, it is often used in studies involving organophosphate compounds to reactivate inhibited acetylcholinesterase (AChE).[1] Its primary function is to remove the phosphate group from the inhibited enzyme, thereby restoring its function.
Q2: How does this compound interfere with colorimetric assays?
This compound can interfere with colorimetric assays through two primary mechanisms:
-
Interference from the Pralidoxime (2-PAM) molecule: The pralidoxime cation itself can absorb light in the UV range. This becomes problematic in assays that use alkaline buffers. In an alkaline environment, the pralidoxime molecule undergoes a chemical transformation, causing a shift in its maximum absorbance wavelength to around 338 nm. This directly interferes with assays that measure changes in absorbance at or near 340 nm, such as those monitoring the oxidation or reduction of NADH/NAD+.
-
Interference from the Iodide ion: The iodide ion can interfere with assays that utilize enzyme electrode methods, such as some types of glucose sensors.
Q3: Which assays are most likely to be affected?
Any colorimetric assay that relies on absorbance readings around 340 nm and is performed under alkaline conditions is susceptible to interference from the pralidoxime molecule. This most notably includes a wide range of enzymatic assays that use the NADH/NAD+ redox couple as an indicator. Assays employing enzyme electrode methods may be affected by the iodide ion.
Q4: Can I use Pralidoxime Chloride instead of this compound to avoid interference?
Using Pralidoxime Chloride will eliminate interference in assays sensitive to the iodide ion (e.g., certain electrode-based measurements). However, the interference observed in spectrophotometric assays around 340 nm is due to the pralidoxime molecule itself and its reaction in alkaline buffers. Therefore, switching to the chloride salt will not prevent this type of interference.
Troubleshooting Guide
Issue 1: Unexpectedly high or unstable absorbance readings at 340 nm in the presence of this compound.
This is the most common interference issue and is likely due to the absorbance of the pralidoxime degradation product in alkaline assay buffers.
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for high absorbance at 340 nm.
Mitigation Strategies:
-
Implement a Pralidoxime-Specific Sample Blank: The most direct way to correct for this interference is to use a specific sample blank for each experimental condition.
Experimental Protocol: Creating a Pralidoxime-Specific Sample Blank
-
Prepare a parallel set of reaction mixtures: For every experimental sample and control, prepare an identical replicate.
-
Initiate the reaction in the experimental set: Add the final component (e.g., the enzyme or substrate) to start the reaction in your primary set of tubes/wells.
-
Create the blank: In the replicate set, substitute the final reaction component with an equal volume of the assay buffer. This creates a blank that contains the same concentration of this compound and all other reagents, but in which the enzymatic reaction is not occurring.
-
Incubate under identical conditions: Incubate both the experimental and blank sets for the same duration and at the same temperature.
-
Measure absorbance: Read the absorbance of both the experimental samples and their corresponding blanks at 340 nm.
-
Correct the data: Subtract the absorbance of each blank from its corresponding experimental sample to obtain the true absorbance change due to your reaction of interest.
-
-
Consider an Alternative Assay Wavelength: If your assay produces a colored product with an absorbance maximum sufficiently distant from 340 nm, switching to that wavelength for detection may reduce or eliminate the interference. This is highly assay-dependent.
-
Explore Alternative Assay Chemistries: For NADH-based assays, consider alternative chemistries that do not rely on absorbance at 340 nm. For example, some commercial kits use a probe that reacts with NADH to produce a colored product with an absorbance maximum around 450 nm.
Issue 2: Inaccurate readings with an enzyme-electrode-based sensor in the presence of this compound.
This issue is likely due to interference from the iodide ion at the electrode surface.
Troubleshooting Steps:
-
Substitute with Pralidoxime Chloride: The most effective solution is to replace this compound with Pralidoxime Chloride in your experiments. The chloride ion is generally non-interfering in most common electrode-based biological sensors.
-
Consult Manufacturer's Documentation: Review the technical documentation for your specific electrode or sensor to check for known interfering substances.
-
Consider an Alternative Detection Method: If switching the salt form of pralidoxime is not feasible, you may need to use a different method for quantifying your analyte (e.g., a colorimetric or fluorometric assay instead of an electrode-based one).
Data Presentation
The following table summarizes the nature of the interference caused by this compound in colorimetric assays.
| Interfering Species | Assay Type Affected | Wavelength of Interference | Underlying Mechanism | Recommended Solution |
| Pralidoxime (2-PAM) | Spectrophotometric assays in alkaline buffer | ~338 nm | pH-dependent chemical transformation of the pralidoxime molecule, leading to a product that absorbs light at this wavelength. | Use of a pralidoxime-specific sample blank; consider alternative assay chemistries or detection wavelengths. |
| Iodide (I⁻) | Enzyme electrode-based assays | Not applicable | Direct electrochemical interference at the electrode surface. | Substitute this compound with Pralidoxime Chloride. |
Visualizing the Interference Mechanism
The primary interference in spectrophotometric assays arises from the transformation of pralidoxime in an alkaline environment.
References
Technical Support Center: Pralidoxime Iodide Solubility Enhancement
Welcome to the technical support center for Pralidoxime Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vivo applications. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vivo use?
This compound, also known as 2-PAM Iodide, is a cholinesterase reactivator used as an antidote to organophosphate poisoning.[1] For in vivo use, particularly in parenteral (intravenous or intramuscular) administration, the drug must be fully dissolved in a physiologically compatible vehicle.[2] Poor solubility can lead to precipitation, causing potential embolisms, inaccurate dosing, and reduced bioavailability, thereby compromising the therapeutic efficacy of the compound.[3]
Q2: What are the known solubility values for this compound in common laboratory solvents?
This compound's solubility varies significantly across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) but shows limited solubility in aqueous solutions and is poorly soluble in non-polar solvents. The chloride salt of pralidoxime is generally preferred for clinical use due to its higher water solubility.
Q3: Is there a significant difference in solubility between this compound and Pralidoxime Chloride?
Yes, the salt form significantly impacts solubility. Pralidoxime Chloride is described as freely soluble in water, making it more suitable for straightforward aqueous formulations. In contrast, this compound has lower aqueous solubility. Preformulation studies on the chloride salt showed it to be freely soluble in 0.1 N HCl and methanol, and soluble in water, whereas it was only slightly soluble in phosphate buffer at pH 6.8.
Q4: What are the primary strategies for improving the aqueous solubility of this compound?
Several physical and chemical approaches can be employed to enhance the solubility of active pharmaceutical ingredients (APIs) like this compound. Key strategies include:
-
pH Adjustment: The reactivation efficiency of pralidoxime is pH-dependent, suggesting that adjusting the pH of the formulation vehicle can influence solubility.
-
Co-solvents: Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene glycol) can increase the solubility of poorly soluble compounds.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the drug, enhancing its stability and solubility in aqueous media.
-
Nanoformulations: Advanced techniques such as creating nanosuspensions or solid lipid nanoparticles reduce particle size, which increases the surface area and dissolution rate, thereby improving bioavailability.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix can enhance its dissolution rate.
Q5: Are there safety concerns when using high concentrations of this compound for in vivo studies?
Yes. When using high doses of this compound, there is a risk of iodine toxicity, as a large daily dose can deliver a significant iodine load. The recommended daily intake of iodine is only 0.1 mg. For this reason, Pralidoxime Chloride is often preferred for regimens requiring high doses. If the iodide salt must be used, researchers should carefully monitor for signs of thyroid toxicity.
Troubleshooting Guide
Q: My this compound is not dissolving completely in my aqueous buffer for injection. What are my options?
A: If you are observing incomplete dissolution in a standard aqueous buffer, consider the following steps:
-
Verify the Salt Form: Confirm you are using this compound and not the more soluble chloride salt. If possible, switching to Pralidoxime Chloride is the most direct solution.
-
Adjust pH: Pralidoxime's structure includes a pyridinium ion, and its charge state can be influenced by pH. Systematically adjust the pH of your buffer (e.g., from 6.0 to 8.0) to find the point of maximum solubility. The reactivation efficiency shows a bell-shaped pH dependence, which may correlate with optimal solubility.
-
Introduce a Co-solvent: Add a biocompatible co-solvent like ethanol or propylene glycol to your aqueous vehicle in small, incremental amounts (e.g., 5-20% v/v) to increase the solvent's polarity range.
-
Gentle Heating & Sonication: Gently warming the solution (e.g., to 37°C) and using an ultrasonic bath can help overcome the activation energy barrier for dissolution. However, always check for drug degradation after heating. Prepare solutions fresh before each experiment.
Q: I am observing precipitation in my this compound formulation after preparation or upon storage. How can I prevent this?
A: Precipitation indicates that the solution is supersaturated or that the drug is unstable under the storage conditions.
-
Cause Identification: The issue could be due to a temperature drop after preparation, a pH shift, or solvent evaporation.
-
Immediate Solution: Filter the solution through a sterile 0.22 µm syringe filter immediately before use to remove any precipitate.
-
Prevention:
-
Prepare the formulation immediately before administration to minimize storage time.
-
If using a stock solution in a solvent like DMSO, ensure the final concentration in the aqueous vehicle does not exceed the drug's solubility limit.
-
Consider using solubility enhancers like cyclodextrins, which can form stable complexes and prevent precipitation.
-
Q: I need to prepare a high-concentration stock solution of this compound. What is the recommended solvent?
A: For a high-concentration stock, Dimethyl Sulfoxide (DMSO) is the most effective solvent, with reported solubilities as high as 52-250 mg/mL.
-
Protocol: Prepare the stock solution in fresh, anhydrous DMSO as moisture can reduce solubility. Store in small aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Dilution: When diluting the DMSO stock into an aqueous buffer for your in vivo experiment, add the stock solution to the buffer dropwise while vortexing to avoid localized precipitation. Ensure the final DMSO concentration is low and well-tolerated by the animal model (typically <1-5% v/v).
Q: My in vivo study shows poor or inconsistent bioavailability. Could this be related to the formulation's solubility?
A: Yes, poor aqueous solubility is a primary cause of low and variable bioavailability for orally and sometimes parenterally administered drugs.
-
Mechanism: If the drug precipitates at the injection site or in the bloodstream, it cannot be absorbed effectively to reach its site of action.
-
Solution: This scenario warrants exploring advanced formulation strategies. Developing a formulation with a stabilizing agent is crucial.
-
Cyclodextrin Complexation: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) can create a stable, soluble complex that enhances bioavailability.
-
Nanoformulations: Techniques like nanomilling or creating a nanosuspension can dramatically increase the dissolution rate and subsequent absorption.
-
Quantitative Data Summary
The following tables summarize key solubility data and compare different enhancement techniques for Pralidoxime salts.
Table 1: Solubility of Pralidoxime Salts in Various Solvents
| Compound | Solvent | Reported Solubility | Reference(s) |
| This compound | Dimethyl Sulfoxide (DMSO) | ~52 mg/mL | |
| This compound | Dimethyl Sulfoxide (DMSO) | 250 mg/mL | |
| This compound | Methanol | Slightly Soluble | |
| This compound | Non-polar solvents | Insoluble | |
| Pralidoxime Chloride | Water | Freely Soluble | |
| Pralidoxime Chloride | 0.1 N HCl | Freely Soluble | |
| Pralidoxime Chloride | Phosphate Buffer (pH 6.8) | Slightly Soluble | |
| Pralidoxime Chloride | Phosphate-Buffered Saline (pH 7.2) | ~10 mg/mL |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| pH Adjustment | Alters the ionization state of the drug to a more soluble form. | Simple, inexpensive, uses common buffers. | Effective only for ionizable drugs within a physiological pH range. | High. Pralidoxime's efficacy is pH-dependent, suggesting solubility can be optimized. |
| Co-solvency | Reduces the polarity of the aqueous vehicle, increasing solubility. | Straightforward to implement. | Potential for in vivo toxicity with high concentrations of co-solvents. | Moderate. Useful for moderate increases in concentration. Biocompatible co-solvents must be used. |
| Complexation | Encapsulates the drug molecule within a larger host molecule (e.g., cyclodextrin). | Significantly increases solubility and stability; can reduce toxicity. | Requires specific host-guest chemistry; can be more expensive. | High. A promising approach to significantly boost solubility and prevent precipitation. |
| Nanoformulation | Increases surface area by reducing particle size to the nanometer scale. | Greatly enhances dissolution rate and bioavailability. | Requires specialized equipment (e.g., homogenizers, mills); more complex formulation development. | High. An advanced option for overcoming significant bioavailability challenges. |
Experimental Protocols & Visualizations
General Workflow for Solubility Enhancement
This diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for this compound.
Caption: Decision tree for selecting a solubility enhancement method.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex with Hydroxypropyl-beta-cyclodextrin (HP-β-CD), a commonly used excipient to improve drug solubility.
Materials:
-
This compound
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or desired buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed. Calculate the required mass of each component.
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of sterile water/buffer. Stir at room temperature until the cyclodextrin is fully dissolved.
-
Add this compound: Slowly add the powdered this compound to the cyclodextrin solution while continuously stirring.
-
Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows time for the inclusion complex to form. Gentle heating (40-50°C) can sometimes accelerate this process, but stability must be verified.
-
Clarification: After the incubation period, visually inspect the solution. It should be clear. If any undissolved material remains, it can be removed by centrifugation followed by filtration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Characterization (Optional but Recommended): Techniques like Phase-Solubility studies, Differential Scanning Calorimetry (DSC), or NMR spectroscopy can be used to confirm the formation and efficiency of the inclusion complex.
Visualizing the Complexation Workflow
Caption: Experimental workflow for cyclodextrin complexation.
Mechanism of Action Context: AChE Reactivation
Understanding the mechanism of Pralidoxime is key to its application. This diagram illustrates how it reactivates organophosphate-inhibited acetylcholinesterase (AChE).
Caption: Signaling pathway for AChE reactivation by Pralidoxime.
References
Addressing the rapid clearance of Pralidoxime Iodide in pharmacokinetic studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the pharmacokinetics of Pralidoxime Iodide, with a specific focus on its characteristic rapid clearance.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies.
Issue 1: this compound concentrations drop below therapeutic levels (4 mg/L) very rapidly after a bolus injection.
-
Question: We administered a standard bolus dose of this compound, but the plasma concentrations became sub-therapeutic in under two hours. Is this expected, and how can we maintain effective concentrations?
-
Answer: Yes, this is a well-documented characteristic of Pralidoxime. The rapid decrease is due to its fast elimination from the body. Computer simulations have shown that after a traditional 1 g bolus, plasma concentrations can fall below the therapeutic level of 4 mg/L in as little as 1.5 hours[1]. The primary reason for this is that Pralidoxime is actively secreted by the kidneys and excreted largely in its original form[1]. To overcome this, the recommended strategy is to administer a loading dose followed by a continuous intravenous infusion. This approach is more effective at maintaining the required plasma levels for therapeutic efficacy[1][2]. For example, a loading dose of 30 mg/kg followed by a constant infusion of 8 mg/kg/hr has been suggested[1].
Issue 2: High inter-subject variability is observed in pharmacokinetic profiles.
-
Question: Our study is showing significant variability in this compound clearance rates and plasma concentrations between subjects. What factors could be contributing to this?
-
Answer: High variability is not uncommon in studies with Pralidoxime. Several factors can influence its pharmacokinetics:
-
Renal Function: Since Pralidoxime is cleared almost entirely by the kidneys, any variation in renal function among subjects will markedly affect its plasma clearance. It is crucial to assess and potentially normalize data based on subjects' renal health.
-
Co-administered Drugs: Pralidoxime is often given with atropine. Evidence suggests that atropine can lead to earlier and higher plasma concentrations of Pralidoxime, possibly by altering absorption dynamics. Any drugs that affect renal function, such as certain diuretics or NSAIDs, could also alter its clearance.
-
Severity of Poisoning: In studies involving organophosphate-poisoned subjects, the severity of poisoning can impact pharmacokinetics. For instance, the volume of distribution has been noted to be significantly higher in more severely poisoned children.
-
Issue 3: Inconsistent or non-reproducible results in sample quantification.
-
Question: We are facing challenges with the analytical quantification of this compound in plasma/urine samples, leading to inconsistent results. What are the best practices for sample handling and analysis?
-
Answer: To ensure accurate and reproducible quantification, a validated and standardized protocol is essential.
-
Sample Stability: While lyophilized Pralidoxime is very stable, solutions may be less so. Ensure samples are handled promptly. After collection, blood should be centrifuged to separate plasma, which should then be stored at -80°C until analysis to prevent degradation.
-
Analytical Method: A validated, sensitive, and selective analytical method is critical. Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a robust method for quantifying Pralidoxime in plasma. For urine, ion pair chromatography with diode-array detection (IPC-DAD) has also been successfully validated and applied.
-
Internal Standards: Using an internal standard during sample preparation and analysis, such as diazepam-D5 for plasma or pyridine-4-aldoxime for urine, is crucial to account for variations in sample processing and instrument response.
-
Issue 4: Concern over toxicity from the iodide salt in high-dose or long-duration studies.
-
Question: Our experimental design requires administering large or repeated doses of this compound. Should we be concerned about iodide-related toxicity?
-
Answer: Yes, when using this compound, large or prolonged doses require careful consideration due to the potential for iodide toxicity, which can affect the thyroid. If the experimental design necessitates high doses, it is advisable to monitor for signs of thyroid dysfunction. Pralidoxime is also available as a chloride salt, which circumvents the issue of iodide load and is often used in clinical settings. For research purposes, using the chloride salt may be a preferable alternative if iodide toxicity is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's rapid clearance?
A1: The rapid clearance of this compound is primarily due to active tubular secretion in the kidneys. It is rapidly excreted, mostly as an unchanged molecule, in the urine. Studies in minipigs have shown that 60-80% of an infused dose is excreted in the urine within 1-2 hours.
Q2: Does this compound bind to plasma proteins?
A2: No, Pralidoxime has not been shown to bind to plasma proteins or hemoglobin. This lack of binding contributes to its rapid distribution and availability for renal clearance.
Q3: Is this compound subject to significant metabolism?
A3: Pralidoxime does not undergo significant metabolism. It is primarily excreted by the kidneys in its original, unchanged form, with a smaller portion excreted as a metabolite produced by the liver.
Q4: What is the elimination half-life of Pralidoxime?
A4: The elimination half-life is short. In organophosphate-poisoned children receiving a continuous infusion, the elimination half-life was found to be approximately 3.6 ± 0.8 hours. After intravenous bolus administration in rats, plasma concentrations decreased rapidly with very short elimination half-lives.
Q5: How does Pralidoxime cross or not cross the blood-brain barrier?
A5: As a quaternary ammonium oxime, Pralidoxime is not expected to cross the blood-brain barrier to a significant extent. Its primary action is to reactivate cholinesterase outside of the central nervous system.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Pralidoxime
| Parameter | Value | Population/Context | Reference |
|---|---|---|---|
| Therapeutic Plasma Conc. | > 4 mg/L | General | |
| Elimination Half-Life | 3.6 ± 0.8 hours | Poisoned Children (Continuous Infusion) | |
| Clearance (CL) | 0.88 ± 0.55 L/h/kg | Poisoned Children | |
| Clearance (CL) | 7.2 ± 2.9 mL/min/kg | Healthy Volunteers (IM injection) | |
| Volume of Distribution (Vd) | 1.7 to 13.8 L/kg | Poisoned Children | |
| In vitro EC₅₀ | 4.67 mg/L | Reactivation of paraoxon-inhibited cholinesterase |
| Urinary Excretion | 60-80% of dose | Minipigs (within 1-2 hours post-infusion) | |
Table 2: Pralidoxime Dosing Regimens and Outcomes
| Dosing Regimen | Observation | Reference |
|---|---|---|
| 1 g Bolus IV (Traditional) | Plasma levels fall below 4 mg/L in ~1.5 hours. | |
| Loading Dose + Continuous Infusion | More effective in maintaining therapeutic plasma levels. | |
| Recommended Pediatric Dose | 25-50 mg/kg loading dose, then 10-20 mg/kg/h infusion. |
| IM Injection (50 mg/kg, Rats) | Plasma levels stay above 4 mg/L for ~50 minutes. | |
Experimental Protocols
Protocol 1: Pharmacokinetic Blood Sampling
This protocol is adapted from methodologies used in human pharmacokinetic studies.
-
Baseline Sample: Collect a blood sample prior to this compound administration.
-
Post-Administration Sampling: Collect blood samples at frequent intervals, especially during the initial rapid distribution and elimination phases. A typical schedule would be: 5, 15, 30, and 45 minutes, followed by 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after administration.
-
Sample Collection: Collect approximately 5 mL of whole blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C).
-
Storage: Separate the plasma supernatant and store it frozen at -80°C until analysis to ensure stability.
Protocol 2: Quantification of Pralidoxime in Plasma by LC/MS-MS
This protocol is based on a validated method for plasma analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., diazepam-D₅).
-
Vortex-mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the clear supernatant to micro-vials suitable for an autosampler.
-
Inject an aliquot (e.g., 10 µL) into a validated LC/MS-MS system for quantification.
-
The system should be equipped with an appropriate column (e.g., C18) and optimized mass spectrometry conditions for detecting Pralidoxime and the internal standard.
-
Protocol 3: Quantification of Pralidoxime in Urine by IPC-DAD
This protocol is based on a validated method for urine analysis.
-
Sample Preparation:
-
Acidify a urine sample with trichloroacetic acid.
-
Mix the acidified urine with an internal standard (e.g., pyridine-4-aldoxime, 4-PAO).
-
Dilute the mixture with the ion pair chromatography (IPC) solvent. A final dilution of approximately 1:50 is typical.
-
-
Chromatography:
-
Inject a 20 µL aliquot of the prepared sample.
-
Perform isocratic separation on a suitable column (e.g., LiChrospher 60 RP-select B) at 25°C.
-
The mobile phase should consist of a phosphate buffer (pH 2.6) containing an ion pair reagent (e.g., 2.5 mM octanesulfonate) and an organic modifier (e.g., 6% v/v acetonitrile).
-
-
Detection:
-
Use a diode-array detector (DAD) to monitor the effluent.
-
Detect Pralidoxime at its absorbance maximum (e.g., 293 nm) and the internal standard at its respective maximum (e.g., 275 nm).
-
Visualizations
Caption: this compound administration, distribution, and rapid renal clearance pathway.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Caption: Troubleshooting logic for addressing low this compound plasma concentrations.
References
Technical Support Center: Overcoming Pralidoxime Iodide Instability in Aqueous Solutions
Welcome to the technical support center for Pralidoxime Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. Is it still usable?
A1: A yellowish discoloration in this compound solutions can be an indicator of degradation. When solubilized, pralidoxime can degrade into products such as N-methyl pyridinium carboxaldehyde, which may impart a yellow color.[1][2] For sensitive assays, it is recommended to use freshly prepared, colorless solutions. If a faint yellow color is observed, the suitability of the solution should be confirmed by analytical methods like HPLC to quantify the remaining active compound and ensure it meets the requirements of your specific experiment.
Q2: What are the primary factors that cause this compound to degrade in aqueous solutions?
A2: The main factors contributing to the degradation of this compound in aqueous solutions are:
-
pH: Pralidoxime is susceptible to both acid and base-catalyzed hydrolysis. The degradation rate of the chloride salt has been shown to increase with rising pH in acidic solutions (pH 1 to 3.2).[3] It is also known to be unstable in alkaline conditions.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Light: this compound is light-sensitive, and exposure to light can lead to photodegradation.
-
Concentration: Concentrated aqueous solutions of pralidoxime have been observed to degrade more rapidly than dilute solutions.[4]
-
Container Material: The material of the storage container can influence stability.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: While buffers are used to control pH, the choice of buffer is critical as some buffer components can catalyze degradation. The stability of pralidoxime is pH-dependent. For instance, the degradation of pralidoxime chloride is more rapid in concentrated solutions and is influenced by the pH. It is advisable to prepare solutions in a suitable, non-reactive buffer system and to evaluate the stability of the formulation for your specific experimental conditions.
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low experimental results | Degradation of this compound in the working solution. | 1. Prepare fresh this compound solutions daily. 2. Protect solutions from light and maintain them at a low temperature (e.g., on ice) during the experiment. 3. Verify the concentration and purity of your stock solution using HPLC. |
| Precipitate forms in the solution upon thawing | The solubility limit has been exceeded at lower temperatures, or the solvent has partially evaporated. | 1. Ensure the solution is completely thawed and vortexed gently to redissolve the solute. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Check for proper sealing of storage vials to prevent solvent evaporation. |
| Inconsistent results between experiments | Variability in the preparation and handling of this compound solutions. | 1. Standardize the protocol for solution preparation, including the source of water/buffer, pH, and final concentration. 2. Use freshly prepared solutions for each experiment. 3. Ensure consistent storage conditions and handling procedures. |
Data on Pralidoxime Stability
While specific kinetic data for the degradation of this compound under a wide range of conditions is not extensively available in the public domain, the following table summarizes the stability information for Pralidoxime Chloride, which can serve as a useful reference.
Table 1: Stability of Pralidoxime Chloride in a Multicomponent Formulation at pH 3
| Storage Temperature | Predicted Shelf-Life (90% Potency) |
| 4°C | > 12 months |
| 25°C | Approximately 5.8 - 6.1 months |
This data is derived from a study on a specific formulation and should be used as a general guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder accurately using a calibrated analytical balance. For a 10 mM stock solution, this will be 2.64 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pralidoxime Analysis
This protocol provides a general framework for a stability-indicating HPLC method for Pralidoxime, based on methods developed for Pralidoxime Chloride. Method optimization and validation are required for specific applications.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Tetraethylammonium chloride (optional, as an ion-pairing agent)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer. An example could be 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the Pralidoxime peak and any degradation product peaks by comparing their retention times and UV spectra with those of the standards and known degradation products. The major degradation products of Pralidoxime Chloride include 2-carboxy-N-methylpyridinium chloride, N-methyl-2-pyridone, 2-carbamoyl-N-methylpyridinium chloride, and 2-cyano-N-methylpyridinium chloride.
Visualizations
The following diagrams illustrate key concepts related to this compound instability.
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the usability of a this compound solution.
Caption: Simplified degradation pathway of Pralidoxime Chloride in acidic solution.
References
- 1. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparing for chemical terrorism: a study of the stability of expired pralidoxime (2-PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathway of pralidoxime chloride in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pralidoxime Iodide Reactivation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pralidoxime Iodide (2-PAM) for the reactivation of organophosphate-inhibited acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound in reactivating inhibited acetylcholinesterase?
This compound serves as a critical antidote to organophosphate (OP) poisoning by reactivating acetylcholinesterase (AChE), an enzyme vital for the breakdown of the neurotransmitter acetylcholine.[1] OPs inhibit AChE by phosphorylating a serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[2] Pralidoxime works through a nucleophilic attack on the phosphorus atom of the bound organophosphate, effectively displacing the OP molecule from the AChE active site and restoring the enzyme's function.[3]
Q2: What is "aging" in the context of AChE inhibition, and how does it affect pralidoxime efficacy?
"Aging" is a time-dependent conformational change in the phosphorylated AChE complex, where the bond between the organophosphate and the enzyme becomes irreversible.[2][4] Once aging has occurred, pralidoxime can no longer effectively reactivate the enzyme. The rate of aging is highly dependent on the specific organophosphate compound. Therefore, the timely administration of pralidoxime after OP exposure is crucial for successful reactivation.
Q3: How does the chemical structure of the organophosphate affect pralidoxime's reactivation kinetics?
The efficacy of pralidoxime is significantly influenced by the chemical structure of the inhibiting organophosphate. Reactivation rates vary widely for AChE inhibited by different OPs. For instance, pralidoxime is more effective against certain nerve agents like sarin and VX, but shows poor reactivation for others like tabun and soman. The size and electronic properties of the alkyl and leaving groups on the organophosphate molecule play a key role in determining the accessibility of the phosphorus atom to pralidoxime and the stability of the phosphorylated enzyme.
Q4: What is the optimal pH and temperature for in vitro reactivation experiments with pralidoxime?
Most in vitro reactivation studies are conducted at a physiological pH of around 7.4 to 8.0 and a temperature of 25°C or 37°C. The reactivation process is pH-dependent as the oxime group of pralidoxime needs to be in its anionic (oximate) form to act as an effective nucleophile. The pKa of the oxime group is a critical factor, and the concentration of the more nucleophilic oximate anion increases with higher pH. Temperature also influences the rate of reaction, with higher temperatures generally leading to faster kinetics, although enzyme stability must also be considered.
Q5: Can structural modifications to pralidoxime improve its reactivation efficacy?
Yes, significant research has focused on developing structural analogs of pralidoxime with improved properties. Modifications have aimed to enhance blood-brain barrier permeability, increase nucleophilicity of the oxime group, and improve binding affinity to the inhibited enzyme. For example, halogenated derivatives of pralidoxime have shown altered reactivation abilities, with some demonstrating superior performance against specific organophosphates compared to the parent molecule.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no AChE reactivation observed | "Aging" of the inhibited enzyme has occurred. | Ensure pralidoxime is added within the effective time window before aging. This window varies depending on the organophosphate used. |
| Suboptimal pralidoxime concentration. | The concentration of pralidoxime significantly impacts reactivation rates. Perform a dose-response experiment to determine the optimal concentration for your specific organophosphate-enzyme system. | |
| Incorrect pH of the reaction buffer. | The oxime group of pralidoxime is most effective in its deprotonated form. Verify and adjust the pH of your buffer to the optimal range (typically 7.4-8.0). | |
| Degradation of this compound solution. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately, protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term). | |
| Inhibitor concentration is too high. | Excess organophosphate in the assay can re-inhibit the newly reactivated enzyme. Ensure that the unbound inhibitor is removed or diluted sufficiently before adding pralidoxime. | |
| Inconsistent results between experiments | Variability in incubation times. | Use a precise timer for all incubation steps, including inhibition and reactivation periods. |
| Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment using a water bath or incubator. | |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent volumes. | |
| Reagent instability. | Prepare fresh buffers, substrate, and enzyme solutions for each set of experiments. Check for any precipitation or discoloration of reagents. | |
| High background signal in Ellman's assay | Spontaneous hydrolysis of the substrate (acetylthiocholine). | Prepare the substrate solution fresh daily. Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from your sample readings. |
| Reaction of pralidoxime with DTNB. | While less common, some compounds can react directly with the Ellman's reagent (DTNB). Run a control with pralidoxime and DTNB in the absence of the enzyme to check for any direct reaction. |
Quantitative Data
Table 1: Pralidoxime (10⁻³ M) Reactivation of AChE Inhibited by Various Organophosphates
| Organophosphate Inhibitor | % Reactivation |
| Paraoxon | Reactivated |
| Chlorpyrifos | Reactivated |
| Russian VX (RVX) | Reactivated |
| VX | Reactivated |
| Sarin (GB) | Reactivated |
| Soman (GD) | No significant reactivation |
| Tabun (GA) | No significant reactivation |
| Cyclosarin (GF) | No significant reactivation |
Data synthesized from in vitro studies using rat brain homogenate at 25°C and pH 8.
Table 2: Aging Half-life of AChE Inhibited by Different Organophosphates
| Organophosphate Type | Example | Average Aging Half-life (in vitro) |
| Dimethylphosphorylated | Malathion | 3.7 hours |
| Diethylphosphorylated | Parathion | 33 hours |
| VX-inhibited | VX | 36 - 138 hours |
| Echothiophate-inhibited | Echothiophate | 7.2 hours |
Experimental Protocols
Detailed Protocol: Ellman's Assay for Measuring AChE Activity and Reactivation
This protocol is adapted from standard methods for determining AChE activity using a 96-well plate format.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Organophosphate inhibitor stock solution
-
This compound stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in 0.1 M Phosphate Buffer (pH 8.0) unless otherwise specified.
-
DTNB Solution: Prepare a stock solution of DTNB.
-
ATCI Solution: Prepare a fresh solution of ATCI in deionized water on the day of the experiment.
-
AChE Solution: Dilute the AChE stock to the desired working concentration. The final concentration should provide a linear rate of reaction for at least 10-15 minutes.
-
Inhibitor and Pralidoxime Solutions: Prepare serial dilutions of the organophosphate inhibitor and this compound.
-
-
Inhibition Step:
-
In the wells of the 96-well plate, add 25 µL of the inhibitor dilutions or buffer (for control).
-
Add 50 µL of the AChE solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes) to allow for inhibition.
-
-
Reactivation Step:
-
Following inhibition, add 25 µL of the pralidoxime dilutions or buffer to the respective wells.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.
-
-
Colorimetric Reaction and Measurement:
-
Add 25 µL of the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100
-
Visualizations
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by pralidoxime.
Caption: Experimental workflow for the in vitro AChE reactivation assay using the Ellman's method.
References
How to prevent Pralidoxime Iodide precipitation in stock solutions
An essential component of research involving organophosphate compounds is the effective use of Pralidoxime Iodide as an acetylcholinesterase reactivator. However, researchers frequently encounter issues with its precipitation in stock solutions, which can compromise experimental accuracy and reproducibility. This technical support center provides comprehensive guidance to help you prevent and troubleshoot this common problem.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in stock solutions?
A1: this compound precipitation is most commonly caused by several factors:
-
Improper Solvent Selection: Using a solvent in which this compound has low solubility.
-
Solvent Quality: Using non-anhydrous or old solvents, particularly DMSO, which is hygroscopic (absorbs moisture), can significantly decrease solubility.[1][2]
-
High Concentration: Attempting to create solutions that exceed the solubility limit of the compound in the chosen solvent. Concentrated aqueous solutions are also known to degrade more rapidly.[3]
-
Incorrect pH: this compound is unstable and degrades in alkaline solutions, which can lead to the formation of insoluble byproducts.[4]
-
Improper Storage: Storing solutions at incorrect temperatures or exposing them to light can cause degradation and precipitation. The compound is known to be light-sensitive.[4]
Q2: Which solvent is best for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing high-concentration stock solutions of this compound. It offers excellent solubility, with reports of up to 250 mg/mL. For applications requiring an aqueous medium, water is also a suitable solvent, though at a lower concentration (around 48 mg/mL at 25°C). It is critical to use fresh, high-purity, anhydrous DMSO to avoid solubility issues.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: Proper storage is crucial for maintaining the stability of your stock solution.
-
Temperature: For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Light: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Ensure vials are tightly sealed to prevent moisture absorption, especially when using DMSO.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication (using an ultrasonic bath) is recommended, particularly when preparing high-concentration solutions in DMSO, to facilitate dissolution.
Troubleshooting Guide
If you are currently experiencing precipitation in your this compound stock solution, follow these steps to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent. | Solution is supersaturated (concentration is too high). | Dilute the solution with more of the same, fresh solvent until the precipitate redissolves. Refer to the solubility data table below. |
| Solvent quality is poor (e.g., wet DMSO). | Discard the solution and remake it using fresh, anhydrous DMSO. | |
| Precipitate forms after storage at -20°C or -80°C. | Compound is crashing out of solution at low temperatures. | Gently warm the vial to room temperature or in a 37°C water bath. Vortex or sonicate briefly to redissolve the compound before use. If it doesn't redissolve, the concentration may be too high for stable storage at that temperature. |
| Repeated freeze-thaw cycles. | Prepare new single-use aliquots to minimize temperature cycling. | |
| Solution changes color or precipitate appears over time at room temperature. | Degradation of the compound due to light exposure or temperature instability. | Discard the solution. This compound is light-sensitive and should not be kept at room temperature for extended periods. Always store stock solutions frozen and protected from light. |
| pH of the aqueous solution has shifted to alkaline. | This compound is unstable in alkaline conditions. Ensure the pH of any aqueous buffers is neutral or slightly acidic. |
Data Presentation: Solubility and Stability
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature | Notes | Reference(s) |
| DMSO | ~250 mg/mL (946.75 mM) | Room Temp. | Requires sonication. Use fresh, anhydrous DMSO. | |
| DMSO | ~52 mg/mL (196.92 mM) | Room Temp. | ||
| Water | ~48 mg/mL | 25°C | ||
| Methanol | Slightly soluble | Not specified | ||
| PBS (pH 7.2) | ~10 mg/mL (for chloride salt) | Not specified | Data for the related chloride salt. |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Key Considerations | Reference(s) |
| -80°C | Up to 6 months | DMSO | Recommended for long-term storage. Use single-use aliquots. | |
| -20°C | Up to 1 month | DMSO | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 264.06 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Preparation: Work in a clean environment. Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 26.41 mg of this compound powder and place it into a sterile amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
Protocol 2: Quality Control Check for Precipitation
Objective: To visually inspect a stock solution for signs of precipitation after storage.
Methodology:
-
Thawing: Remove one aliquot of the frozen stock solution from the -80°C freezer. Let it thaw completely at room temperature, protected from light.
-
Warming (Optional): If the compound is known to have low solubility at room temperature, gently warm the vial in a 37°C water bath for 5 minutes.
-
Visual Inspection: Hold the vial against a light source and a dark background. Carefully inspect for any of the following:
-
Particulates: Small, floating specks.
-
Crystals: Crystalline structures, often at the bottom or sides of the vial.
-
Cloudiness: A hazy or milky appearance throughout the solution.
-
-
Vortexing: Vortex the vial for 30 seconds. If precipitation was due to crashing out of solution during freezing, it should redissolve. Re-inspect.
-
Decision: If any precipitate remains after warming and vortexing, the solution should not be used for experiments as the concentration is no longer accurate. Refer to the troubleshooting guide.
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
Technical Support Center: Enhancing Pralidoxime Iodide Blood-Brain Barrier Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers working to enhance the transport of Pralidoxime Iodide (2-PAM) across the blood-brain barrier (BBB). It includes frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols, and key data summaries to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it difficult for this compound (2-PAM) to cross the blood-brain barrier (BBB)?
A1: The primary challenge lies in the chemical structure of 2-PAM. It is a quaternary ammonium oxime, which means it carries a permanent positive charge and is highly hydrophilic (water-soluble).[1][2] The BBB is a highly selective, lipid-based membrane that severely restricts the passage of charged and hydrophilic molecules, thus preventing 2-PAM from effectively reaching the central nervous system (CNS).[1]
Q2: What is the baseline BBB penetration of intravenously administered 2-PAM?
A2: Studies in rat models have consistently shown that conventional intravenous administration of 2-PAM results in poor BBB penetration. The mean penetration is approximately 10%.[1][3] In one study, the ratio of 2-PAM concentration in the brain's striatal fluid to that in the blood was found to be 0.093 +/- 0.053 one hour after a 50 mg/kg dose.
Q3: What are the principal strategies being explored to enhance 2-PAM's BBB transport?
A3: Current research focuses on three main strategies:
-
Nanoparticle-Based Carriers: Encapsulating 2-PAM in nanocarriers like liposomes, solid-lipid nanoparticles, or mesoporous silica. These can be further modified with targeting ligands (e.g., antibodies against the transferrin receptor) or coated with cell membranes (e.g., from glioma cells) to facilitate receptor-mediated transcytosis and immune evasion.
-
Prodrug Approach: Chemically modifying 2-PAM to create a more lipophilic (fat-soluble) version that can diffuse across the BBB. Once in the brain, the modifying group is cleaved by brain enzymes, releasing the active 2-PAM.
-
Alternative Delivery Routes: Bypassing the BBB altogether via intranasal administration, which allows for direct transport to the CNS through olfactory and trigeminal nerve pathways.
Q4: Is 2-PAM a substrate for major efflux pumps at the BBB, such as P-glycoprotein (P-gp)?
A4: No. In vitro studies using MDCK cell lines that overexpress human P-gp (MDR1) and Breast Cancer Resistance Protein (BCRP) have shown that 2-PAM is not a substrate for these major efflux pumps. This indicates that its low brain penetration is due to its inherent physicochemical properties (low permeability) rather than active removal from the brain.
Section 2: Troubleshooting Guides for Experiments
This section addresses common issues encountered during the development and testing of novel 2-PAM delivery systems.
Guide 1: Nanoparticle Formulation & Delivery
| Issue / Symptom | Possible Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low Drug Loading or Encapsulation Efficiency (EE%) | The high hydrophilicity of 2-PAM makes it difficult to retain within a lipid-based nanoparticle core. | 1. Optimize Formulation Method: For liposomes, use the thin-film hydration method. For polymeric nanoparticles, a double-emulsion solvent evaporation technique may be more suitable. 2. Incorporate Charged Lipids: Add lipids with a negative charge to the formulation to improve electrostatic interaction with the positively charged 2-PAM. 3. Modify the Drug: Consider using a more lipophilic salt of pralidoxime if available and compatible with the project goals. |
| Poor In Vitro BBB Permeability (Transwell Assay) | 1. The nanoparticle formulation is unstable and releases the drug prematurely in the assay medium. 2. The targeting ligand is non-functional or the receptor is not expressed on the cell line (e.g., hCMEC/D3, bEnd.3). 3. Nanoparticle size is too large for efficient transcytosis. | 1. Assess Stability: Measure particle size and drug release profile in the assay medium over the experiment's duration. 2. Validate Targeting: Confirm ligand conjugation and receptor expression using flow cytometry or fluorescence microscopy. Run a control with non-targeted nanoparticles. 3. Characterize Particles: Ensure nanoparticle diameter is within the optimal range (typically < 150 nm) with a low polydispersity index (PDI) using Dynamic Light Scattering (DLS). |
| Low Brain Accumulation In Vivo | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES) in the liver and spleen. 2. The targeting strategy is ineffective in vivo. | 1. Enhance Stealth Properties: PEGylate the nanoparticle surface to prolong circulation time. Utilize immune-evasive coatings, such as membranes from red blood cells or cancer cells. 2. Confirm Target Engagement: If possible, use radiolabeled or fluorescently-tagged ligands to confirm target binding in vivo. 3. Evaluate Delivery Route: For some formulations, alternative routes like intranasal delivery may prove more effective at bypassing systemic clearance. |
Section 3: Experimental Protocols
Protocol 1: Preparation of Cell Membrane-Coated Mesoporous Silica Nanoparticles (CMCNPs)
This protocol is adapted from methodologies used for creating biomimetic nanoparticles for enhanced BBB penetration.
Objective: To encapsulate 2-PAM within mesoporous silica nanoparticles (MSNs) and coat them with purified cancer cell membranes.
Materials:
-
Mesoporous silica nanoparticles (~80 nm diameter)
-
This compound (2-PAM)
-
Cancer cell line with BBB-crossing capabilities (e.g., GL261 glioblastoma)
-
Cell lysis buffer (hypotonic buffer with protease inhibitors)
-
Sucrose solutions (for density gradient centrifugation)
-
Phosphate-buffered saline (PBS)
-
Probe sonicator and bath sonicator
-
High-speed refrigerated centrifuge
-
Dounce homogenizer
Procedure:
-
Drug Loading:
-
Disperse MSNs in a concentrated solution of 2-PAM in PBS.
-
Stir the suspension for 24 hours at room temperature to allow for passive loading of 2-PAM into the nanoparticle pores.
-
Centrifuge the suspension at high speed (e.g., 20,000 x g) to pellet the loaded nanoparticles (2-PAM@MSN).
-
Wash the pellet multiple times with PBS to remove unloaded drug, and quantify the supernatant to determine loading efficiency.
-
-
Cell Membrane Extraction:
-
Harvest cultured GL261 cells and wash them with PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer followed by probe sonication.
-
Centrifuge the lysate at a low speed to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at a higher speed to pellet the cell membranes.
-
Further purify the membranes using a sucrose density gradient centrifugation to isolate the plasma membrane fraction.
-
Wash the purified membrane pellet with PBS and resuspend.
-
-
Nanoparticle Coating:
-
Mix the purified cell membranes with the 2-PAM@MSN suspension.
-
Fuse the membranes onto the nanoparticle surface by subjecting the mixture to bath sonication or by extruding it through polycarbonate membranes (e.g., 200 nm pore size).
-
The final product is a stable suspension of 2-PAM@CMCNPs.
-
-
Characterization:
-
Confirm successful coating via transmission electron microscopy (TEM) by observing the core-shell structure.
-
Measure particle size and zeta potential to verify changes post-coating.
-
Confirm the presence of membrane proteins on the nanoparticle surface using SDS-PAGE or Western blot.
-
Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)
This protocol is based on standard methods for evaluating BBB transport using cell culture models.
Objective: To quantify the permeability of 2-PAM and its formulations across a cellular model of the BBB.
Materials:
-
Transwell inserts (e.g., 24-well format, polycarbonate membrane, 0.4 µm pores)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or similar BBB cell line
-
Cell culture medium and supplements
-
Test compounds: Free 2-PAM, 2-PAM formulations (e.g., CMCNPs)
-
Lucifer Yellow or FITC-Dextran (for monolayer integrity check)
-
Analytical equipment for quantification (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix component (e.g., collagen).
-
Seed hCMEC/D3 cells onto the inserts at a high density.
-
Culture the cells for several days until a confluent monolayer is formed.
-
-
Monolayer Integrity Verification:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. A high TEER value (e.g., >50 Ω·cm²) indicates tight junction formation.
-
Alternatively, perform a permeability assay with a low-permeability marker like Lucifer Yellow. Low passage of the marker confirms monolayer integrity.
-
-
Permeability Experiment (Apical-to-Basolateral):
-
Carefully replace the medium in both the apical (upper) and basolateral (lower) chambers with a transport buffer (e.g., D-Hank's buffer).
-
Add the test compound (e.g., 16 µg/mL of SiO2 in the form of CMCNPs) to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Analyze the concentration of 2-PAM or the nanoparticle in the collected samples using a validated analytical method (e.g., HPLC for 2-PAM, fluorescence for labeled nanoparticles).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the apical chamber.
-
-
Section 4: Data Presentation
Table 1: Quantitative Data on Pralidoxime (2-PAM) BBB Permeability
| Parameter | Model System | Value | Reference(s) |
| Brain Penetration | In vivo (Rat) | ~10% | |
| Striatal/Blood Ratio | In vivo (Rat, 50 mg/kg IV) | 0.093 ± 0.053 | |
| Apparent Permeability (Papp) | In vitro (MDCK cells) | ~2.0 x 10⁻⁶ cm/s | |
| Apparent Permeability (Papp) | In vitro (BC1-hBMECs) | ~1.0 x 10⁻⁶ cm/s |
Table 2: In Vivo Efficacy of Enhanced 2-PAM Formulations
| Formulation | Animal Model | Key Finding | Reference(s) |
| TfR-Targeted Nanocomplex (scL-2PAM) | Mouse (Paraoxon poisoning) | >90% survival with scL-2PAM (37.5 mg/kg) vs. 50% survival with free 2-PAM after lethal paraoxon exposure. | |
| Cell Membrane-Coated Nanoparticles (CMCNPs) | Mouse (Malathion poisoning) | CMCNPs significantly improved the survival rate of intoxicated mice compared to uncoated nanoparticles. | |
| Chitosome-Encapsulated 2-PAM (Intranasal) | Rat (Paraoxon poisoning) | Achieved brain acetylcholinesterase (AChE) reactivation of up to 35 ± 4%. | |
| Obidoxime (Intranasal) | Rat (Paraoxon poisoning) | Completely prevented mortality (vs. 41% mortality with standard treatment) and prevented neuronal degeneration. |
Section 5: Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Low In Vivo Brain Accumulation
Caption: Workflow for diagnosing poor in vivo brain uptake of nanoparticle formulations.
Diagram 2: Receptor-Mediated Transcytosis Pathway
Caption: Mechanism of targeted nanoparticle transport across the BBB.
Diagram 3: Comparison of Pralidoxime Delivery Routes
Caption: Routes for delivering Pralidoxime to the central nervous system.
References
Validation & Comparative
A Comparative Analysis of Pralidoxime Iodide and Obidoxime in Nerve Agent Reactivation
For researchers, scientists, and drug development professionals, the choice of an effective acetylcholinesterase (AChE) reactivator is critical in the therapeutic management of nerve agent poisoning. This guide provides an objective comparison of two prominent oximes, pralidoxime iodide and obidoxime, focusing on their performance in reactivating AChE inhibited by various nerve agents, supported by experimental data and detailed methodologies.
The acute toxicity of organophosphorus nerve agents such as sarin, tabun, VX, and cyclosarin stems from their ability to irreversibly inhibit acetylcholinesterase (AChE), a crucial enzyme for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary medical countermeasure, alongside anticholinergics like atropine, is the administration of an oxime to reactivate the inhibited AChE. Pralidoxime (often as the iodide or chloride salt) and obidoxime are two such oximes that have been extensively studied and utilized.
Quantitative Comparison of Reactivation Efficacy
The efficacy of an oxime reactivator is determined by its kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant (K_D) representing the affinity of the oxime for the inhibited enzyme, and the overall reactivation efficacy (k_eff), which is the ratio of k_r to K_D. A higher k_r and a lower K_D indicate a more effective reactivator.
Experimental data consistently demonstrates that the efficacy of both pralidoxime and obidoxime is highly dependent on the specific nerve agent. Generally, obidoxime exhibits a greater potency against a broader spectrum of nerve agents compared to pralidoxime.
| Nerve Agent | Oxime | Reactivation Rate Constant (k_r) (min⁻¹) | Dissociation Constant (K_D) (µM) | Overall Efficacy (k_eff) (µM⁻¹min⁻¹) | Species/Enzyme Source | Reference |
| Sarin (GB) | Pralidoxime | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | Generally lower than Obidoxime | Human Brain AChE | [1][2] |
| Obidoxime | Data not consistently reported in a comparable format | Data not consistently reported in a comparable format | Generally higher than Pralidoxime | Human Brain AChE | [1][2] | |
| Tabun (GA) | Pralidoxime | Almost ineffective[3] | - | Very low | Human Erythrocyte AChE | |
| Obidoxime | Partially effective (~20% reactivation) | - | Moderate | Human Erythrocyte AChE | ||
| VX | Pralidoxime | Lower potency | - | Lower efficacy | Human Erythrocyte AChE | |
| Obidoxime | Higher potency | - | Higher efficacy | Human Erythrocyte AChE | ||
| Cyclosarin (GF) | Pralidoxime | Weak reactivator | - | Very low | Human Erythrocyte AChE | |
| Obidoxime | Weak reactivator | - | Very low | Human Erythrocyte AChE |
Note: Direct comparative values for k_r and K_D from a single study across all nerve agents are scarce in the reviewed literature. The table reflects the general consensus from multiple sources. The order of reactivating potency for sarin, cyclosarin, and VX has been reported as obidoxime being more potent than pralidoxime. For tabun, obidoxime shows some efficacy while pralidoxime is largely ineffective. Both are considered poor reactivators for cyclosarin-inhibited AChE. It's important to note that newer oximes like HI-6 often show superior efficacy to both pralidoxime and obidoxime, particularly against soman.
Experimental Protocols
The in vitro evaluation of oxime reactivation efficacy is crucial for the development of effective nerve agent antidotes. A standard and widely accepted method for this is the Ellman assay, which measures acetylcholinesterase activity.
Protocol: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase using the Ellman Assay
1. Objective: To determine the reactivation kinetics of pralidoxime and obidoxime on AChE inhibited by a specific nerve agent.
2. Materials:
- Purified acetylcholinesterase (e.g., from human erythrocytes or brain homogenate)
- Nerve agent of interest (e.g., sarin, tabun, VX, cyclosarin)
- This compound and Obidoxime chloride solutions of varying concentrations
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Substrate: Acetylthiocholine iodide (ATCI)
- Microplate reader capable of measuring absorbance at 412 nm
- 96-well microplates
3. Procedure:
4. Data Analysis:
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of AChE inhibition by nerve agents and reactivation by oximes.
Caption: Experimental workflow for comparing oxime reactivation efficacy.
Conclusion
The selection of an appropriate oxime for the treatment of nerve agent poisoning is a critical decision that depends on the specific agent involved. The available data suggests that obidoxime is a more potent reactivator than pralidoxime against several nerve agents, most notably tabun. However, neither oxime is a panacea, and both show limited efficacy against agents like cyclosarin. The development of new, broad-spectrum oximes remains an important area of research. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel AChE reactivators.
References
- 1. In vitro reactivation of sarin-inhibited brain acetylcholinesterase from different species by various oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pralidoxime Iodide and HI-6 in Organophosphate Poisoning
A comprehensive analysis of experimental data on the in vivo effectiveness of Pralidoxime Iodide (2-PAM) and HI-6 as antidotes to organophosphate poisoning, tailored for researchers, scientists, and drug development professionals.
The landscape of antidotal therapy for organophosphate (OP) poisoning, a critical concern in both civilian and military medicine, is dominated by the use of oximes to reactivate inhibited acetylcholinesterase (AChE). Among these, Pralidoxime (2-PAM) has been a standard of care, but its efficacy against certain nerve agents is limited. This has spurred the development and investigation of other oximes, with HI-6 emerging as a significant contender. This guide provides a comparative in vivo efficacy analysis of this compound and HI-6, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
Quantitative Efficacy Comparison
The relative in vivo efficacy of Pralidoxime and HI-6 is highly dependent on the specific organophosphate agent. The following table summarizes key quantitative findings from comparative animal studies.
| Organophosphate | Animal Model | Key Efficacy Findings | Reference |
| Soman | Rabbit | HI-6 was found to be 3-5 times more effective than 2-PAM in preventing lethality when administered with atropine.[1] | [1](--INVALID-LINK--) |
| Soman | Rat | In soman-poisoned rats, HI-6 treatment resulted in significantly higher levels of cholinesterase (ChE) in blood and other peripheral tissues compared to the 2-PAM treated group. Neither oxime affected soman-inhibited ChE in the brain.[2] | [2](--INVALID-LINK--) |
| Tabun | Rabbit | HI-6 was less effective than 2-PAM against tabun poisoning.[1] | (--INVALID-LINK--) |
| Sarin | Rabbit | Both HI-6 and 2-PAM were highly effective against sarin poisoning when administered with atropine. | (--INVALID-LINK--) |
| VX | Rabbit | Both HI-6 and 2-PAM were highly effective against VX poisoning when administered with atropine. | (--INVALID-LINK--) |
| OP Insecticides | Rat | In poisoning with 2 LD50 of various OP insecticides, Obidoxime, pralidoxime and HI-6 had low effectiveness in the treatment of poisoning with phosphonates and phosphorothiolates. | (--INVALID-LINK--) |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation and future research. Below are detailed protocols from a key comparative study.
Title: A comparison of the efficacy of HI-6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit.
-
Animal Model: Atropinesterase-free rabbits.
-
Organophosphate Challenge: Animals were challenged with various nerve agents (soman, tabun, sarin, VX). For soman and tabun, 24-hour LD50 values were determined. For sarin and VX, animals were given 10 LD50s.
-
Treatment Regimen:
-
Pretreatment: Some groups were pretreated with pyridostigmine.
-
Therapy: Administered at the onset of signs or 2 minutes after agent challenge. The treatment consisted of an oxime (HI-6 or 2-PAM) at a dose of 100 µmol/kg, combined with atropine at 13 mg/kg. Some cohorts also received diazepam.
-
-
Endpoints Measured:
-
24-hour LD50 values for soman and tabun intoxicated animals.
-
24-hour survival for animals challenged with sarin or VX.
-
Title: A comparison of cholinergic effects of HI-6 and pralidoxime-2-chloride (2-PAM) in soman poisoning.
-
Animal Model: Male Wistar rats.
-
Organophosphate Challenge: Animals were challenged with 100 µg/kg of soman.
-
Treatment Regimen:
-
Treatment consisted of atropine sulfate (ATS), HI-6, or 2-PAM, administered alone or in combination.
-
-
Endpoints Measured:
-
Lethality and time to death.
-
Cholinesterase (ChE) activity in various tissues (blood, peripheral tissues, brain).
-
Brain acetylcholine (ACh) and choline (Ch) levels.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo comparison of oxime efficacy.
Caption: Acetylcholinesterase inhibition by organophosphates and reactivation by oximes.
Discussion and Conclusion
The in vivo evidence suggests that HI-6 offers a significant advantage over Pralidoxime in the context of poisoning by certain nerve agents, particularly soman. Against other agents like sarin and VX, both oximes demonstrate high efficacy. However, for tabun poisoning, Pralidoxime appears to be the more effective reactivator. It is important to note that the efficacy of these oximes is often evaluated in conjunction with atropine and sometimes a benzodiazepine like diazepam, which are crucial for managing the cholinergic crisis and seizures, respectively.
The choice of oxime for stockpiling and use in the event of a chemical attack or pesticide poisoning is a complex decision that must take into account the specific threats anticipated. While HI-6 shows promise as a broader-spectrum antidote against nerve agents compared to 2-PAM, further research is warranted to fully elucidate its efficacy profile against a wider range of organophosphorus compounds and to optimize treatment regimens. The inability of these charged oximes to effectively cross the blood-brain barrier and reactivate central AChE remains a significant challenge in the field.
References
Pralidoxime Iodide vs. Next-Generation Oximes: A Comparative Guide to Acetylcholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) poisoning, resulting from exposure to nerve agents and pesticides, remains a significant global health concern. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. The standard treatment regimen includes an anticholinergic agent like atropine and an AChE reactivator, known as an oxime. For decades, pralidoxime (2-PAM) has been a cornerstone of this therapy. However, its efficacy is limited against certain OPs, and it exhibits poor penetration of the blood-brain barrier.[1][2] This has spurred the development of next-generation oximes with the aim of providing broader-spectrum and more potent reactivation of OP-inhibited AChE.
This guide provides an objective comparison of the performance of pralidoxime iodide with several next-generation oximes in development, supported by experimental data from in vitro and in vivo studies.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the efficacy of pralidoxime with next-generation oximes in reactivating OP-inhibited AChE and protecting against OP-induced mortality.
Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Acetylcholinesterase
| Oxime | Reactivation (%) at 10⁻⁵ M | Reactivation (%) at 10⁻⁴ M |
| Pralidoxime | 10.3 ± 1.5 | 22.1 ± 2.1 |
| Obidoxime | 48.9 ± 3.2 | 70.2 ± 4.5 |
| Trimedoxime | 45.6 ± 3.5 | 68.9 ± 5.1 |
| HI-6 | 12.5 ± 1.8 | 25.4 ± 2.9 |
| K027 | 40.1 ± 3.1 | 65.7 ± 4.8 |
| K048 | 35.8 ± 2.9 | 60.3 ± 4.2 |
| K075 | 42.3 ± 3.3 | 67.8 ± 5.0 |
| K203 | 41.5 ± 3.0 | 66.4 ± 4.9 |
Data adapted from a study evaluating the reactivation of paraoxon-inhibited human erythrocyte AChE. The results indicate that several next-generation K-series oximes, as well as obidoxime and trimedoxime, demonstrate significantly higher in vitro reactivation potency for this specific OP compared to pralidoxime.
Table 2: In Vivo Protective Efficacy of Oximes in Paraoxon-Poisoned Rats
| Treatment Group | Relative Risk of Death (95% CI) |
| Pralidoxime | 0.70 (0.54-0.91) |
| K-27 | 0.26 (0.19-0.35) |
| K-33 | 0.82 (0.63-1.07) |
| K-48 | 0.34 (0.25-0.45) |
| BI-6 | 0.53 (0.41-0.69) |
| Methoxime | 0.38 (0.29-0.50) |
This table presents the relative risk of death in rats poisoned with paraoxon and treated with different oximes. A lower relative risk indicates a higher protective efficacy. The data show that K-27 and K-48 are significantly more effective in protecting against paraoxon-induced mortality in this animal model compared to pralidoxime.[3]
Table 3: Comparative Reactivation of Human AChE Inhibited by Various Nerve Agents
| Nerve Agent | Pralidoxime | Obidoxime | HI-6 | HLö 7 |
| Soman | Weak | Weak | Moderate | Strong |
| Sarin | Weak | Moderate | Moderate | Strong |
| Cyclosarin | Very Weak | Weak | Moderate | Strong |
| Tabun | Ineffective | Partial | Ineffective | Partial |
| VX | Weak | Moderate | Moderate | Strong |
This table provides a qualitative comparison of the reactivation potency of different oximes against human erythrocyte AChE inhibited by various nerve agents. The data highlight the limitations of pralidoxime and the broader-spectrum activity of newer oximes like HI-6 and especially HLö 7.[4]
Table 4: Second-Order Rate Constants (k₂) for Reactivation of Inhibited Human AChE
| Organophosphate | Oxime | k₂ (M⁻¹min⁻¹) |
| Sarin | Pralidoxime | 1.2 x 10³ |
| HI-6 | 1.5 x 10⁴ | |
| Cyclosarin | Pralidoxime | 1.1 x 10² |
| HI-6 | 2.0 x 10⁴ | |
| Tabun | Pralidoxime | Ineffective |
| Obidoxime | 1.4 x 10³ |
The second-order rate constant (k₂) reflects the overall reactivation efficiency. A higher k₂ value indicates a more effective reactivator. These data demonstrate the superior reactivation kinetics of HI-6 for sarin and cyclosarin-inhibited AChE and the ineffectiveness of pralidoxime against tabun.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro AChE Reactivation Assay (Modified Ellman's Method)
This assay is widely used to determine the in vitro efficacy of oximes in reactivating OP-inhibited AChE.
-
Enzyme and Inhibitor Preparation: A stock solution of human erythrocyte AChE is prepared in a phosphate buffer (pH 7.4). The organophosphate inhibitor is dissolved in an appropriate solvent to create a stock solution.
-
Inhibition of AChE: The AChE solution is incubated with the OP inhibitor at a specific concentration and for a set duration (e.g., 30 minutes at 37°C) to achieve a high level of enzyme inhibition (typically >90%).
-
Removal of Excess Inhibitor: To prevent ongoing inhibition during the reactivation phase, the inhibited enzyme mixture may be passed through a gel filtration column to remove unbound OP.
-
Reactivation with Oximes: The OP-inhibited AChE is then incubated with various concentrations of the oxime being tested (e.g., pralidoxime, K-27) at 37°C.
-
Measurement of AChE Activity: At specific time intervals, aliquots are taken from the reactivation mixture. The remaining AChE activity is measured spectrophotometrically using Ellman's reagent (DTNB) and a substrate like acetylthiocholine. The rate of color change is proportional to the enzyme activity.
-
Calculation of Reactivation: The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to the activity of the uninhibited enzyme. Kinetic parameters such as the reactivation rate constant (kᵣ) and the dissociation constant (Kₐ) can be determined by analyzing the reactivation rates at different oxime concentrations.
In Vivo Protective Efficacy Study (Animal Model)
Animal models, typically rats or mice, are used to assess the therapeutic potential of oximes in a living organism.
-
Animal Model: Male Wistar rats are commonly used. They are housed in controlled conditions with access to food and water ad libitum.
-
Organophosphate Challenge: The animals are challenged with a predetermined lethal dose (e.g., 1.5 x LD₅₀) of the organophosphate, administered via subcutaneous or intraperitoneal injection.
-
Antidotal Treatment: Immediately or within a few minutes after the OP challenge, the animals are treated with an antidote regimen. This typically consists of atropine sulfate (to counteract the muscarinic effects of ACh accumulation) and the oxime being evaluated. The oxime is administered at a specific dose, often a fraction of its own LD₅₀.
-
Observation: The animals are observed for a set period, usually 24 to 48 hours. Key endpoints include mortality, time to death, and the presence and severity of toxic signs (e.g., tremors, convulsions, respiratory distress).
-
Data Analysis: The protective efficacy is often expressed as a protective index (PI), which is the ratio of the OP's LD₅₀ in the presence of the antidote to the LD₅₀ of the OP alone. Alternatively, survival analysis methods, such as calculating the relative risk of death, can be used to compare the effectiveness of different oximes.[5]
Mandatory Visualization
The following diagrams illustrate the key mechanism and a typical experimental workflow discussed in this guide.
Caption: Mechanism of Acetylcholinesterase (AChE) Reactivation by an Oxime.
Caption: In Vitro Experimental Workflow for Evaluating Oxime Efficacy.
References
- 1. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Five oximes (K-27, K-33, K-48, BI-6 and methoxime) in comparison with pralidoxime: survival in rats exposed to the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New K-Oximes (K-27 and K-48) in Comparison with Obidoxime (LuH-6), HI-6, Trimedoxime (TMB-4), and Pralidoxime (2-PAM): Survival in Rats Exposed IP to the Organophosphate Paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralidoxime Iodide vs. Other Reactivators: A Comparative Guide for Researchers
An objective analysis of the clinical and preclinical data on the efficacy of pralidoxime iodide and alternative acetylcholinesterase reactivators in the treatment of organophosphate poisoning.
The landscape of acetylcholinesterase (AChE) reactivator therapy for organophosphate (OP) poisoning is marked by ongoing debate and a surprising scarcity of direct head-to-head clinical comparisons. While pralidoxime has long been a standard treatment, its clinical efficacy has been questioned in several studies.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with other oxime reactivators, drawing upon available clinical trial data and significant preclinical findings to inform researchers, scientists, and drug development professionals.
Clinical Efficacy: A Controversial Landscape
Direct, head-to-head, randomized controlled trials (RCTs) comparing this compound with other oximes such as obidoxime or HI-6 in human subjects are notably absent in the published literature. The bulk of clinical research has focused on evaluating different dosing regimens of pralidoxime or comparing its efficacy against placebo, with conflicting results.
A systematic review and meta-analysis of randomized trials assessing pralidoxime in OP poisoning found no significant improvement in mortality. In fact, some studies have suggested a lack of benefit or even potential harm associated with pralidoxime administration. Conversely, other clinical investigations suggest that higher, continuous doses of pralidoxime may be more effective, potentially reducing morbidity and mortality in certain patient populations.
The World Health Organization (WHO) has recommended a specific dosing regimen for pralidoxime (a 30 mg/kg loading dose followed by an 8 mg/kg/h continuous infusion). However, a double-blind, randomized, placebo-controlled trial evaluating this regimen concluded that it was unlikely to be effective and might even be harmful.
The following table summarizes key findings from clinical trials evaluating pralidoxime.
| Study/Analysis | Comparison | Key Findings |
| Eddleston et al. (2009) | Pralidoxime (WHO-recommended dose) vs. Placebo | No significant improvement in survival; a non-significant increase in mortality was observed in the pralidoxime group. |
| Pawar et al. (2006) | High-dose Pralidoxime vs. Low-dose Pralidoxime | A higher dose regimen was associated with lower mortality. |
| Kharel et al. (2020) | Meta-analysis of Pralidoxime vs. Control | No overall effect on mortality; a significant increase in the incidence of intermediate syndrome in the pralidoxime group. |
| Systematic Review (Eddleston et al.) | Pralidoxime RCTs | Found no benefit with pralidoxime in the reviewed RCTs. |
Preclinical and In Vitro Comparisons: A Glimmer of Alternatives
In contrast to the limited and conflicting clinical data, preclinical studies in animal models and in vitro experiments offer a more direct comparison of the reactivation potential of different oximes. This body of evidence suggests that the efficacy of an oxime is highly dependent on the specific organophosphate compound.
For instance, in vitro studies have indicated that obidoxime is a more potent reactivator of AChE inhibited by certain dimethyl and diethyl organophosphates compared to pralidoxime. Animal studies have also demonstrated the superior efficacy of other oximes, such as trimedoxime and the experimental oxime K027, in treating poisoning from specific insecticides. For many organophosphates tested, an oxime with better reactivation potential than pralidoxime has been identified.
The following table summarizes comparative preclinical data for different oximes.
| Oxime | Comparison with Pralidoxime | Supporting Evidence |
| Obidoxime | Generally more potent reactivator in vitro for many OPs. | Preclinical studies show greater efficacy against certain OPs. However, concerns about higher toxicity exist. |
| Trimedoxime | Demonstrated to be the most effective oxime in a rat model of poisoning with various insecticides. | Showed success at lower doses compared to other oximes. |
| HI-6 | Considered a more effective reactivator for certain nerve agents. | Preclinical data supports its use for specific types of OP poisoning. |
| K-series Oximes (e.g., K027) | Experimental oximes showing superior reactivation kinetics and in vivo protection against specific OPs in animal models. | Outperformed pralidoxime and obidoxime in preclinical studies against certain pesticides. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in this area of research, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for clinical trials of oxime reactivators.
Caption: Mechanism of AChE Inhibition and Reactivation.
Caption: Generalized Clinical Trial Workflow.
Experimental Protocols of Key Clinical Trials
Detailed protocols for clinical trials are often complex and not fully published. However, the methodologies of key RCTs provide a framework for understanding how the efficacy of pralidoxime has been assessed.
Pralidoxime vs. Placebo (Eddleston et al., 2009)
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Patients with organophosphorus insecticide self-poisoning.
-
Intervention:
-
Pralidoxime Group: Pralidoxime chloride 2 g loading dose administered over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days.
-
Placebo Group: Saline infusion.
-
-
Standard Care: All patients received atropine and supportive care.
-
Outcome Measures:
-
Primary: Mortality.
-
Secondary: Need for intubation, duration of intubation, and time to death.
-
-
Biochemical Analysis: Red cell AChE activity was measured to assess reactivation.
High-Dose vs. Low-Dose Pralidoxime (Pawar et al., 2006)
-
Study Design: A randomized controlled trial.
-
Participants: Patients with organophosphorus pesticide poisoning.
-
Intervention:
-
High-Dose Group: Continuous pralidoxime infusion.
-
Low-Dose Group: Repeated bolus injections of pralidoxime.
-
-
Outcome Measures: Morbidity and mortality.
Conclusion and Future Directions
The clinical evidence supporting the use of this compound in organophosphate poisoning is inconclusive, with a lack of clear benefit in several well-designed trials. The debate over appropriate dosing continues, with some evidence suggesting higher, continuous infusions may be more effective.
Crucially, there is a significant gap in the clinical literature regarding direct comparisons of pralidoxime with other reactivators like obidoxime and newer experimental oximes. Preclinical data strongly suggest that the "one-size-fits-all" approach to oxime therapy may be suboptimal and that the choice of reactivator should ideally be tailored to the specific organophosphate involved.
For researchers and drug development professionals, this highlights a critical need for:
-
Head-to-head randomized controlled trials comparing pralidoxime with other promising oximes in human populations.
-
Further investigation into optimal dosing strategies for all oximes.
-
Development of rapid diagnostic tools to identify the specific organophosphate compound in poisoned patients, which would enable more targeted and effective treatment.
Until such data becomes available, the clinical utility of this compound will remain a subject of debate, and the potential benefits of alternative reactivators in human organophosphate poisoning will not be fully realized.
References
- 1. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pralidoxime in Acute Organophosphorus Insecticide Poisoning—A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Oximes in acute organophosphorus pesticide poisoning: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Docking of Pralidoxime Iodide and Novel Oximes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds is a critical area of research in the development of antidotes for nerve agent and pesticide poisoning. Pralidoxime Iodide (2-PAM) has long been a standard treatment, but its efficacy is limited, particularly its poor penetration of the blood-brain barrier.[1] This has spurred the development of novel oxime reactivators with improved pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of recent computational docking and in vitro studies on this compound and a selection of novel oxime compounds, offering insights into their potential as more effective AChE reactivators.
Comparative Analysis of Binding Affinities
Computational docking studies are instrumental in predicting the binding affinity and orientation of potential drug candidates within the active site of a target protein. In the context of AChE reactivation, these studies typically evaluate the binding energy of the oxime with the inhibited enzyme. A more negative binding energy generally indicates a more favorable interaction. The following table summarizes the binding energies of Pralidoxime and several novel oximes from various computational studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in computational methods and parameters.
| Oxime/Analog | AChE Inhibitor | Binding Energy (kcal/mol) | Computational Method | Source |
| Pralidoxime (2-PAM) | Paraoxon | Not Specified (used as baseline) | Molecular Docking (Autodock Vina), MD Simulation (AMBER20) | [1] |
| Tabun | -5.61 | Molecular Docking (AutoDock) | [2] | |
| Obidoxime | Tabun | -8.59 | Molecular Docking (AutoDock) | [2] |
| 2-PAM Analog (phenyl & methyl substituted) | Paraoxon | Higher than 2-PAM | PCM-ONIOM2, DS-MD Simulation | [1] |
| Isatin-pyridine hybrid (13c) | Paraoxon | Not specified (comparable in vitro reactivation to 2-PAM) | In silico and in vitro studies | |
| Isatin-pyridine hybrid (13e) | NEMP (VX surrogate) | Not specified (comparable in vitro reactivation to 2-PAM) | In silico and in vitro studies | |
| Nitrone-based oximes | Tabun | Better than 2-PAM, comparable to Obidoxime | Molecular Docking (AutoDock) |
Experimental Protocols
The methodologies employed in computational docking and molecular dynamics simulations are crucial for the interpretation of the results. Below are generalized protocols based on the cited literature.
Molecular Docking
A common approach to molecular docking in the study of AChE reactivators involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional structure of organophosphate-inhibited human AChE is typically obtained from the Protein Data Bank (PDB). The structures of the oxime ligands, including Pralidoxime and novel compounds, are built and optimized using molecular modeling software.
-
Docking Simulation: Software such as AutoDock Vina is frequently used to perform the docking calculations. A grid box is defined around the active site of the AChE to encompass the catalytic triad and the peripheral anionic site. The docking algorithm then explores various conformations and orientations of the ligand within this defined space, and scores them based on a force field to estimate the binding affinity.
-
Analysis of Results: The resulting docking poses are analyzed to identify the one with the most favorable binding energy and a realistic orientation for the reactivation reaction. Key interactions, such as hydrogen bonds and π-π stacking with amino acid residues in the active site, are examined.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability of the ligand-protein complex over time:
-
System Setup: The best-ranked docked complex from the molecular docking study is used as the starting structure. This complex is placed in a simulation box filled with water molecules, and ions are added to neutralize the system.
-
Simulation Protocol: The system is then subjected to energy minimization, followed by a series of heating and equilibration steps. The production run of the MD simulation is performed for a specific duration (e.g., 100 nanoseconds), during which the trajectory of all atoms is calculated. The AMBER or GROMACS software packages are commonly used for these simulations.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose, conformational changes in the protein, and the persistence of key intermolecular interactions.
Visualizing Molecular Interactions and Processes
Mechanism of AChE Inhibition and Reactivation
The following diagram illustrates the process of acetylcholinesterase inhibition by an organophosphate (OP) compound and the subsequent reactivation by an oxime. The organophosphate forms a covalent bond with the serine residue in the AChE active site, rendering the enzyme inactive. The oxime reactivator, through its nucleophilic oximate group, attacks the phosphorus atom of the organophosphate, breaking the bond with the serine residue and restoring the enzyme's function.
Caption: AChE Inhibition by Organophosphates and Reactivation by Oximes.
Computational Workflow for Oxime Reactivator Evaluation
The diagram below outlines a typical computational workflow for the design and evaluation of novel oxime reactivators. This process begins with the design of new compounds, followed by molecular docking to predict binding affinity, and molecular dynamics simulations to assess the stability of the interaction.
References
Pralidoxime Iodide in Organophosphate Poisoning: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Organophosphate (OP) poisoning remains a significant global health concern, responsible for a substantial number of pesticide-related deaths. The mainstay of treatment has traditionally involved the use of atropine to counteract the muscarinic effects of acetylcholine excess, alongside an oxime, such as pralidoxime iodide, to reactivate the inhibited acetylcholinesterase (AChE) enzyme. However, the clinical efficacy of pralidoxime has been a subject of ongoing debate, with several meta-analyses and randomized controlled trials (RCTs) yielding conflicting results. This guide provides a comprehensive meta-analysis of key clinical trials involving this compound, comparing its performance against alternative and adjunctive therapies, and presenting the supporting experimental data to inform future research and drug development efforts.
Comparative Efficacy of this compound: A Meta-Analysis of Clinical Outcomes
The clinical benefit of adding pralidoxime to atropine in the treatment of OP poisoning is not conclusively established.[1][2] Several systematic reviews and meta-analyses have reported no significant improvement in mortality or the need for ventilatory support with pralidoxime administration.[1] In some cases, a trend towards increased mortality and a higher incidence of intermediate syndrome have been observed in patients receiving pralidoxime.
A meta-analysis of six RCTs (n=646) showed no significant difference in the risk of mortality (Risk Ratio [RR] = 1.53, 95% Confidence Interval [CI] 0.97 to 2.41) or the need for ventilator support (RR = 1.29, 95% CI 0.97 to 1.71) between the pralidoxime group and the control group (atropine alone). Notably, this analysis found a significant increase in the incidence of intermediate syndrome in the pralidoxime group (RR = 1.63; 95% CI 1.01 to 2.62).
The following tables summarize the quantitative data from key clinical trials that have investigated the efficacy of this compound and its alternatives.
Table 1: this compound vs. Placebo (Atropine as Standard Care)
| Outcome Measure | Pralidoxime Group | Placebo Group | Risk Ratio (95% CI) | p-value | Reference |
| Mortality | |||||
| Kharel et al. (Meta-analysis) | 22.4% (73/326) | 14.1% (45/320) | 1.53 (0.97 - 2.41) | 0.07 | |
| Eddleston et al. (RCT) | 24.8% (30/121) | 15.8% (18/114) | 1.69 (0.88 - 3.26) | 0.12 | |
| Need for Ventilator Support | |||||
| Kharel et al. (Meta-analysis) | 33.7% (110/326) | 26.9% (86/320) | 1.29 (0.97 - 1.71) | 0.08 | |
| Eddleston et al. (RCT) | 21.5% (26/121) | 21.1% (24/114) | 1.27 (0.71 - 2.29) | - | |
| Incidence of Intermediate Syndrome | |||||
| Kharel et al. (Meta-analysis) | Higher incidence | Lower incidence | 1.63 (1.01 - 2.62) | 0.04 |
Table 2: High-Dose vs. Low-Dose Pralidoxime Regimens
| Outcome Measure | High-Dose Pralidoxime | Low-Dose Pralidoxime | Result | Reference |
| Mortality | 1% | 8% | Lower in high-dose group | |
| Need for Intubation/Ventilator Support | Lower | Higher | Less support needed in high-dose group | |
| Atropine Requirement (first 24h) | Lower | Higher | Less atropine needed in high-dose group | |
| Incidence of Pneumonia | Lower | Higher | Fewer cases in high-dose group |
Alternative and Adjunctive Therapies
The controversial efficacy of pralidoxime has led to the investigation of other therapeutic options for OP poisoning.
Atropine Monotherapy: Atropine remains the cornerstone of treatment, effectively reversing the muscarinic symptoms. Clinical trials comparing atropine plus pralidoxime to atropine alone have often failed to show a significant benefit of adding pralidoxime.
Magnesium Sulfate: Some studies suggest that magnesium sulfate may be a beneficial adjunct to standard treatment. It is thought to counteract some of the toxic effects of organophosphates. However, its efficacy is still under investigation, with some trials showing no significant improvement in outcomes.
Diazepam: Benzodiazepines like diazepam are used to control seizures, a common and serious complication of severe OP poisoning. Animal studies suggest that the combination of atropine and diazepam can reduce lethality compared to atropine alone.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols from key studies.
Eddleston et al. (2009) - Pralidoxime Chloride RCT
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 235 patients with organophosphorus insecticide self-poisoning.
-
Intervention:
-
Pralidoxime Group (n=121): Received a 2 g loading dose of pralidoxime chloride over 20 minutes, followed by a constant infusion of 0.5 g/h for up to 7 days.
-
Placebo Group (n=114): Received a saline placebo infusion.
-
-
Standard Care: All patients received atropine and supportive care.
-
Primary Outcome: Mortality.
-
Secondary Outcomes: Need for intubation, duration of intubation, and time to death.
Pawar et al. (2006) - High-Dose vs. Low-Dose this compound
-
Study Design: A randomized trial comparing two dosing regimens of this compound.
-
Participants: 200 patients with moderately severe self-poisoning with an organophosphorus insecticide.
-
Intervention:
-
High-Dose Group: Received a 2 g loading dose of this compound over 30 minutes, followed by a 1 g/h infusion for 48 hours.
-
Low-Dose Group: Received a 2 g loading dose over 30 minutes, followed by a 1 g infusion every 4 hours.
-
-
Post-48h Treatment: Both groups received the lower dose regimen until they could be weaned from the ventilator.
-
Primary Outcomes: Mortality, need for intubation and ventilator support, muscle weakness, atropine requirement, and incidence of pneumonia.
Visualizing the Pathophysiology and Treatment Mechanisms
To better understand the complex interactions in OP poisoning and the mechanisms of action of the treatments, the following diagrams are provided.
Caption: Pathophysiology of Organophosphate Poisoning.
Caption: Mechanism of Action of Pralidoxime and Atropine.
Conclusion and Future Directions
The available evidence from meta-analyses of clinical trials suggests that the routine use of this compound in organophosphate poisoning, at currently recommended doses, does not confer a clear benefit in terms of mortality or the need for mechanical ventilation and may be associated with an increased risk of intermediate syndrome. However, some studies indicate that higher doses of pralidoxime might be more effective, highlighting the need for further well-designed RCTs to determine the optimal dosing regimen.
The role of alternative and adjunctive therapies such as magnesium sulfate and diazepam also warrants further investigation. Future research should focus on identifying specific subgroups of patients who may benefit from pralidoxime therapy, exploring novel oximes with better efficacy and safety profiles, and developing more robust treatment protocols for the management of OP poisoning. For drug development professionals, these findings underscore the need for novel antidotes that can effectively and safely reactivate AChE or target other downstream pathways in the pathophysiology of OP poisoning.
References
Safety Operating Guide
Proper Disposal Procedures for Pralidoxime Iodide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pralidoxime Iodide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). This compound is harmful if swallowed[1].
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[1] | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (rubber, neoprene, PVC, or equivalent)[2] | To prevent skin contact. |
| Body Protection | Impervious clothing, such as a lab coat[1][2] | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be worn if the permissible exposure limit (PEL) or threshold limit value (TLV) is exceeded. | To prevent inhalation of dust or aerosols. |
Ensure that a safety shower and eyewash station are readily accessible in the work area.
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all applicable federal, state, and local regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure full compliance.
1. Unused or Expired this compound (Solid Form):
-
Step 1: Preparation: Ensure all required PPE is worn.
-
Step 2: Containment: Keep the this compound in its original or a securely sealed and properly labeled container.
-
Step 3: Segregation: Store the container in a designated, well-ventilated, and locked area away from incompatible materials pending disposal.
-
Step 4: Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material. Do not mix with other waste streams unless explicitly approved by the disposal company.
2. Contaminated Materials (e.g., paper towels, gloves, etc.):
-
Step 1: Collection: Place all contaminated disposable materials into a designated, leak-proof container that is clearly labeled as hazardous waste containing this compound.
-
Step 2: Storage: Store the container in a secure, designated area.
-
Step 3: Disposal: Dispose of the container through your institution's hazardous waste program or a licensed contractor.
3. Empty Containers:
-
Step 1: Decontamination: If possible and safe, triple-rinse the empty container with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste.
-
Step 2: Disposal of Decontaminated Containers: Once decontaminated, the container may be disposed of according to institutional guidelines for non-hazardous waste, or recycled if permissible. Puncture the container to prevent reuse.
-
Step 3: Disposal of Non-Decontaminated Containers: If the container cannot be decontaminated, it must be disposed of as hazardous waste.
III. Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Personal Precautions:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Avoid breathing vapors, mist, or gas.
2. Containment and Clean-up:
-
For solid spills:
-
Dampen the material with water to prevent dusting before sweeping.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal. Avoid generating dust.
-
-
For solutions:
-
Absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, such as alcohol, and then wash with soap and water. All cleaning materials and rinsate should be collected and disposed of as hazardous waste.
-
-
Environmental Precautions:
-
Prevent the spill from entering drains, sewers, or watercourses.
-
IV. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Protocol for Pralidoxime Iodide
This guide provides essential safety and logistical information for the handling and disposal of Pralidoxime Iodide in a laboratory setting. Following these procedural steps is critical to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1][2] It is crucial to avoid direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against exposure. All personnel handling this compound must use the following PPE:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes and dust.[1]
-
Hand Protection: Use chemically resistant protective gloves.[1]
-
Respiratory Protection: A suitable respirator is required to prevent inhalation of dust or aerosols, especially when not working in a well-ventilated area.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Safe Handling Procedures
Adherence to strict handling protocols is mandatory to minimize risk. Operations should be conducted in designated areas equipped with appropriate safety infrastructure.
3.1. Engineering Controls
-
Work in an area with adequate ventilation, preferably within a chemical fume hood.
-
Ensure a safety shower and an eye wash station are readily accessible and operational.
3.2. Procedural Steps for Handling
-
Preparation: Before handling, wash hands thoroughly and put on all required PPE. Ensure the work area is clean and uncluttered.
-
During Use:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Prevent contact with skin and eyes and avoid inhaling the substance.
-
-
After Handling:
-
Wash hands thoroughly after completing work.
-
Clean and decontaminate all work surfaces and equipment. A recommended method is scrubbing with alcohol.
-
Properly remove and store or dispose of PPE.
-
Storage and Disposal Plan
4.1. Storage Conditions Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.
| Storage Condition | Temperature | Additional Requirements |
| Solid Form (Recommended) | 4°C | Keep container tightly sealed in a cool, well-ventilated area. |
| Stock Solution (-20°C) | -20°C | Use within 1 month. Store sealed, away from moisture and light. |
| Stock Solution (-80°C) | -80°C | Use within 6 months. Store sealed, away from moisture and light. |
4.2. Disposal Plan All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all prevailing local, state, and federal regulations. Do not allow the product to enter drains or water courses.
-
Contaminated PPE: Coveralls or other absorbent materials that are heavily contaminated should be discarded as hazardous waste and not reused.
-
Contaminated Packaging: Dispose of contaminated packaging according to the same regulations as the chemical product.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
5.1. Accidental Spills
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is adequately ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains.
-
Clean-up:
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite.
-
For solid spills, use dry clean-up procedures to avoid generating dust.
-
Place all contaminated material into a sealed container for proper disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
5.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes immediately. Call a physician.
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for immediate medical advice.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
